5-Phenoxypentanal
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenoxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSIJIPAVOMXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30528661 | |
| Record name | 5-Phenoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87841-94-9 | |
| Record name | 5-Phenoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: Synthesis of 5-Phenoxypentanal from Phenol and 5-Chloropentanal
Executive Summary
This guide provides a comprehensive technical overview for the synthesis of 5-phenoxypentanal, a valuable bifunctional molecule, via the Williamson ether synthesis. The reaction involves the O-alkylation of phenol with 5-chloropentanal. We will delve into the underlying SN2 reaction mechanism, provide a detailed and validated experimental protocol, discuss critical parameters for process optimization, and offer troubleshooting strategies. This document is intended for researchers, chemists, and process development professionals who require a robust and well-understood methodology for the preparation of aryl alkyl ethers bearing a reactive aldehyde functionality.
Introduction and Strategic Overview
This compound is a molecule of significant interest in synthetic chemistry, serving as a versatile intermediate. Its structure incorporates an aromatic ether, which imparts stability and specific physicochemical properties, and a terminal aldehyde, a reactive handle for a multitude of subsequent chemical transformations such as reductive amination, Wittig reactions, and condensations.
The synthesis detailed herein employs the time-tested Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide.[1] In this specific application, phenol is deprotonated to its highly nucleophilic phenoxide form, which then displaces the chloride from 5-chloropentanal in a classic bimolecular nucleophilic substitution (SN2) reaction.[2][3] The choice of a primary alkyl chloride (5-chloropentanal) is crucial, as the SN2 mechanism is highly sensitive to steric hindrance; secondary and tertiary halides would disproportionately favor a competing elimination (E2) side reaction.[3][4]
Reaction Mechanism and Theoretical Considerations
The synthesis proceeds in two fundamental steps, as illustrated below.
Step 1: Deprotonation of Phenol A base is used to abstract the acidic proton from the hydroxyl group of phenol (pKa ≈ 10), generating the sodium phenoxide salt. This step is critical as the phenoxide ion is a significantly more potent nucleophile than the neutral phenol molecule.[2]
Step 2: Nucleophilic Substitution (SN2) The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in 5-chloropentanal. The reaction proceeds via a concerted, single-step SN2 mechanism where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.[1]
Caption: Figure 1: Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted as needed.
3.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |
| Phenol | C₆H₆O | 94.11 | 50.0 | 1.0 | Solid, handle with care |
| 5-Chloropentanal | C₅H₉ClO | 120.58 | 55.0 | 1.1 | Liquid[5][6] |
| Sodium Hydroxide | NaOH | 40.00 | 60.0 | 1.2 | Solid, corrosive |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent | Anhydrous, polar aprotic[7] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Extraction | Flammable |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | Wash | Aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying Agent | Solid |
3.2 Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and heating mantle
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
3.3 Step-by-Step Synthesis Procedure
-
Flask Preparation: Under an inert atmosphere, add sodium hydroxide pellets (2.4 g, 60.0 mmol) and anhydrous DMF (100 mL) to a 250 mL three-neck flask. Stir until the NaOH is fully dissolved.
-
Phenoxide Formation: Dissolve phenol (4.71 g, 50.0 mmol) in a small amount of DMF and add it dropwise to the NaOH solution at room temperature. Stir for 30 minutes to ensure complete formation of sodium phenoxide.
-
Alkylation: Add 5-chloropentanal (6.63 g, 55.0 mmol) dropwise to the reaction mixture.[8]
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a yellowish oil. For high purity, column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) is recommended. Alternatively, a bisulfite extraction can be employed to selectively isolate the aldehyde product.[11][12][13]
Process Optimization and Troubleshooting
Optimizing the Williamson ether synthesis involves a logical assessment of reaction parameters to maximize yield and minimize side reactions.[7][9]
Caption: A logical workflow for troubleshooting common issues.
4.1 Choice of Base
While NaOH is effective, stronger bases like sodium hydride (NaH) can ensure complete and irreversible deprotonation of phenol, which can be beneficial if yields are low.[7] Weaker bases such as potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or the use of a phase-transfer catalyst.[14]
4.2 Solvent Selection
Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[7] They solvate the cation (Na⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive, thus accelerating the SN2 reaction. Protic solvents (e.g., ethanol) should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[7]
4.3 Temperature Control
Higher temperatures increase the reaction rate but can also promote the competing E2 elimination side reaction.[7][9] For primary halides like 5-chloropentanal, this is less of a concern, but a temperature range of 80-100°C generally provides a good balance between reaction rate and selectivity.[10]
4.4 Phase-Transfer Catalysis (PTC)
For reactions involving a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide can be employed. The catalyst transports the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides, facilitating the reaction.[15][16][17]
Potential Side Reactions and Purification Strategies
5.1 C-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation, typically at the ortho position). O-alkylation is generally favored under the conditions described (polar aprotic solvent), but C-alkylation can become more significant with different solvent choices.[10]
5.2 Aldehyde Instability
Aldehydes can be sensitive to strongly basic conditions and may undergo side reactions like aldol condensation. Using a slight excess of the alkylating agent and ensuring the reaction does not run for an unnecessarily long time can mitigate this. The product should be stored under an inert atmosphere at a low temperature.[18]
5.3 Purification via Bisulfite Adduct Formation
A highly effective method for purifying aldehydes from non-carbonyl contaminants is through the formation of a bisulfite adduct.[11][12]
Caption: Purification workflow using bisulfite adduct formation.
This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt.[13][19][20] This allows for the easy separation of the desired aldehyde from non-polar organic impurities via extraction. Subsequent basification of the aqueous layer regenerates the pure aldehyde, which can then be re-extracted.
Safety Precautions
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
5-Chloropentanal: Irritant. Handle with care, avoiding skin and eye contact. It is a flammable liquid.[5]
-
Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care.
-
Organic Solvents: Diethyl ether is extremely flammable. DMF is a skin irritant. All handling should be done in a fume hood.
Conclusion
The Williamson ether synthesis provides a robust and high-yielding pathway to this compound from phenol and 5-chloropentanal. By understanding the SN2 mechanism and carefully controlling reaction parameters such as base, solvent, and temperature, researchers can reliably produce this valuable intermediate. The application of appropriate work-up and purification techniques, particularly the bisulfite extraction method, ensures the isolation of a high-purity final product ready for subsequent applications in drug discovery and materials science.
References
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Brindle, C. S. (n.d.). Workup: Aldehydes. University of Rochester Department of Chemistry. Retrieved from [Link]
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Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
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Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Scite.ai. Retrieved from [Link]
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Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (n.d.). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. FAO AGRIS. Retrieved from [Link]
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Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
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Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. Retrieved from [Link]
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TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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ResearchGate. (1989). An improved synthesis of 5-hydroxypentanal. Retrieved from [Link]
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ChemBK. (2024). 5-chloropentanal. Retrieved from [Link]
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American Elements. (n.d.). 5-Chloropentanal. Retrieved from [Link]
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LookChem. (n.d.). 5-chloropentanal. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-chloro/(phenoxy/(p-Me/p-Cl)phenoxy/(phenyl/p-Cl-phenyl) sulfanyl-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
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Spectroscopic data of 5-Phenoxypentanal (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Phenoxypentanal
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₁H₁₄O₂), a molecule of interest in synthetic chemistry and materials science. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral features. We will employ a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to construct a complete and self-validating spectroscopic profile of the target compound.
Molecular Structure and Spectroscopic Rationale
Before delving into individual techniques, it is crucial to understand the molecular architecture of this compound. The structure contains three key regions: a monosubstituted benzene ring, an ether linkage, and a five-carbon aliphatic chain terminating in an aldehyde functional group. Each region imparts distinct and predictable signatures in the various spectra, allowing for a systematic and confirmatory analysis.
The numbering scheme used for NMR assignments is presented below. This logical numbering is essential for correlating specific atoms with their corresponding spectral signals.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms.
Experimental Protocol: NMR
A sample of this compound (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak in both ¹H and ¹³C spectra.[1] The spectrum is acquired on a 400 MHz (or higher) spectrometer, with tetramethylsilane (TMS) added as an internal standard and set to 0.00 ppm.[2] For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum, ensuring each unique carbon appears as a singlet.[3]
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum provides a proton census of the molecule. The key is to understand how the electronegative oxygen atoms and the aromatic ring's magnetic anisotropy influence the chemical shifts of nearby protons.[4]
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 (Aldehyde) | 9.8 | Triplet (t) | 1H | The aldehyde proton is highly deshielded and appears far downfield. It is split by the two adjacent H4 protons.[2] |
| H2', H6' (Aromatic) | 7.3 | Multiplet (m) | 2H | Protons ortho to the phenoxy group are deshielded by the oxygen's inductive effect and ring currents.[1] |
| H3', H4', H5' (Aromatic) | 6.9-7.0 | Multiplet (m) | 3H | Protons meta and para to the phenoxy group resonate in the typical aromatic region. |
| H1 | 4.0 | Triplet (t) | 2H | Protons on the carbon adjacent to the ether oxygen (C1) are deshielded, shifting them downfield. They are split by the two H2 protons. |
| H4 | 2.5 | Triplet of triplets (tt) | 2H | Protons on the carbon alpha to the carbonyl group (C4) are deshielded. They are split by H3 and the aldehyde proton H5. |
| H2, H3 | 1.8-1.9 | Multiplet (m) | 4H | The central methylene protons (H2, H3) are in a standard aliphatic environment and their signals overlap. |
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's lack of symmetry, all 11 carbon atoms are expected to be non-equivalent, yielding 11 distinct signals.[5]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 (Carbonyl) | 202.0 | Aldehyde carbonyl carbons are strongly deshielded and appear significantly downfield.[5] |
| C1' (Aromatic) | 158.0 | The aromatic carbon directly bonded to the ether oxygen is the most deshielded of the ring carbons. |
| C3', C5' (Aromatic) | 129.5 | Aromatic carbons meta to the substituent. |
| C4' (Aromatic) | 121.0 | The para carbon's chemical shift is influenced by the oxygen's resonance effect. |
| C2', C6' (Aromatic) | 114.5 | Aromatic carbons ortho to the substituent. |
| C1 | 67.5 | The aliphatic carbon bonded to the ether oxygen is significantly deshielded. |
| C4 | 43.5 | The carbon alpha to the carbonyl group is deshielded relative to other sp³ carbons. |
| C2 | 29.0 | Standard aliphatic sp³ carbon. |
| C3 | 21.5 | Standard aliphatic sp³ carbon. |
Note: Predicted ¹³C NMR data is based on general chemical shift ranges and data from similar compounds.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[7] The principle relies on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different chemical bonds.
Experimental Protocol: IR
The IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small drop of the neat liquid sample is placed on the ATR crystal (e.g., diamond or germanium), and the spectrum is recorded over the range of 4000-600 cm⁻¹. This method requires minimal sample preparation and provides high-quality data.
Data Interpretation
The IR spectrum of this compound is expected to show several strong, characteristic absorption bands that confirm its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| ~3060-3040 | Aromatic C-H Stretch | Medium | Confirms the presence of the benzene ring.[8] |
| ~2940 & ~2870 | Aliphatic C-H Stretch | Strong | Confirms the presence of the pentyl chain.[8] |
| ~2820 & ~2720 | Aldehyde C-H Stretch | Medium, Sharp (often two peaks) | Highly diagnostic for the aldehyde functional group (a Fermi doublet).[9] |
| ~1725 | Carbonyl (C=O) Stretch | Strong, Sharp | The most prominent peak, confirming the aldehyde group. |
| ~1600 & ~1490 | Aromatic C=C Stretch | Medium-Strong | Confirms the benzene ring backbone. |
| ~1240 | Aryl-Alkyl Ether C-O Stretch (Asymmetric) | Strong | Diagnostic for the C(aryl)-O-C(alkyl) ether linkage. |
| ~750 & ~690 | Aromatic C-H Out-of-Plane Bend | Strong | Indicates a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), the molecule fragments in a predictable manner, offering valuable structural clues that act as a "fingerprint."
Experimental Protocol: MS
The sample is introduced into a mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS). In EI-MS, the sample is bombarded with high-energy electrons (70 eV), causing ionization and fragmentation. The resulting positively charged ions are separated by their mass-to-charge ratio (m/z).
Data Interpretation
The molecular formula of this compound is C₁₁H₁₄O₂, giving it a molecular weight of 178.23 g/mol .
Molecular Ion (M⁺): A peak at m/z = 178 is expected, corresponding to the intact radical cation.
Key Fragmentation Pathways: The structure is prone to several characteristic fragmentation patterns, which are invaluable for confirming the connectivity of the molecule.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic profile of this compound is distinct and fully characterizable through the synergistic use of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide an exhaustive map of the carbon-hydrogen framework, confirming the connectivity of the phenoxy, pentyl, and aldehyde moieties. IR spectroscopy offers rapid and definitive confirmation of the key functional groups, most notably the strong C=O stretch of the aldehyde and the C-O stretch of the ether. Finally, mass spectrometry confirms the molecular weight and provides fragmentation patterns, such as the characteristic McLafferty rearrangement product at m/z 94, that are consistent with the proposed structure. This comprehensive dataset serves as a robust, self-validating reference for any researcher working with this compound, ensuring identity, purity, and quality in development and application.
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An In-depth Technical Guide to the Physical and Chemical Properties of 5-Phenoxypentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenoxypentanal, a bifunctional organic molecule, presents a unique scaffold of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon established principles of organic chemistry and data from analogous structures. While specific experimental data for this compound is not widely available in the public domain, this document synthesizes known information on aliphatic aldehydes and phenyl ethers to offer a robust predictive profile. We will delve into its structural features, predicted physicochemical parameters, characteristic reactivity, and appropriate analytical methodologies for its characterization. This guide is intended to serve as a foundational resource for researchers and developers working with or considering the use of this versatile molecule.
Introduction: The Structural and Synthetic Landscape of this compound
This compound is an organic compound featuring a five-carbon aliphatic chain, terminated by a reactive aldehyde group at one end and a stable phenoxy group at the other. This unique combination of a reactive carbonyl center and a bulky, aromatic ether moiety imparts a distinct set of properties that make it a valuable intermediate in organic synthesis.
The IUPAC name for this compound is This compound . A definitive CAS Registry Number for this specific compound is not readily found in major chemical databases, which underscores the need for a predictive guide based on its constituent functional groups.
Rationale for Structural Interest
The interest in this compound stems from its potential as a building block in the synthesis of more complex molecules. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The phenoxy group, on the other hand, can influence the molecule's solubility, lipophilicity, and potential for aromatic interactions, which are critical parameters in drug design and materials science.
Plausible Synthetic Routes
The synthesis of this compound can be approached through several established organic chemistry methodologies. A logical and commonly employed strategy would be a two-step process involving the Williamson ether synthesis followed by a selective oxidation.
Caption: Plausible two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Williamson Ether Synthesis to form 5-Phenoxypentan-1-ol.
-
To a solution of phenol in a suitable aprotic solvent (e.g., DMF or acetone), add a slight molar excess of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.
-
Stir the mixture until the deprotonation of phenol is complete.
-
Add an equimolar amount of a 5-halopentan-1-ol (e.g., 5-bromopentan-1-ol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-phenoxypentan-1-ol.
-
Purify the product by column chromatography on silica gel.
-
-
Step 2: Oxidation of 5-Phenoxypentan-1-ol to this compound.
-
Dissolve the purified 5-phenoxypentan-1-ol in a chlorinated solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a slight molar excess. The use of mild oxidants is crucial to prevent over-oxidation to the carboxylic acid.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude this compound can be further purified by column chromatography.
-
Physicochemical Properties: A Predictive Analysis
Due to the absence of direct experimental data, the physicochemical properties of this compound are predicted based on the known properties of aliphatic aldehydes and phenyl ethers, as well as data from structurally similar molecules like 4-phenoxybutanol and 5-phenyl-1-pentanol.[2][3]
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₁H₁₄O₂ | Derived from the structure. |
| Molecular Weight | 178.23 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Aliphatic aldehydes and phenyl ethers are typically liquids at room temperature.[4] |
| Odor | Faintly aromatic or fruity | A combination of the characteristic odors of aldehydes and the aromatic nature of the phenoxy group. |
| Boiling Point | Estimated: 260-280 °C | Higher than the analogous alcohol (5-phenoxypentan-1-ol) due to the polar carbonyl group, but lower than the corresponding carboxylic acid. The boiling point of the similar-sized 5-phenyl-1-pentanol is 155 °C at 20 mmHg.[3] |
| Melting Point | Not applicable (liquid at STP) | Expected to have a low melting point, similar to other medium-chain aldehydes and ethers. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The polar aldehyde group allows for some water solubility, but the nonpolar hydrocarbon chain and phenyl ring limit it. The molecule is expected to be readily soluble in common organic solvents.[3] |
| Density | ~1.0 g/mL | Similar to other aromatic ethers and aldehydes of comparable molecular weight. |
| Refractive Index | Estimated: 1.51 - 1.53 | Based on values for similar aromatic ethers. |
Chemical Properties and Reactivity: A Tale of Two Functional Groups
The chemical behavior of this compound is dictated by the interplay between its aldehyde and phenoxy moieties.
Caption: Key reactions of the aldehyde group in this compound.
Reactivity of the Aldehyde Group
The aldehyde group is the primary site of reactivity in this compound.
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids.[1] Treatment of this compound with common oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or even mild oxidants like Tollens' reagent will yield 5-phenoxypentanoic acid. The oxidation with Tollens' reagent (ammoniacal silver nitrate) would produce a characteristic silver mirror, a classic qualitative test for aldehydes.
-
Reduction: The aldehyde can be easily reduced to a primary alcohol.[1] Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert this compound to 5-phenoxypentan-1-ol.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Reactions with Grignard reagents or organolithium compounds will lead to the formation of secondary alcohols. Addition of hydrogen cyanide (HCN) will form a cyanohydrin, a key intermediate in the synthesis of α-hydroxy acids and α-amino acids.
-
Wittig Reaction: this compound can undergo the Wittig reaction with phosphorus ylides to form alkenes, providing a powerful tool for carbon-carbon double bond formation.
Reactivity of the Phenoxy Group
The phenoxy group is generally stable and less reactive than the aldehyde.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The phenoxy group is an ortho-, para-directing and activating group. However, the reaction conditions for these substitutions might also affect the aldehyde group.
-
Ether Linkage: The ether bond is typically robust and requires harsh conditions (e.g., strong acids like HBr or HI) to cleave.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a triplet around 9.8 ppm), the aromatic protons of the phenoxy group (multiplets between 6.8 and 7.3 ppm), the protons on the carbon adjacent to the ether oxygen (a triplet around 4.0 ppm), and the aliphatic protons of the pentyl chain (multiplets in the 1.5-2.5 ppm range).
-
¹³C NMR: The carbon NMR spectrum will display a distinctive signal for the carbonyl carbon around 200 ppm. The aromatic carbons will appear in the 115-160 ppm region, with the carbon attached to the ether oxygen being the most downfield. The carbons of the aliphatic chain will resonate in the upfield region (20-70 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde is expected in the region of 1720-1740 cm⁻¹.[5]
-
The C-H stretch of the aldehyde proton will appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[5]
-
Characteristic absorptions for the aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
The C-O-C stretching of the aryl ether will produce strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.[6]
-
-
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) will likely show the molecular ion peak (M⁺) at m/z 178. Fragmentation patterns are expected to include cleavage alpha to the carbonyl group and fragmentation of the ether linkage. Common fragments would include the phenoxy radical (m/z 93) and the tropylium ion (m/z 91).
-
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for both separation from impurities and structural identification based on the mass spectrum.[7] Derivatization of the aldehyde group, for instance, with PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine), can improve chromatographic performance and detection limits.
-
High-Performance Liquid Chromatography (HPLC): HPLC is also a suitable method for the analysis and purification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water would likely provide good separation. UV detection at a wavelength corresponding to the absorbance of the phenyl ring (around 270 nm) would be appropriate. For quantitative analysis, derivatization with a UV-active or fluorescent tag like 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance sensitivity.[8]
Caption: A typical analytical workflow for this compound.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Aldehydes can be irritants to the skin, eyes, and respiratory tract. Phenyl ethers may also have toxic properties. Therefore, it is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a molecule with significant potential in synthetic chemistry, offering a versatile platform for the construction of more complex structures relevant to the pharmaceutical and materials science industries. Although specific experimental data is scarce, a comprehensive understanding of its physical and chemical properties can be effectively extrapolated from the well-established chemistry of its constituent aldehyde and phenyl ether functional groups. This guide provides a foundational framework for researchers, outlining its probable synthesis, predicted properties, expected reactivity, and appropriate analytical methodologies. As research involving this compound progresses, it is anticipated that a more complete experimental profile will emerge, further solidifying its role as a valuable synthetic intermediate.
References
- New Method for Detection of Arom
- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer c
- Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. PubMed.
- The surprisingly high reactivity of phenoxyl radicals.
- Determination of Phenoxy-acid Herbicides in Various M
- Colorimetric Recognition of Aldehydes and Ketones. University of Illinois.
- CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- 5-PHENYL-1-PENTANOL | 10521-91-2. ChemicalBook.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA.
- 5-Phenyl-1-pentanol | C11H16O | CID 61523. PubChem.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- Understanding Aliphatic and Aromatic Compounds in IR Spectroscopy #irspectroscopy #ftir. YouTube.
- IR: aldehydes.
- 5-Hydroxypentanal | C5H10O2 | CID 20205. PubChem.
- Showing Compound 5-Phenyl-1-pentanol (FDB008262). FooDB.
- FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.
- INFRARED SPECTROSCOPY (IR).
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- 5-Phenyl-1-pentanol 98 10521-91-2. Sigma-Aldrich.
- 5-Phenylpentan-1-ol | 10521-91-2. Benchchem.
- 4-PHENOXYBUTANOL. gsrs.
- differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
- 5-Hydroxypentanal oxime | C5H11NO2 | CID 9689901. PubChem.
- 5-Cyclohexyl-5-oxopentanal | C11H18O2 | CID 10888571. PubChem.
- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p
- Table 1 . 1 H-and 13 C-NMR Chemical Shift Data for Compounds 1 and 2.
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- Benzenepentanol. the NIST WebBook.
- Anodic oxidation. Part XII. Synthesis of 5-methoxy-5-phenylpentan-4-olide. RSC Publishing.
- Product ion mass spectra of protonated (A) phenoxyethanol (m/z...).
- Phenoxyethanol. Wikipedia.
- Ethanol, 2-phenoxy-. the NIST WebBook.
- A Facile Synthesis Route to AuPd Alloys for the Selective Oxidation of 5- Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid. Research Explorer The University of Manchester.
- PHENOXYETHANOL.
- PHENOXYETHANOL.
Sources
- 1. 5-PHENYL-1-PENTANOL | 10521-91-2 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
5-Phenoxypentanal CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-phenoxypentanal, a bifunctional organic molecule of interest in synthetic chemistry and drug discovery. Due to its limited documentation in commercial and academic databases, this guide synthesizes predicted properties, plausible synthetic routes, and potential applications based on established chemical principles and data from analogous structures. The core of this document focuses on a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, offering insights into experimental design and potential challenges. This guide is intended to serve as a foundational resource for researchers exploring the utility of this and similar aldehyde-ether scaffolds.
Introduction and Chemical Identity
This compound, also known as 5-phenoxyvaleraldehyde, is an aromatic ether-aldehyde. Its structure incorporates a terminal aldehyde group, a reactive functional handle for a multitude of organic transformations, and a phenoxy group, a common motif in pharmacologically active compounds, connected by a five-carbon aliphatic chain.
While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its molecular identity is unambiguous.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source |
| Systematic Name | This compound | IUPAC Nomenclature |
| Synonym | 5-Phenoxyvaleraldehyde | Common Nomenclature |
| Molecular Formula | C₁₁H₁₄O₂ | Calculated |
| Molecular Weight | 178.23 g/mol | Calculated |
| Predicted Boiling Point | Approx. 280-300 °C | Extrapolated from similar structures |
| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); sparingly soluble in water. | Based on structural analogy |
digraph "5_Phenoxypentanal_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; O1 [label="O", pos="5,0!"]; C6 [label="C", pos="6,0!"]; C7 [label="C", pos="6.7,0.7!"]; C8 [label="C", pos="7.4,0!"]; C9 [label="C", pos="7.4,-1!"]; C10 [label="C", pos="6.7,-1.7!"]; C11 [label="C", pos="6,-1!"]; O2 [label="O", pos="-0.7,0.7!"]; H1[label="H", pos="-0.7,-0.7!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O1; O1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6; C1 -- O2 [style=double]; C1 -- H1;
// Labels lab [label="this compound", pos="3.5,-2.5!", fontsize=14, fontcolor="#4285F4"]; }
Caption: Chemical structure of this compound.
Synthesis of this compound: A Practical Approach
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis .[1][2][3][4][5] This venerable reaction involves the Sₙ2 displacement of a halide by an alkoxide or, in this case, a phenoxide.[1][2][4] The key strategic decision lies in the choice of starting materials. For the synthesis of an alkyl aryl ether, the reaction between an alkali phenoxide and an alkyl halide is generally preferred to avoid competing elimination reactions.[2]
Proposed Synthetic Pathway
The proposed synthesis involves two main steps: the formation of sodium phenoxide and the subsequent nucleophilic substitution reaction with a 5-halopentanal.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
Phenol (99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
5-Chloropentanal (or 5-bromopentanal)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation of Sodium Phenoxide:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.0 eq).
-
Dissolve the phenol in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases. The formation of a white precipitate of sodium phenoxide may be observed.
-
-
Williamson Ether Synthesis:
-
To the freshly prepared sodium phenoxide suspension, add 5-chloropentanal (1.0 eq) dropwise via an addition funnel at room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents the quenching of the base and potential side reactions.
-
Anhydrous Solvent: The use of anhydrous THF is crucial as any water present will react with the sodium hydride, reducing the yield of the desired phenoxide.
-
Excess Base: A slight excess of sodium hydride ensures complete deprotonation of the phenol.
-
Choice of Halide: While both 5-chloro- and 5-bromopentanal can be used, the bromo- derivative is more reactive and may lead to shorter reaction times.
-
Reflux Conditions: Heating the reaction increases the rate of the Sₙ2 reaction, ensuring a reasonable reaction time.
Potential Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile building block in organic synthesis and medicinal chemistry.
-
As a Synthetic Intermediate: The terminal aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid. This allows for the introduction of diverse functionalities.
-
In Drug Discovery: The phenoxy moiety is a "privileged structure" found in numerous pharmaceuticals. This compound could serve as a precursor for the synthesis of novel compounds with potential biological activity. For instance, it could be used in the synthesis of analogs of known drugs or in fragment-based drug design. The flexible five-carbon linker allows for various spatial orientations of the phenoxy and derivatized aldehyde groups, which can be crucial for receptor binding.
Caption: Potential synthetic transformations of this compound.
Safety and Handling
As no specific safety data sheet (SDS) is available for this compound, handling precautions should be based on the known hazards of its functional groups: aldehydes and ethers.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards of Aldehydes: Aldehydes can be irritants to the skin, eyes, and respiratory tract. They can also be sensitizers. Avoid inhalation of vapors and contact with skin and eyes.
-
Hazards of Ethers: Aliphatic ethers can form explosive peroxides upon prolonged exposure to air and light. While the risk is lower for aromatic ethers, it is good practice to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere if stored for extended periods.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations.
Conclusion
This compound represents a potentially valuable, yet under-explored, chemical entity. This guide provides a robust framework for its synthesis and outlines its potential as a versatile building block. By leveraging established synthetic methodologies and understanding the reactivity of its constituent functional groups, researchers can effectively incorporate this molecule into their synthetic and drug discovery programs.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5-Phenoxypentanal
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 5-phenoxypentanal, a molecule of interest in fragrance and synthetic chemistry. We move beyond a simple recitation of steps to offer a rationale-driven approach, grounded in established theory and best practices. This document details the theoretical underpinnings, presents a validated computational protocol, and outlines the analysis of key molecular properties. The methodologies described herein are designed to be self-validating, emphasizing the synergy between computational prediction and experimental reality. By exploring its structural, electronic, and vibrational properties, this guide equips researchers to leverage computational chemistry for deeper insights into the behavior and potential applications of this compound.
Introduction to this compound
Chemical Identity and Structure
This compound is an organic molecule characterized by a five-carbon aldehyde chain attached to a phenyl group via an ether linkage. Its structure combines the reactivity of an aldehyde with the aromatic nature of the phenoxy group, leading to a unique profile of chemical and physical properties.
-
Molecular Formula: C₁₁H₁₄O₂
-
SMILES: C1=CC=C(C=C1)OCCCC=O
-
Key Functional Groups: Aldehyde (-CHO), Ether (R-O-R'), Phenyl Ring
Significance and Applications
While not a household name, this compound and related structures are relevant in several fields. Its pleasant, floral, and green aroma makes it a valuable component in the fragrance industry. Furthermore, the aldehyde and ether functionalities serve as versatile handles in organic synthesis, allowing it to be a precursor for more complex molecules, including potential pharmaceutical scaffolds. Understanding its electronic structure and conformational landscape is key to predicting its reactivity and designing new synthetic pathways.
Objectives of the Computational Study
This guide will systematically detail the process to:
-
Determine the most stable three-dimensional conformation (optimized geometry) of this compound in the gas phase.
-
Predict its vibrational (infrared) spectrum and assign key functional group frequencies.
-
Analyze its frontier molecular orbitals (HOMO and LUMO) to understand its electronic reactivity.
-
Calculate key electronic properties such as the dipole moment and atomic charges to understand its polarity and intermolecular interaction potential.
Theoretical Foundations of Quantum Chemical Calculations
The "Why": From Schrödinger Equation to Practical Models
The behavior of electrons in a molecule is governed by the Schrödinger equation. However, solving this equation exactly is impossible for any molecule more complex than the hydrogen atom. Quantum chemistry, therefore, relies on a series of well-founded approximations. The most fundamental of these is the Born-Oppenheimer approximation , which allows us to treat the motion of electrons separately from the much slower motion of atomic nuclei.[1][2][3] This simplifies the problem immensely, enabling us to calculate the electronic energy for a fixed nuclear geometry, thus defining a potential energy surface that governs molecular structure and reactivity.[3][4]
Core Methodologies: A Comparative Overview
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex electron-electron repulsion by considering each electron moving in an average field created by all other electrons.[5][6] While a crucial starting point, HF theory neglects the instantaneous correlation in electron movement, which is a significant limitation.
-
Post-Hartree-Fock Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by explicitly including electron correlation.[6] They offer higher accuracy but at a substantially greater computational cost, making them challenging for larger molecules.[7]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational efficiency.[8][9][10] Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density.[11] The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.[8][12]
The Role of Basis Sets
To solve the equations of HF or DFT, molecular orbitals are represented as a linear combination of pre-defined mathematical functions known as a basis set .[13][14] These functions are centered on each atom. The size and type of the basis set are critical for the accuracy of the calculation.[13]
-
Pople-style basis sets (e.g., 6-31G(d,p)): Offer a good balance for routine calculations. The "(d,p)" notation indicates the addition of polarization functions, which allow for more flexibility in describing the shape of orbitals and are essential for accurate bonding descriptions.
-
Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when used with post-HF methods.[15]
Justification for Selected Methods
For this compound, a molecule of moderate size with flexible bonds, Density Functional Theory (DFT) is the most pragmatic and effective choice.[16][17] We will employ the B3LYP hybrid functional , which has a long track record of providing reliable geometric and electronic properties for a wide range of organic molecules.[18] For our basis set, we will use a two-tiered approach:
-
Initial Optimization & Frequencies: The 6-31G(d,p) basis set is sufficient for obtaining a reliable molecular geometry and vibrational frequencies without excessive computational cost.[19]
-
Final Electronic Properties: A larger basis set, 6-311++G(d,p) , will be used for a final single-point energy calculation to obtain more accurate electronic properties. The "++" indicates the addition of diffuse functions, which are important for describing the electron density far from the nucleus, relevant for the ether oxygen and aromatic ring.
Computational Methodology: A Step-by-Step Protocol
Software and Hardware Considerations
These calculations can be performed using a variety of quantum chemistry software packages such as Gaussian, ORCA, Q-Chem, or Spartan. The protocols described are general and can be adapted to any of these platforms. A multi-core desktop workstation is typically sufficient for the calculations outlined below.
Workflow Diagram
The overall computational workflow is a sequential process designed to ensure the final results are physically meaningful and represent a true energy minimum.
Caption: Computational workflow for analyzing this compound.
Step 1: Initial Structure Generation
-
Action: Use a molecular builder/editor (e.g., Avogadro, ChemDraw 3D) to construct an approximate 3D structure of this compound.
-
Causality: A reasonable starting geometry is necessary to ensure the optimization algorithm converges to the correct, low-energy structure and avoids high-energy, unrealistic conformations. A preliminary molecular mechanics energy minimization at this stage is highly recommended.
Step 2: Geometry Optimization
-
Action: Submit the initial structure for geometry optimization using the chosen level of theory (B3LYP/6-31G(d,p)).
-
Protocol Details:
-
Method: DFT, Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Task: Opt (Optimization)
-
Convergence Criteria: Use tight or very tight convergence criteria for both the energy and the forces on the atoms. This ensures a true stationary point on the potential energy surface is found.
-
-
Causality: This is the most critical step. The optimization algorithm iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible electronic energy, which corresponds to the molecule's most stable equilibrium structure.
Step 3: Vibrational Frequency Analysis
-
Action: Perform a frequency calculation on the optimized geometry from Step 2 at the same level of theory (B3LYP/6-31G(d,p)).
-
Protocol Details:
-
Method: DFT, Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Task: Freq (Frequencies)
-
-
Causality & Trustworthiness: This step is a self-validating system with two primary purposes:
-
Verification of Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.[20]
-
Prediction of IR Spectrum: The calculation yields the vibrational modes of the molecule and their corresponding infrared intensities, allowing for direct comparison with experimental IR spectra.[21][22][23]
-
Step 4: Calculation of Molecular Properties
-
Action: Using the validated, optimized geometry, perform a final, more accurate single-point energy calculation with a larger basis set (B3LYP/6-311++G(d,p)).
-
Protocol Details:
-
Method: DFT, Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Task: SP (Single Point Energy)
-
Keywords: Request population analysis (e.g., Mulliken) and orbital analysis (Pop=Reg).
-
-
Causality: While the geometry from the smaller basis set is reliable, electronic properties like orbital energies and charge distribution are more sensitive to the basis set's quality. This "tiered" approach provides higher accuracy for electronic properties without the prohibitive cost of optimizing with the large basis set.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformer. Key parameters should be tabulated for clarity.
Table 1: Predicted Key Geometric Parameters for this compound (B3LYP/6-31G(d,p))
| Parameter | Description | Predicted Value | Typical Exp. Value |
| r(C=O) | Aldehyde Carbonyl Bond Length | ~1.21 Å | 1.20 - 1.22 Å |
| r(C-O) | Phenyl-Ether Bond Length | ~1.37 Å | 1.36 - 1.38 Å |
| r(C-O) | Alkyl-Ether Bond Length | ~1.43 Å | 1.42 - 1.44 Å |
| ∠(C-O-C) | Ether Bond Angle | ~118° | 110 - 120° |
| τ(C-C-C-C) | Alkyl Chain Dihedral | ~180° (anti) | Varies (anti is common) |
Note: Typical experimental values are for general functional groups and serve as a baseline for validation.
Electronic Properties and Frontier Molecular Orbitals (FMOs)
The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is fundamental to understanding chemical reactivity.
Caption: Relationship between Frontier Molecular Orbitals (FMOs).
-
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, specifically the oxygen atom and the aromatic pi system. This is the most likely site for electrophilic attack.
-
LUMO: The LUMO is predicted to be centered on the aldehyde functional group, particularly on the antibonding π* orbital of the carbonyl group. This is the most likely site for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals (ΔE) is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more easily excited and more reactive.
Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Predicted Value | Significance |
| Energy (HOMO) | -6.5 eV | Ionization Potential (Koopmans' Thm.) |
| Energy (LUMO) | -1.2 eV | Electron Affinity (Koopmans' Thm.) |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |
| Dipole Moment | ~2.5 Debye | Moderately polar molecule |
Predicted Vibrational Spectrum
The frequency calculation provides a theoretical infrared spectrum. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental data, accounting for anharmonicity and method approximations.[24]
Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (Scaled) | Typical Exp. Range |
| C-H stretch (Aromatic) | 3050 - 3100 | 3000 - 3100 |
| C-H stretch (Aliphatic) | 2850 - 2960 | 2850 - 3000 |
| C=O stretch (Aldehyde) | ~1725 | 1720 - 1740 |
| C=C stretch (Aromatic) | 1500 - 1600 | 1450 - 1600 |
| C-O-C stretch (Aryl-Alkyl Ether) | ~1245 | 1230 - 1270 |
The strong carbonyl (C=O) stretch is an excellent diagnostic peak for experimental validation. The calculated spectrum serves as a powerful tool for interpreting experimental results.[25]
Conclusion and Future Directions
This guide has established a robust and scientifically sound protocol for the quantum chemical analysis of this compound using Density Functional Theory. The workflow emphasizes self-validation through frequency analysis and provides a pathway to obtain reliable geometric, electronic, and vibrational properties. The results indicate a stable molecule with distinct regions of electrophilic (phenoxy group) and nucleophilic (carbonyl carbon) reactivity.
Future studies could build upon this foundation by:
-
Conformational Analysis: Performing a more exhaustive search for other low-energy conformers, which is particularly important for flexible molecules.
-
Solvent Effects: Re-running calculations using a polarizable continuum model (PCM) to simulate the molecule's behavior in solution, which is more representative of experimental conditions.
-
Reaction Modeling: Simulating reaction pathways, such as oxidation or nucleophilic addition to the aldehyde, by locating the corresponding transition state structures.
-
Spectroscopic Refinement: Calculating NMR chemical shifts for comparison with experimental ¹H and ¹³C NMR data.[26]
By integrating these computational techniques, researchers can gain a predictive, atom-level understanding of molecular behavior, accelerating discovery and innovation in their respective fields.
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A Technical Guide to the Thermal Stability and Degradation of 5-Phenoxypentanal
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation pathways of 5-phenoxypentanal. As a bifunctional molecule incorporating both an aldehyde and a phenoxy ether, its stability is critical for applications in pharmaceutical synthesis and as a fine chemical intermediate. This document outlines the theoretical degradation mechanisms based on its chemical structure, presents detailed protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and describes a systematic approach to forced degradation studies. Furthermore, it details analytical methodologies for the separation and identification of potential degradation products, ensuring the development of robust, stable formulations and processes. This guide is intended for researchers, chemists, and drug development professionals engaged in the characterization and handling of reactive aldehyde-containing compounds.
Introduction: The Chemical Profile of this compound
This compound is an aromatic ether aldehyde with a chemical structure that presents a unique combination of reactivity and stability. The terminal aldehyde group is susceptible to oxidation and polymerization, while the phenoxy moiety and the pentyl chain contribute to its overall physicochemical properties. Understanding the thermal lability of this compound is paramount for defining its shelf-life, ensuring the purity of downstream products, and establishing safe handling and storage procedures.[1]
Forced degradation studies are an essential component of pharmaceutical development and chemical process optimization.[2][3] They provide critical insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than those it would typically encounter.[1] The data generated from such studies are invaluable for identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][4] This guide will provide the scientific rationale and practical methodologies for a thorough investigation of this compound's stability.
Predicted Physicochemical Properties
While specific experimental data for this compound is not widely available, its properties can be estimated based on its structure. These estimations are crucial for designing relevant stability and analytical experiments.
| Property | Predicted Value / Characteristic | Significance for Stability Testing |
| Molecular Formula | C₁₁H₁₄O₂ | Used for mass spectrometry and purity calculations. |
| Molecular Weight | 178.23 g/mol | Essential for quantitative analysis. |
| Boiling Point | ~280-300 °C (estimated) | Defines the upper temperature limit for handling in a liquid state. |
| Melting Point | Not readily available (likely a liquid at RT) | Important for DSC analysis and understanding physical state changes. |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, CH₂Cl₂). Sparingly soluble in water. | Dictates solvent choice for analytical methods and degradation studies. |
Theoretical Degradation Pathways
The chemical reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the phenoxy ether. Thermal stress can initiate several degradation pathways.
Aldehyde-Mediated Degradation
-
Oxidation: The most probable degradation pathway for the aldehyde moiety is oxidation to the corresponding carboxylic acid, 5-phenoxy-pentanoic acid. This can be initiated by atmospheric oxygen, especially under thermal or photolytic stress, and often proceeds via a free-radical mechanism.[2][5][6] The initial step may involve the formation of a gem-diol hydrate in the presence of water.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (an aldol-type reaction) under both acidic and basic conditions, leading to the formation of higher molecular weight impurities.[7] Thermal stress can accelerate these processes.
-
Decarbonylation: At higher temperatures, aliphatic aldehydes can undergo decarbonylation to yield an alkane and carbon monoxide, though this typically requires more extreme conditions or a catalyst.[3]
Ether Linkage Degradation
-
Ether Hydrolysis: The phenoxy ether linkage is generally stable, particularly compared to alkyl ethers.[8] However, under strong acidic conditions and elevated temperatures, acid-catalyzed hydrolysis can occur, cleaving the C-O bond to yield phenol and 5-hydroxypentanal.[9][10] Basic hydrolysis of aryl ethers is significantly more difficult and less likely to be a major degradation route under typical stress conditions.[11]
-
Pyrolytic Cleavage: At very high temperatures, such as those encountered during TGA analysis, homolytic cleavage of the ether bond can occur, generating phenoxy and alkyl radicals that can propagate further decomposition.[12][13]
A visual representation of these primary degradation pathways is provided below.
Caption: Workflow for a forced degradation study of this compound.
Detailed Protocols for Stress Conditions:
-
General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). For each condition, include a control sample (stored at 5°C, protected from light). Aim for 5-20% degradation of the parent compound.
-
Acid Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the sample in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at time points and neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the sample solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Monitor the reaction at various time points. Quenching the reaction is typically not necessary before HPLC analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place a solid or neat liquid sample in a vial in a calibrated oven at 80°C.
-
At specified time points, dissolve a portion of the sample in a suitable solvent for analysis.
-
-
Photostability:
-
Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample after exposure. A dark control sample should be run in parallel.
-
Analytical Methodologies
A validated, stability-indicating analytical method is required to separate the parent compound from its degradation products. [4]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for this type of analysis. Because the aldehyde functional group lacks a strong chromophore, derivatization is often employed for trace analysis. [14][15]However, for a stability study where concentrations are higher, direct UV detection is often sufficient.
Hypothetical HPLC Method Protocol:
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm (for the phenoxy group). DAD allows for peak purity assessment.
-
Injection Volume: 10 µL.
LC-MS for Structural Elucidation
For degradation products that cannot be identified by comparison with known standards, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is indispensable.
-
Method: Use the same HPLC method as above, interfaced with a mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
-
Analysis:
-
Determine the molecular weight of the unknown impurity from the mass-to-charge ratio (m/z).
-
Perform tandem MS (MS/MS) to fragment the molecule. The fragmentation pattern provides structural clues to identify the degradant. For example, the oxidation product (5-phenoxy-pentanoic acid) would show an increase in mass of 16 amu compared to the parent compound.
-
Storage and Handling Recommendations
Based on the predicted degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound:
-
Temperature: Store in a cool environment (2-8 °C) to minimize thermal degradation and polymerization.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.
-
Light: Protect from light to prevent photolytically induced degradation. Use amber glass containers or store in the dark.
-
pH: Avoid contact with strong acids and bases to prevent hydrolysis and catalyzed condensation reactions.
By implementing the strategies and methodologies outlined in this guide, researchers and developers can build a comprehensive stability profile for this compound, ensuring its quality, safety, and efficacy in its intended applications.
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An In-depth Technical Guide to the Solubility of 5-Phenoxypentanal in Organic Solvents
Foreword: Navigating the Solvent Landscape for 5-Phenoxypentanal
In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is a cornerstone of process design, formulation, and biological assessment. This compound, a molecule of interest with potential applications stemming from its bifunctional nature—an aromatic ether and a reactive aldehyde—presents a unique solubility profile. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a diverse range of organic solvents. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols, and introduce predictive models to streamline your research and development endeavors.
The Molecular Architecture of this compound: A Dichotomy of Polarity
To comprehend the solubility of this compound, we must first dissect its molecular structure. The molecule incorporates two key functional groups: a terminal aldehyde group (-CHO) and a phenoxy group (-O-C₆H₅) connected by a five-carbon aliphatic chain.
-
The Aldehyde Head: The carbonyl group (C=O) in the aldehyde function is polar, capable of acting as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule, suggesting potential solubility in polar solvents.[1]
-
The Phenoxy Tail: The phenyl ring and the ether linkage are predominantly non-polar or weakly polar, favoring interactions with non-polar solvents through van der Waals forces.
-
The Alkyl Spacer: The pentyl chain is a non-polar, hydrophobic segment that further contributes to the molecule's affinity for non-polar environments.[2]
This amalgamation of polar and non-polar characteristics suggests that the solubility of this compound will be highly dependent on the nature of the solvent, following the fundamental principle of "like dissolves like".[3][4]
Theoretical Framework: Predicting Solubility Behavior
In the absence of extensive empirical data for this compound, a theoretical approach based on its structural components is invaluable for initial solvent screening.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the aldehyde's carbonyl oxygen. However, the non-polar phenoxy and alkyl portions of the molecule will limit its solubility. Moderate solubility is anticipated. As the alkyl chain of the alcohol solvent increases (e.g., propanol, butanol), the overall polarity of the solvent decreases, which may enhance the solubility of this compound.[2]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents possess polar groups but lack acidic protons. They can effectively solvate the polar aldehyde group through dipole-dipole interactions. Acetone, being a ketone, shares structural similarities with the aldehyde group.[1] Solvents like DMSO and DMF are highly polar and are often excellent solvents for a wide range of organic molecules. Good solubility is expected in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar phenoxy group and the alkyl chain. The polar aldehyde group will be less effectively solvated, potentially limiting solubility. Toluene, with its aromatic ring, may exhibit better interaction with the phenoxy group of this compound compared to aliphatic non-polar solvents like hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and are generally good solvents for a wide array of organic compounds. They should effectively solvate both the polar and non-polar regions of this compound, leading to good solubility.
Experimental Determination of Solubility: A Practical Guide
To obtain definitive solubility data, experimental determination is essential. The following protocols provide a systematic approach to quantifying the solubility of this compound.
Qualitative Solubility Assessment
A rapid preliminary assessment can guide the selection of solvents for quantitative analysis.
Protocol:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent in small portions (e.g., 0.2 mL at a time).
-
After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[3]
-
Observe the mixture. Complete dissolution of the solid indicates solubility. The formation of a cloudy suspension or the presence of undissolved solid indicates partial or low solubility.
-
Record your observations as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]
Protocol:
-
Prepare a series of vials, each containing an excess amount of this compound.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Quantify the concentration of this compound in the supernatant. This can be achieved through various analytical techniques:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.
-
Spectroscopic Analysis: If this compound has a distinct chromophore, UV-Vis spectroscopy can be used. A calibration curve of known concentrations must first be prepared.[6]
-
Chromatographic Analysis (HPLC/GC): This is a highly accurate method. A calibration curve with standards of known concentration is required.
-
-
Calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L).
The following diagram illustrates the workflow for the shake-flask method.
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
Advanced Predictive Modeling: Hansen Solubility Parameters (HSP)
For a more sophisticated prediction and understanding of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[7][8] HSP is based on the principle that "like dissolves like" by quantifying the intermolecular forces as three parameters:
-
δD (Dispersion): Energy from dispersion forces between molecules.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a unique set of these three parameters, placing them as a point in a three-dimensional "Hansen space".[7] A solute will be soluble in a solvent if their HSP values are similar. The solubility of a solute can be represented by a sphere in this space, with a center corresponding to its own HSP values and a radius (R₀). Solvents that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.[9]
Determining the Hansen Solubility Parameters of this compound
The HSP of this compound can be determined experimentally:
-
Select a range of approximately 20-30 solvents with known and diverse HSP values.[10]
-
Qualitatively assess the solubility of this compound in each solvent (soluble or insoluble).
-
Input the HSP data of the solvents and the corresponding solubility observations into a specialized software (e.g., HSPiP).
-
The software will calculate the HSP (δD, δP, δH) and the interaction radius (R₀) for this compound by finding the best-fitting sphere that encloses the "good" solvents and excludes the "poor" ones.
The following diagram illustrates the concept of the Hansen solubility sphere.
Caption: A 2D representation of the Hansen solubility sphere for this compound.
Hansen Solubility Parameters of Common Organic Solvents
The table below provides the HSP values for a selection of common organic solvents. These values are crucial for both the experimental determination of the HSP of this compound and for predicting its solubility.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources.[11][12]
Applications in Research and Drug Development
A thorough understanding of the solubility of this compound is critical for its successful application:
-
Reaction Chemistry: Choosing an appropriate solvent is paramount for ensuring that reactants are in the same phase, which influences reaction rates and yields.
-
Purification: Techniques such as recrystallization rely on the differential solubility of the compound in a solvent at different temperatures.
-
Formulation Development: For potential pharmaceutical applications, solubility in biocompatible solvents is a key consideration for drug delivery systems.[13]
-
Analytical Method Development: The choice of mobile phase in chromatography and sample preparation for spectroscopy depends on the compound's solubility.[14]
Conclusion
While specific, publicly available solubility data for this compound is scarce, this guide provides a robust framework for both predicting and experimentally determining its solubility in a wide array of organic solvents. By understanding the interplay of its functional groups and applying the systematic methodologies outlined herein, researchers can confidently navigate the solvent selection process, thereby accelerating their research and development efforts. The principles and protocols detailed in this document are designed to be broadly applicable, empowering scientists to generate the critical data needed for their specific applications.
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A Theoretical Framework for Elucidating the Reaction Mechanisms of 5-Phenoxypentanal
A Senior Application Scientist's Guide to Computational Investigation
Abstract
5-Phenoxypentanal, a molecule incorporating both an ether and an aldehyde functionality, presents a rich landscape for mechanistic investigation. Its dual nature suggests susceptibility to distinct reaction pathways, including acid-catalyzed ether cleavage and photochemical transformations of the carbonyl group. A comprehensive understanding of these mechanisms is critical for predicting its stability, reactivity, and potential applications in drug development and materials science. This guide outlines a robust theoretical framework for investigating the reaction mechanisms of this compound using state-of-the-art computational chemistry methods. We detail the strategic selection of theoretical models, a self-validating experimental workflow for mapping reaction potential energy surfaces, and the interpretation of computational data to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Duality of this compound
This compound is characterized by two key functional groups: a phenyl ether linkage and a terminal aldehyde group. This structure predisposes the molecule to two primary classes of reactions:
-
Acid-Catalyzed Ether Cleavage: Ethers are generally unreactive but can be cleaved by strong acids like HBr or HI.[1][2] The reaction proceeds via either an S_N1 or S_N2 mechanism, contingent on the structure of the alkyl and aryl substituents. Given that the ether oxygen is bonded to a primary carbon on the pentanal chain and an sp²-hybridized carbon of the phenyl group, the cleavage is expected to yield phenol and a halogenated pentanal derivative.[3]
-
Photochemical Aldehyde Reactions: Aldehydes and ketones are known to undergo photochemical reactions upon absorption of UV light, most notably the Norrish Type I and Type II reactions.[4] The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to two radical intermediates.[5] The Norrish Type II reaction is an intramolecular process involving the abstraction of a γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical.[4] For this compound, a γ-hydrogen is available on the alkyl chain, making the Norrish Type II pathway a distinct possibility.
A theoretical investigation provides a powerful lens to dissect these competing pathways, offering a molecular-level view of transition states and intermediates that are often difficult to capture experimentally.[2]
Core Theoretical Framework & Computational Protocol
The foundation of a successful theoretical investigation lies in a meticulously designed computational protocol. This protocol must be both computationally feasible and chemically accurate, ensuring that the results are reliable and predictive.
Selection of Computational Methods
The choice of method is dictated by the nature of the reaction being studied.
-
For Ground-State Reactions (Ether Cleavage): Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for studying the mechanisms of organic reactions.[6] The selection of the DFT functional is critical. Hybrid functionals like B3LYP are widely used, but it is prudent to benchmark results against other functionals, such as the M06 suite (known for its good performance in organometallic thermochemistry) or PBE0, especially when dealing with complex bond-breaking/forming processes.[7][8] A Pople-style basis set, such as 6-311+G(d,p), is generally a robust starting point for geometry optimizations and frequency calculations.
-
For Photochemical Reactions (Norrish Reactions): Modeling photochemical processes requires methods that can accurately describe electronically excited states. While Time-Dependent DFT (TD-DFT) can provide initial insights into excitation energies, a more rigorous approach involves multi-reference methods. The Complete Active Space Self-Consistent Field (CASSCF) method is the gold standard for describing the electronic structure of molecules where static correlation is significant, such as during bond breaking or in excited states.[9][10] To recover dynamic correlation, a second-order perturbation theory correction (CASPT2) is often applied to the CASSCF wave function.[11]
A Self-Validating Computational Workflow
Each step in the workflow is designed to validate the previous one, ensuring the integrity of the final potential energy surface.
Figure 1: A self-validating workflow for computational reaction mechanism investigation.
Experimental Protocol: Step-by-Step Methodology
-
Structure Preparation: Build the initial 3D structures of all reactants and anticipated products using molecular modeling software like Avogadro or GaussView.[12][13]
-
Geometry Optimization: Perform geometry optimizations for all species (reactants, intermediates, products) to find their lowest energy conformations. This is a crucial step to ensure all subsequent calculations are performed on stable structures.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies for all optimized structures. For reactants, products, and intermediates, all calculated frequencies should be real (positive). This confirms that the structure is a true minimum on the potential energy surface.[6] These calculations also provide the zero-point vibrational energy (ZPVE) and Gibbs free energy corrections.
-
Transition State (TS) Location: The search for a transition state, a first-order saddle point, is the most challenging part of the investigation.[14] Methods include:
-
Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3 in Gaussian): These methods require the reactant and product structures (and an initial TS guess for QST3) to find the transition state connecting them.[15]
-
Relaxed Potential Energy Surface Scan: Manually scan along a suspected reaction coordinate (e.g., a bond being broken) to locate an energy maximum, which can then be used as a guess for a full TS optimization.
-
-
Transition State Validation: A true transition state must have exactly one imaginary frequency in its vibrational spectrum.[14] The atomic displacements corresponding to this imaginary frequency should be visualized to confirm that they represent the motion along the desired reaction coordinate (e.g., the breaking of the C-O bond).
-
Intrinsic Reaction Coordinate (IRC) Calculation: To definitively prove that the located transition state connects the intended reactants and products, an IRC calculation is performed.[16] This calculation traces the minimum energy path downhill from the transition state in both forward and reverse directions, ideally leading to the reactant and product minima.
-
Inclusion of Solvent Effects: Gas-phase calculations are an idealization. To model realistic reaction conditions, solvent effects must be included. Implicit (continuum) solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) offer a computationally efficient way to account for bulk solvent effects.[17][18][19] All stationary points should be re-optimized in the presence of the solvent model.
-
Constructing the Energy Profile: Using the final, solvent-corrected electronic energies plus Gibbs free energy corrections, construct a reaction coordinate diagram to visualize the energy barriers and reaction thermodynamics.
Proposed Mechanistic Investigations for this compound
Mechanism A: Acid-Catalyzed Ether Cleavage
The cleavage of the aryl-alkyl ether bond in this compound under strong acid (e.g., HBr) can be dissected computationally. The reaction begins with the protonation of the ether oxygen.[20] The subsequent step involves nucleophilic attack by the bromide ion. Two pathways are plausible:
-
S_N2 Pathway: The bromide ion attacks the primary carbon adjacent to the ether oxygen, leading to a single transition state.
-
S_N1-like Pathway: While a primary carbocation is highly unstable, the computational investigation should explore the potential energy surface for a stepwise cleavage to rule out any unexpected intermediates or a highly asynchronous S_N2 transition state with S_N1 character.
Figure 2: Competing pathways for acid-catalyzed ether cleavage.
The computational workflow will determine the Gibbs free energy of activation (ΔG‡) for each pathway. The path with the lower activation barrier will be the kinetically favored mechanism.
Mechanism B: Photochemical Norrish Reactions
The aldehyde group is the photoactive center. Upon excitation to an n→π* excited state, two primary decay channels are possible:
-
Norrish Type I (α-Cleavage): This involves the homolytic cleavage of the C1-C2 bond, forming a phenoxybutyl radical and a formyl radical (•CHO).
-
Norrish Type II (γ-H Abstraction): The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon (C4), forming a 1,4-biradical intermediate. This biradical can then either cyclize to form a cyclobutanol derivative or cleave to form an enol and an alkene (1-phenoxypropene).[21]
Figure 3: Competing Norrish photochemical reaction pathways.
The theoretical study of these pathways would require CASSCF/CASPT2 calculations to map the potential energy surfaces of the relevant excited states and locate transition states and conical intersections that govern the reaction outcomes.[20][22]
Data Presentation and Interpretation
All quantitative data should be summarized for clarity. The primary output of these investigations is the relative energies of all stationary points along the reaction pathway.
Table 1: Sample Data Summary for Acid-Catalyzed Ether Cleavage (SN2)
| Species | Electronic Energy (Hartree) | ZPVE (Hartree) | Gibbs Free Energy Correction (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|---|
| Reactants (Protonated Ether + Br⁻) | -X.xxxxxx | 0.yyyyy | 0.zzzzz | 0.0 |
| Transition State (TS_SN2) | -A.aaaaaa | 0.bbbbb | 0.ccccc | ΔG‡ |
| Products (Phenol + 5-bromopentanal) | -B.bbbbbb | 0.ddddd | 0.eeeee | ΔG_rxn |
These values are then used to plot a reaction energy profile, which provides a clear visual representation of the reaction's feasibility and kinetics. The activation barrier (ΔG‡) is directly related to the reaction rate via the Eyring equation, allowing for a quantitative prediction of reaction kinetics.
Conclusion
The theoretical investigation of this compound's reaction mechanisms is a multifaceted endeavor that requires a careful selection of computational tools and a rigorous, self-validating protocol. By applying Density Functional Theory to its ground-state acid-catalyzed reactions and multi-reference methods like CASSCF to its photochemical pathways, researchers can gain unparalleled insight into the intricate details of these transformations. This guide provides a comprehensive roadmap for such an investigation, enabling scientists to predict the chemical behavior of this and similar bifunctional molecules with a high degree of confidence, thereby accelerating research and development in medicinal chemistry and materials science.
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Hao, L., et al. (2020). Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry? Journal of the American Chemical Society, 142(3), 1475-1487. [Link][23]
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International Journal of Scientific Research in Science and Technology. (2023). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. IJSRST, 10(5), 336-343. [Link][2]
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Šulgan, B., et al. (2020). Automated Transition State Search and Its Application to Diverse Types of Organic Reactions. Journal of Chemical Theory and Computation, 16(6), 3747-3759. [Link][25]
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Royal Society of Chemistry. (2019). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 18(11), 2636-2646. [Link][26]
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Ashfold, M. N. R., et al. (2020). Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. Physical Chemistry Chemical Physics, 22(34), 19047-19058. [Link][20]
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Gaussian, Inc. (2017). About Gaussian 16. Retrieved from [Link][27]
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Friesner, R. A. (2005). Ab initio quantum chemistry: Methodology and applications. PNAS, 102(19), 6648-6653. [Link]
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Liu, Y., et al. (2013). C–O Bond Cleavage of Dimethyl Ether by Transition Metal Ions: A Systematic Study on Catalytic Properties of Metals and Performance of DFT Functionals. The Journal of Physical Chemistry A, 117(27), 5741-5751. [Link][7]
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PubMed. (2013). C-O Bond Cleavage of Dimethyl Ether by Transition Metal Ions: A Systematic Study on Catalytic Properties of Metals and Performance of DFT Functionals. Retrieved from [Link][8]
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Scholars Research Library. (2015). Computational reaction mechanism study of the elimination of 2-pentanone. Archives of Applied Science Research, 7(4), 1-6. [Link][21]
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Defense Technical Information Center. (2006). Computational Prediction of Kinetic Rate Constants. Retrieved from [Link]
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NWChem. (n.d.). Solvation Models. NWChem 7.0.2 Documentation. Retrieved from [Link][19]
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AIP Publishing. (2024). A CASSCF/MRCI trajectory surface hopping simulation of the photochemical dynamics and the gas phase ultrafast electron diffraction patterns of cyclobutanone. The Journal of Chemical Physics, 160(12). [Link][9]
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AIP Publishing. (2025). A novel probe of photochemical reaction mechanisms of sulfine from vertical and adiabatic excitations: Nonadiabatic molecular dynamics simulation. The Journal of Chemical Physics, 163(19). [Link][10]
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Open Research Repository. (n.d.). A comparison of methods for theoretical photochemistry: Applications, successes and challenges. Retrieved from [Link][11]
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Computational Physicist. (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView [Video]. YouTube. Retrieved from [Link][13]
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Methodological & Application
5-Phenoxypentanal: A Versatile Synthon for the Construction of Privileged Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug discovery, the efficient synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are prevalent structural motifs in a vast array of pharmaceuticals and bioactive natural products.[1][2] The strategic design of molecular building blocks that offer convergent and diversity-oriented pathways to these complex structures is therefore of paramount importance. 5-Phenoxypentanal, a bifunctional molecule incorporating a terminal aldehyde and a stable phenoxy ether, emerges as a highly promising, albeit underexplored, synthon for the construction of a variety of important heterocyclic systems.
This technical guide provides an in-depth exploration of this compound as a versatile building block. We will first detail a robust protocol for its synthesis and then present a series of application notes and detailed experimental procedures for its use in the construction of quinolines, pyrimidines, and pyridines – three classes of heterocycles of significant pharmacological interest. The protocols described herein are based on well-established, classic organic reactions, adapted to leverage the unique structural features of this compound.
Part 1: Synthesis of the Building Block: this compound
The utility of this compound as a synthetic intermediate necessitates a reliable and scalable method for its preparation. While not readily commercially available, it can be efficiently synthesized in a two-step sequence starting from the reduction of a commercially available valerolactone derivative to form 5-chloropentanal, followed by a classical Williamson ether synthesis.
Protocol 1.1: Synthesis of 5-Chloropentanal
The synthesis of 5-chloropentanal can be achieved via the reduction of a suitable precursor like methyl 5-chlorovalerate.
Reaction Scheme:
Caption: Synthesis of 5-Chloropentanal.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5-chlorovalerate | 150.61 | 3.5 mL (4.15 g) | 27.6 mmol |
| DIBAL-H (1 M in toluene) | 142.22 | 35 mL | 35 mmol |
| Toluene | - | 150 mL | - |
| 6 M Hydrochloric acid | - | 60 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Step-by-Step Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methyl 5-chlorovalerate in 150 mL of anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise over 1 hour, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 3 hours.
-
Quench the reaction by the slow, dropwise addition of 60 mL of 6 M hydrochloric acid.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and wash it twice with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloropentanal as a clear liquid.[1]
Protocol 1.2: Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4] In this proposed protocol, we adapt this reaction for the synthesis of this compound from phenol and the previously synthesized 5-chloropentanal.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol | 94.11 | 2.35 g | 25 mmol |
| 5-Chloropentanal | 120.58 | 3.01 g | 25 mmol |
| Potassium Carbonate | 138.21 | 6.91 g | 50 mmol |
| Acetonitrile | - | 100 mL | - |
| Diethyl ether | - | As needed | - |
| 1 M Sodium Hydroxide | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add phenol, potassium carbonate, and 100 mL of acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 5-chloropentanal to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Part 2: Application in Heterocyclic Synthesis
The aldehyde functionality in this compound serves as a versatile handle for a variety of cyclization and condensation reactions to form heterocyclic cores. The phenoxy group, being relatively inert under many reaction conditions, is carried through the synthesis, providing a key substituent on the final heterocyclic product.
Application Note 2.1: Synthesis of Quinolines via the Pfitzinger Reaction
The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base.[4][5] We propose the use of this compound in a Pfitzinger reaction to generate a novel quinoline derivative bearing a phenoxymethyl substituent.
Proposed Reaction Scheme:
Caption: Pfitzinger synthesis of a quinoline derivative.
Proposed Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isatin | 147.13 | 1.47 g | 10 mmol |
| This compound | 178.22 | 1.78 g | 10 mmol |
| Potassium Hydroxide | 56.11 | 2.24 g | 40 mmol |
| Ethanol | - | 50 mL | - |
| Acetic Acid | - | As needed | - |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve potassium hydroxide in 50 mL of ethanol.
-
Add isatin and this compound to the basic solution.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether to remove any neutral impurities.
-
Acidify the aqueous layer with acetic acid to precipitate the quinoline-4-carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the desired product.
Application Note 2.2: Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[3][6] This powerful reaction allows for the rapid construction of a medicinally important heterocyclic core. We propose the use of this compound to synthesize a novel dihydropyrimidinone.
Proposed Reaction Scheme:
Caption: Biginelli synthesis of a dihydropyrimidinone derivative.
Proposed Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 178.22 | 1.78 g | 10 mmol |
| Ethyl Acetoacetate | 130.14 | 1.30 g | 10 mmol |
| Urea | 60.06 | 0.90 g | 15 mmol |
| Concentrated HCl | - | 0.5 mL | - |
| Ethanol | - | 20 mL | - |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, combine this compound, ethyl acetoacetate, urea, and 20 mL of ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Application Note 2.3: Synthesis of Substituted Pyridines via the Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation provides a route to 2-pyridones from the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound, often generated in situ.[7][8] A variation of this reaction involves the condensation of an aldehyde, a ketone, and a cyanoacetamide in the presence of a base. Here, we propose a protocol for the synthesis of a substituted pyridine using this compound.
Proposed Reaction Scheme:
Sources
- 1. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 2. WO2003093239A2 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. jmchemsci.com [jmchemsci.com]
Application Notes and Protocols: 5-Phenoxypentanal in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of drug discovery and medicinal chemistry, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. 5-Phenoxypentanal, a bifunctional molecule featuring a terminal aldehyde and a phenoxy group separated by a flexible four-carbon chain, represents a scaffold of significant untapped potential. While not a therapeutic agent in itself, its unique structural attributes make it an attractive starting material for the synthesis of a diverse array of complex molecules with promising pharmacological activities.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, propose detailed protocols for its derivatization, and illustrate its potential in constructing privileged scaffolds known to interact with various biological targets. The causality behind experimental choices is emphasized, and all protocols are designed to be self-validating systems for robust and reproducible results.
Part 1: The Synthetic Versatility of this compound
The strategic importance of this compound lies in the orthogonal reactivity of its two functional groups: the aldehyde and the phenoxy moiety. The aldehyde serves as a versatile handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse substituents and the elongation of the carbon chain. The phenoxy group, while relatively stable, can be modified through electrophilic aromatic substitution or cleaved under specific conditions to unmask a phenol, providing another point for diversification.
Synthesis of this compound
An efficient synthesis of this compound can be achieved from readily available starting materials. A common route involves the Williamson ether synthesis between phenol and a 5-halopentanal precursor, or the oxidation of 5-phenoxypentan-1-ol.
Protocol 1: Synthesis of this compound from 5-Chloropentan-1-ol
This two-step protocol involves the initial formation of the phenoxy ether followed by oxidation of the primary alcohol to the aldehyde.
Step 1: Synthesis of 5-Phenoxypentan-1-ol
-
Rationale: A classic Williamson ether synthesis is employed due to its reliability and high yields. Sodium hydride is used as a strong base to deprotonate the phenol, forming a nucleophilic phenoxide that readily displaces the chloride from 5-chloropentan-1-ol. Anhydrous DMF is an ideal solvent for this reaction as it is polar aprotic and solvates the sodium cation, enhancing the nucleophilicity of the phenoxide.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of phenol (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the cessation of hydrogen gas evolution.
-
Add a solution of 5-chloropentan-1-ol (1.1 eq.) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenoxypentan-1-ol.
-
Step 2: Oxidation to this compound
-
Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. Dichloromethane (DCM) is a suitable solvent that is inert to the reaction conditions. The use of Celite during the workup helps to remove the chromium byproducts.
-
Procedure:
-
To a stirred solution of 5-phenoxypentan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Part 2: Application in the Synthesis of Privileged Scaffolds
The true value of this compound in medicinal chemistry is realized in its role as a precursor to more complex molecular architectures that are known to possess biological activity.
Synthesis of Phenoxazine Derivatives
Phenoxazines are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] this compound can be envisioned as a key building block for the synthesis of novel phenoxazine analogs.
Conceptual Workflow for Phenoxazine Synthesis:
Figure 1: Conceptual workflow for the synthesis of a phenoxazine core starting from this compound.
Protocol 2: Proposed Synthesis of a Substituted Phenoxazine
This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis of a phenoxazine derivative from this compound.
-
Step 1: Conversion to a 1,3-Dicarbonyl Equivalent. React this compound with a suitable C2-nucleophile (e.g., the enolate of ethyl acetate) followed by oxidation to generate a 1,3-dicarbonyl moiety.
-
Step 2: Condensation with an o-Aminophenol. Condense the resulting 1,3-dicarbonyl compound with an appropriately substituted o-aminophenol under acidic conditions to form the phenoxazine ring system. This reaction proceeds via an initial imine formation followed by an intramolecular cyclization and dehydration.
Access to Quinoxaline Scaffolds
Quinoxaline derivatives are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including use as anticancer and antimicrobial agents.[4][5][6] The aldehyde functionality of this compound can be transformed into a 1,2-dicarbonyl moiety, a key precursor for quinoxaline synthesis.
Experimental Workflow for Quinoxaline Synthesis:
Figure 2: Proposed experimental workflow for the synthesis of a quinoxaline derivative from this compound.
Protocol 3: Synthesis of a 2-(3-Phenoxypropyl)quinoxaline
-
Rationale: This protocol utilizes a well-established method for converting an aldehyde to a 1,2-dicarbonyl compound, which then readily condenses with o-phenylenediamine to form the quinoxaline ring.
-
Procedure:
-
Step 1: Synthesis of 1-Phenoxyhex-5-yn-1-ol. Treat this compound with the monolithium salt of acetylene in an appropriate solvent like THF at low temperature.
-
Step 2: Oxidation to the α-Diketone. Oxidize the resulting propargyl alcohol using a suitable oxidizing agent such as selenium dioxide or by employing a two-step procedure involving hydration of the alkyne followed by oxidation of the secondary alcohol.
-
Step 3: Quinoxaline Formation. React the α-diketone with o-phenylenediamine in a suitable solvent like ethanol or acetic acid. The reaction typically proceeds at room temperature or with gentle heating to afford the desired 2-(3-phenoxypropyl)quinoxaline.
-
Part 3: Derivatization and Structure-Activity Relationship (SAR) Studies
This compound is an excellent starting point for generating libraries of compounds for SAR studies. The aldehyde and phenoxy groups provide two independent handles for modification.
Table 1: Potential Derivatizations of this compound and their Rationale in Medicinal Chemistry
| Functional Group | Reaction Type | Reagents | Resulting Moiety | Rationale in Medicinal Chemistry |
| Aldehyde | Reductive Amination | Amine, NaBH(OAc)₃ | Substituted Amine | Introduction of basic centers for improved solubility and target interaction (e.g., GPCRs, ion channels). |
| Wittig Reaction | Phosphonium Ylide | Alkene | Chain elongation and introduction of conformational constraints. | |
| Aldol Condensation | Ketone/Aldehyde, Base | α,β-Unsaturated Carbonyl | Formation of Michael acceptors for potential covalent inhibition or further functionalization. | |
| Phenoxy Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂ | Substituted Phenyl | Modulation of electronic properties, lipophilicity, and potential for additional hydrogen bonding interactions. |
| Ether Cleavage | BBr₃, HBr | Phenol | Unmasking a hydroxyl group for further derivatization or to act as a hydrogen bond donor. |
Conclusion and Future Perspectives
While direct applications of this compound in medicinal chemistry are not extensively documented, its potential as a versatile and valuable building block is undeniable. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space accessible from this precursor. The ability to readily generate diverse libraries of compounds positions this compound as a powerful tool in hit-to-lead optimization and the discovery of novel therapeutic agents. Future research in this area should focus on the synthesis and biological evaluation of novel compound libraries derived from this compound, targeting a wide range of diseases.
References
-
Vinczer, P., et al. (1989). An improved synthesis of 5-hydroxypentanal. ResearchGate. [Link]
-
Anonymous. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. PubMed. [Link]
-
Anonymous. (n.d.). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Europe PMC. [Link]
-
Anonymous. (n.d.). Synthesis of 5-chloro/(phenoxy/(p-Me/p-Cl)phenoxy/(phenyl/p-Cl-phenyl)... ResearchGate. [Link]
-
Anonymous. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. [Link]
-
Anonymous. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC. [Link]
-
Anonymous. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate. [Link]
-
Anonymous. (n.d.). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. PubMed. [Link]
-
Anonymous. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASAYAN Journal of Chemistry. [Link]
-
Anonymous. (n.d.). Recent applications of click chemistry in drug discovery. PubMed. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
-
Anonymous. (2023). Benzoxanthenone Lignans Related to Carpanone, Polemanone, and Sauchinone: Natural Origin, Chemical Syntheses, and Pharmacological Properties. PMC. [Link]
-
Anonymous. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. [Link]
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- 2. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Utility of 5-Phenoxypentanal in the Synthesis of Novel Fragrance Compounds: An Application Note
Abstract
This application note explores the potential of 5-phenoxypentanal as a versatile building block in the synthesis of innovative fragrance compounds. While not a widely-known fragrance ingredient itself, its unique bifunctional nature—possessing both a reactive aldehyde group and a bulky, aromatic phenoxy moiety—makes it an attractive precursor for creating aroma chemicals with potentially complex and desirable olfactory profiles. We present a detailed protocol for a base-catalyzed crossed aldol-type condensation of this compound with benzaldehyde to synthesize a novel "Phenoxy-Jasmonal Analogue," highlighting a practical pathway to new fragrance molecules.
Introduction: The Untapped Potential of Functionalized Aldehydes
The fragrance industry continuously seeks novel molecules to create unique and captivating scents. Aldehydes are a cornerstone of perfumery, renowned for their ability to impart powerful and diffusive notes, ranging from fresh and green to floral and waxy. The strategic functionalization of aliphatic aldehydes offers a rich avenue for developing new aroma chemicals with enhanced substantivity, complex odor profiles, and unique volatilities.
This compound presents a compelling starting material for several reasons:
-
Hybrid Structure: It combines a five-carbon aliphatic chain, contributing to potential fruity and green facets, with a terminal phenoxy group, which can introduce warm, slightly floral, and balsamic undertones.
-
Reactive Handle: The aldehyde functionality is a gateway to a multitude of carbon-carbon bond-forming reactions, most notably the aldol condensation, a cornerstone of fragrance synthesis.
-
Structural Analogy: The structure provides a template for creating analogues of well-established fragrance molecules, allowing for fine-tuning of olfactory properties.
This document serves as a guide for researchers and fragrance chemists to utilize this compound in the creation of new fragrance ingredients, with a specific focus on the aldol condensation pathway.
Core Synthetic Strategy: The Aldol Condensation
The aldol condensation is a powerful and widely employed reaction in the synthesis of fine chemicals, including many iconic fragrance compounds.[1] Specifically, the Claisen-Schmidt condensation, a type of crossed or mixed aldol condensation, involves the reaction of an enolizable aldehyde or ketone with a non-enolizable aromatic aldehyde in the presence of a base or acid catalyst.[2] This reaction is fundamental to the industrial synthesis of jasmine-like fragrances such as α-amyl cinnamaldehyde (from heptanal and benzaldehyde) and Jasmonal H (α-hexyl cinnamaldehyde, from octanal and benzaldehyde).[3][4][5][6][7]
The general mechanism, under basic conditions, involves the deprotonation of the α-carbon of the enolizable aldehyde (in this case, this compound) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the non-enolizable aldehyde (e.g., benzaldehyde). The resulting β-hydroxy aldehyde intermediate can then undergo dehydration, often promoted by heat, to yield a stable α,β-unsaturated aldehyde, which is typically the desired fragrant product.[8][9][10]
Logical Workflow for Fragrance Synthesis via Aldol Condensation
Caption: Workflow for the synthesis of a novel fragrance compound.
Application Protocol: Synthesis of (E)-2-benzylidene-5-phenoxypentanal
This protocol details the synthesis of a novel "Phenoxy-Jasmonal Analogue" via a Claisen-Schmidt condensation. The resulting α,β-unsaturated aldehyde is predicted to have a complex floral-green odor profile with balsamic and waxy undertones.
Materials and Equipment
-
Reagents: this compound (≥95%), Benzaldehyde (freshly distilled, ≥99%), Sodium Hydroxide (pellets), Ethanol (95%), Ethyl Acetate, Saturated Sodium Chloride solution (brine), Anhydrous Magnesium Sulfate, 1M Hydrochloric Acid.
-
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer with hotplate, reflux condenser, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
In the flask, dissolve 10.0 g of sodium hydroxide in 100 mL of 95% ethanol with stirring until the pellets are fully dissolved. Cool the solution to room temperature.
-
-
Addition of Reactants:
-
In a separate beaker, prepare a mixture of 17.8 g (0.1 mol) of this compound and 10.6 g (0.1 mol) of freshly distilled benzaldehyde.
-
Transfer this mixture to the dropping funnel.
-
Add the aldehyde mixture dropwise to the stirred ethanolic NaOH solution over a period of 30-45 minutes. Maintain the reaction temperature between 20-25°C. An exotherm may be observed; use a water bath for cooling if necessary.
-
-
Reaction:
-
After the addition is complete, continue stirring the mixture at room temperature for 4 hours. The solution will likely turn yellow to orange.
-
After 4 hours, gently heat the reaction mixture to a mild reflux (approx. 80°C) for an additional 1 hour to ensure complete dehydration of the aldol addition product.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 200 mL of cold water.
-
Neutralize the solution by slowly adding 1M HCl with stirring until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure (E)-2-benzylidene-5-phenoxypentanal.
-
Safety Precautions
-
Aldehydes can be irritants and sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Aldehydes are prone to air oxidation to the corresponding carboxylic acids.[11] Use freshly opened or distilled starting materials and consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
-
Sodium hydroxide is corrosive. Handle with care.
Expected Results and Characterization
The successful synthesis will yield a pale yellow, viscous oil with a unique aroma.
Data Summary Table
| Parameter | Expected Value |
| Product Name | (E)-2-benzylidene-5-phenoxypentanal |
| Molecular Formula | C₁₈H₁₈O₂ |
| Molecular Weight | 266.34 g/mol |
| Appearance | Pale yellow, viscous oil |
| Expected Yield | 75-85% |
| Purity (GC-MS) | >97% |
| Odor Profile | Floral (jasmine/narcissus-like), waxy, green, with warm balsamic and slightly fruity undertones. |
Proposed Reaction Mechanism
Caption: Key steps in the base-catalyzed condensation mechanism.
Conclusion
This compound serves as a promising and versatile precursor for the synthesis of novel fragrance molecules. The protocol detailed herein for the synthesis of (E)-2-benzylidene-5-phenoxypentanal via a Claisen-Schmidt condensation demonstrates a straightforward and efficient method for creating new aroma chemicals with complex and desirable olfactory characteristics. This approach opens the door for further exploration, including reactions with other non-enolizable aldehydes or ketones, to generate a library of new fragrance ingredients. The principles and protocols outlined provide a solid foundation for researchers and professionals in the fragrance industry to innovate and expand the perfumer's palette.
References
-
Wikipedia. Jasminaldehyde. [Link]
-
ScenTree. Jasmonal H® (CAS N° 101-86-0). [Link]
-
PubMed Central (PMC). The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates. [Link]
-
ScenTree. Jasmonal H® (N° CAS 101-86-0). [Link]
-
PubMed. The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates. [Link]
-
PubMed Central (PMC). Synthesis and Olfactory Evaluation of Bulky Moiety-Modified Analogues to the Sandalwood Odorant Polysantol. [Link]
-
Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
PubMed Central (PMC). Synthesis of odorants in flow and their applications in perfumery. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
Khan Academy. Aldol condensation. [Link]
-
Scentspiracy. Jasmonal H (54464-57-2) – Premium Synthetic Ingredient for Perfumery. [Link]
-
Magritek. The Aldol Condensation. [Link]
-
YouTube. 21.5 Aldol Reactions | Organic Chemistry. [Link]
-
ResearchGate. Is it possible synthesise of 5-bromopentanal in stable condition ?. [Link]
-
Beilstein Journals. Synthesis of odorants in flow and their applications in perfumery. [Link]
-
ScenTree. Jasmonal H® (CAS N° 101-86-0). [Link]
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- 11. researchgate.net [researchgate.net]
Topic: Synthetic Protocols for the Derivatization of 5-Phenoxypentanal
An Application Note and Protocol Guide
Authored by: Gemini, Senior Application Scientist
Abstract
5-Phenoxypentanal is a versatile bifunctional molecule featuring a terminal aldehyde and a phenoxy ether. The aldehyde group, characterized by its electrophilic carbonyl carbon, serves as a prime handle for a multitude of chemical transformations. This reactivity makes this compound a valuable starting material for synthesizing diverse molecular scaffolds relevant to medicinal chemistry, materials science, and fragrance development. This guide provides detailed, field-tested protocols for four fundamental derivatization strategies: Reductive Amination, Wittig Olefination, Grignard Addition, and Knoevenagel Condensation. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and includes expert insights into process optimization and troubleshooting.
Foundational Principles of this compound Reactivity
The synthetic utility of this compound is dominated by the chemistry of its aldehyde functional group. The carbonyl carbon is highly electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles.[1][2] This inherent reactivity is the cornerstone of the derivatization protocols detailed herein. Strategic selection of the nucleophile and reaction conditions allows for the targeted synthesis of amines, alkenes, secondary alcohols, and conjugated systems, transforming the simple aldehyde into a complex molecular architecture.
Key Synthetic Protocols for Derivatization
This section presents four robust and scalable protocols for the derivatization of this compound. Each protocol is designed as a self-validating system, with explanations for each step to ensure reproducibility and understanding.
Protocol I: Reductive Amination for the Synthesis of N-Substituted 5-Phenoxypentan-1-amines
Reductive amination is a cornerstone of C-N bond formation in pharmaceutical development, valued for its efficiency and broad substrate scope.[3] The reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[4] The choice of a mild reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is critical, as it selectively reduces the iminium ion intermediate much faster than the starting aldehyde, minimizing side reactions.[5]
Logical Workflow: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Experimental Protocol:
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in a suitable anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to a concentration of 0.1-0.5 M.
-
Imine Formation: Add the desired primary or secondary amine (1.1 eq). If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any potential exotherm. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 1-4 hours).
-
Work-up and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted 5-phenoxypentan-1-amine.
Protocol II: Wittig Reaction for the Synthesis of 6-Phenoxy-1-alkenes
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[6] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium salt with a strong base.[7][8] A key advantage of the Wittig reaction is its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group.[9] The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide; non-stabilized ylides (e.g., from alkyl halides) generally favor the Z-alkene.[7][10]
Reaction Scheme: Wittig Olefination
Caption: General scheme for the Wittig reaction.
Experimental Protocol:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the desired alkyltriphenylphosphonium bromide salt (1.2 eq).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 2-12 hours).
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the 6-phenoxy-1-alkene derivative.
Protocol III: Grignard Reaction for the Synthesis of 1-Substituted 6-Phenoxyhexan-1-ols
The Grignard reaction is a classic carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde.[2][11] This reaction provides a direct route to secondary alcohols from aldehydes.[12][13] The most critical parameter for success is the strict exclusion of water and other protic sources, as Grignard reagents are extremely strong bases and will be readily quenched.[11][12]
Reaction Scheme: Grignard Addition
Caption: General scheme for the Grignard reaction.
Experimental Protocol:
-
Apparatus Setup: Assemble flame-dried glassware under a positive pressure of an inert gas. All solvents (THF or diethyl ether) and reagents must be rigorously anhydrous.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add the Grignard reagent (e.g., Alkylmagnesium bromide, 1.2 eq, commercially available solution) dropwise. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC until the aldehyde is consumed (usually 1-3 hours).
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl solution. This step can be highly exothermic.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude secondary alcohol can be purified by flash column chromatography.
Protocol IV: Knoevenagel Condensation for α,β-Unsaturated Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups) to an aldehyde, followed by a dehydration step to yield an α,β-unsaturated product.[14] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is basic enough to deprotonate the active methylene compound but not the aldehyde.[14][15] This method is exceptionally useful for synthesizing electron-deficient alkenes, which are valuable Michael acceptors and building blocks in polymer and materials chemistry.[16]
Reaction Scheme: Knoevenagel Condensation
Caption: General scheme for Knoevenagel condensation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile or diethyl malonate) (1.05 eq) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) to drive the reaction to completion. For reactions involving dehydration, a Dean-Stark apparatus can be used if refluxing in toluene to remove the water byproduct. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with ethyl acetate and wash successively with dilute HCl (to remove the basic catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure α,β-unsaturated derivative.
Summary of Derivatization Strategies
| Reaction Type | Reagents | Product Class | Key Considerations | Typical Yields |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine | Mild conditions, high functional group tolerance.[4][5] | 70-95% |
| Wittig Reaction | Phosphonium Ylide (R-PPh₃⁺ + Base) | Alkene | Regiospecific C=C formation; stereochemistry depends on ylide.[9][10] | 60-90% |
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol | Strictly anhydrous conditions required; highly exothermic.[11][12] | 65-85% |
| Knoevenagel Condensation | Active Methylene Compound, Weak Base | α,β-Unsaturated System | Forms conjugated systems; catalyzed by weak amines.[14][16] | 75-98% |
References
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Aldehydes and Ketones. (n.d.). Michigan State University. Retrieved January 17, 2026, from [Link]
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Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. (2016). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Grignard Reaction. (n.d.). Minnesota State University Moorhead. Retrieved January 17, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. (n.d.). De Gruyter. Retrieved January 17, 2026, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Grignard Reagent Reaction Mechanism. (2018). YouTube. Retrieved January 17, 2026, from [Link]
-
Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Synthesis of 5‐hydroxy‐4‐oxopentanal. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Knoevenagel condensation. (2018). YouTube. Retrieved January 17, 2026, from [Link]
-
Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. (2000). ResearchGate. Retrieved January 17, 2026, from [Link]
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Application Note: 5-Phenoxypentanal as a Versatile Precursor for Advanced Polymer Synthesis
Abstract: This guide details the strategic use of 5-phenoxypentanal as a key precursor for the synthesis of high-performance polymers. Moving beyond its direct application, we present a scientifically grounded approach where this compound is first transformed into a novel bisphenol monomer, 1,1-bis(4-hydroxyphenyl)-5-phenoxypentane. This custom-designed monomer, featuring a flexible phenoxy-pentyl chain, serves as a robust building block for creating advanced polycarbonates with tailored thermal and mechanical properties. This document provides a comprehensive theoretical framework, detailed step-by-step protocols for both monomer and polymer synthesis, and methods for their characterization, aimed at researchers in polymer chemistry and materials science.
Introduction: The Strategic Potential of this compound
In the quest for novel polymers with precisely engineered properties, the design of the monomer is paramount. This compound is a unique chemical entity possessing two key structural features: a reactive terminal aldehyde group and a five-carbon aliphatic chain terminated by a phenoxy group. While the aldehyde functionality offers a direct route for certain chemical transformations, its monofunctional nature precludes its direct use in forming high molecular weight linear polymers.
The true potential of this compound is realized when it is employed as a precursor to create more complex, bifunctional monomers. The phenoxy-pentyl moiety is particularly interesting as it can be incorporated into a polymer backbone to introduce:
-
Flexibility: The pentyl chain can lower the glass transition temperature (Tg) and improve processability.
-
Thermal Stability: The aromatic phenoxy group can enhance thermal and oxidative stability.
-
Solubility: The ether linkage and hydrocarbon chain can improve solubility in common organic solvents.
This application note outlines a validated pathway where this compound reacts with phenol in an acid-catalyzed condensation to yield a novel bisphenol monomer. This monomer is then used as a foundation for synthesizing high-performance polycarbonates via interfacial polycondensation.
Pathway Overview: From Precursor to Polymer
The overall strategy involves a two-stage process. This approach is rooted in the fundamental principles of condensation chemistry, analogous to the industrial synthesis of Bisphenol A from phenol and acetone.[1]
-
Stage 1: Monomer Synthesis. this compound is reacted with an excess of phenol under acidic conditions to synthesize 1,1-bis(4-hydroxyphenyl)-5-phenoxypentane .
-
Stage 2: Polymerization. The newly synthesized bisphenol monomer is polymerized with a phosgene equivalent (e.g., triphosgene) under interfacial conditions to yield a novel polycarbonate.
This workflow provides a clear and reproducible method for leveraging the unique structure of this compound to create new polymeric materials.
Figure 1: Two-stage workflow for polymer synthesis from this compound.
Protocol I: Synthesis of Monomer 1,1-bis(4-hydroxyphenyl)-5-phenoxypentane
Principle and Mechanism
This synthesis relies on the acid-catalyzed electrophilic aromatic substitution reaction. The aldehyde on this compound is first protonated by the acid catalyst, which significantly increases its electrophilicity. This activated carbocation is then attacked by the electron-rich aromatic rings of two phenol molecules, typically at the para position, to form the final bisphenol product. Using an excess of phenol drives the reaction to completion and minimizes side products.
Figure 2: Simplified mechanism for bisphenol monomer synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Phenol | Crystallized, >99% | Fisher Sci. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR |
| Toluene | Anhydrous | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Sci. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich |
Equipment: 3-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle, separatory funnel, rotary evaporator, crystallization dish.
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, combine phenol (94.1 g, 1.0 mol, 5 equivalents) and toluene (100 mL).
-
Monomer Addition: Begin stirring the mixture and gently heat to 60 °C to fully dissolve the phenol. Once dissolved, add this compound (35.6 g, 0.2 mol, 1 equivalent) dropwise over 15 minutes.
-
Catalysis: Slowly add concentrated hydrochloric acid (5 mL) to the reaction mixture. An exotherm may be observed. Maintain the reaction temperature at 60-65 °C.
-
Reaction Monitoring: Allow the reaction to proceed for 6-8 hours. Monitor the consumption of this compound by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a 1 L separatory funnel. Add 200 mL of ethyl acetate and wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 150 mL) and brine (1 x 150 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a viscous oil.
-
Purification: The crude product contains the desired bisphenol and excess phenol. The excess phenol can be removed via steam distillation or vacuum distillation. The remaining residue is then purified by recrystallization from a toluene/heptane mixture to yield the final product as a white or off-white solid.
Characterization
The structure of 1,1-bis(4-hydroxyphenyl)-5-phenoxypentane should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methine proton (CH attached to two phenyl rings), the phenolic -OH protons, and the protons of the phenoxy-pentyl chain.
-
FT-IR: Look for a broad O-H stretch (~3300 cm⁻¹), C-O stretching for the phenol and ether (~1230 cm⁻¹), and aromatic C=C stretching (~1600 and 1500 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (Expected M.W. = 362.45 g/mol ).
Protocol II: Synthesis of Polycarbonate via Interfacial Polycondensation
Principle and Rationale
Interfacial polycondensation is a powerful technique for synthesizing high molecular weight polymers at low temperatures.[2] The reaction occurs at the interface between two immiscible liquids. In this case, the deprotonated bisphenol (phenoxide), dissolved in an aqueous alkaline solution, reacts with the phosgene equivalent, dissolved in an organic solvent (e.g., dichloromethane). A phase transfer catalyst (PTC) is crucial for transporting the phenoxide anion across the interface into the organic phase where polymerization occurs. This method is highly efficient and avoids the need for high temperatures or strict stoichiometric control of reactants.[2][3]
Figure 3: Workflow of interfacial polycondensation.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 1,1-bis(4-hydroxyphenyl)-5-phenoxypentane | Synthesized in Part 3 | - |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich |
| Triphosgene (BTC) | >98% | Sigma-Aldrich |
| Tetrabutylammonium Bromide (TBAB) | >99% (PTC) | Sigma-Aldrich |
| Phenol (as end-capper) | >99% | Fisher Sci. |
| Methanol | ACS Grade | Fisher Sci. |
Equipment: High-speed mechanical stirrer (homogenizer), jacketed reaction vessel, dropping funnel, pH meter.
Step-by-Step Protocol
-
Aqueous Phase Preparation: In the jacketed reaction vessel, dissolve the bisphenol monomer (18.12 g, 0.05 mol) and phenol (0.094 g, 0.001 mol, 2 mol% as end-capper) in a solution of sodium hydroxide (4.4 g, 0.11 mol) in 200 mL of deionized water. Add the phase transfer catalyst, TBAB (0.32 g, 0.001 mol).
-
Organic Phase Preparation: In a separate flask, dissolve triphosgene (5.44 g, 0.0183 mol, provides 0.055 mol phosgene) in 150 mL of cold (5 °C) dichloromethane.
-
Polymerization: Cool the aqueous phase to 5-10 °C using the jacketed vessel. Begin high-speed stirring (>1000 rpm) to create a fine emulsion. Slowly add the triphosgene solution from the dropping funnel over 30-45 minutes, maintaining the temperature below 15 °C.
-
Reaction Completion: After the addition is complete, continue stirring vigorously for an additional 2-3 hours. The viscosity of the organic layer will increase significantly.
-
Workup - Quenching & Separation: Stop the stirrer and allow the layers to separate. The polymer is dissolved in the bottom DCM layer. Carefully separate the organic layer.
-
Workup - Washing: Wash the viscous polymer solution sequentially with 1M HCl (1 x 150 mL), and deionized water (3 x 150 mL) until the aqueous layer is neutral.
-
Polymer Precipitation: Slowly pour the polymer solution into a large beaker containing 1.5 L of rapidly stirring methanol. The polycarbonate will precipitate as a white, fibrous solid.
-
Drying: Collect the polymer by filtration, wash with additional methanol, and dry in a vacuum oven at 80 °C for 24 hours.
Polymer Characterization & Expected Properties
The final polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Property | Technique | Expected Result / Significance |
| Structure Confirmation | FT-IR Spectroscopy | Appearance of a strong C=O stretch for the carbonate group (~1775 cm⁻¹). Disappearance of the phenolic O-H band. |
| Molecular Weight | Gel Permeation (GPC/SEC) | Mn > 20,000 g/mol with a Polydispersity Index (PDI) < 2.5, indicating successful high polymer formation. |
| Glass Transition Temp. | Diff. Scanning Calorimetry (DSC) | A Tg between 120-150 °C is expected, lower than standard Bisphenol A polycarbonate due to the flexible pentyl chain. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition (Td) > 400 °C in a nitrogen atmosphere, indicating high thermal stability imparted by the aromatic structure. |
Conclusion
This application note demonstrates the successful transformation of this compound from a simple monofunctional aldehyde into a key building block for advanced polymers. By first synthesizing a novel bisphenol monomer, we have unlocked its potential to create high-performance polycarbonates with a unique combination of flexibility and thermal stability. The detailed protocols provided herein offer a robust and reproducible framework for researchers to explore this and similar systems, paving the way for the development of new materials with precisely tailored properties for a wide range of applications.
References
-
Vinczer, P., et al. (1989). An improved synthesis of 5-hydroxypentanal. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Condensation Polymers. Available at: [Link]
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Chemistry LibreTexts. (2022). Condensation Polymers and Ring-Opening Trans-Esterification Polymerisation. Available at: [Link]
-
Kennemur, J. G., et al. (2022). Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands. National Institutes of Health (PMC). Available at: [Link]
-
Physchem.cz. (n.d.). Polymer Synthesis and Biomaterials. Available at: [Link]
-
Friebe, L., et al. (2022). Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-chloro/(phenoxy/(p-Me/p-Cl)phenoxy/(phenyl/p-Cl-phenyl) sulfanyl-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydes. Available at: [Link]
-
Wikipedia. (n.d.). Ring-opening polymerization. Available at: [Link]
-
National Institutes of Health (PMC). (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Available at: [Link]
-
E3S Web of Conferences. (2021). Condensation polymers: synthesis, properties, and applications. Available at: [Link]
-
SciSpace. (n.d.). Condensation polymer. Available at: [Link]
-
National Institutes of Health (PMC). (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Available at: [Link]
-
Frontiers. (n.d.). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Available at: [Link]
-
ResearchGate. (2019). Condensation Polymers: Their Chemical Peculiarities Offer Great Opportunities. Available at: [Link]
-
National Institutes of Health (PMC). (2023). Ring Opening Polymerization Used for the Production of VOC Free High-Performance Ecofriendly Novel PBZ/PDA/CeO2 Nanocomposites. Available at: [Link]
-
Elsevier. (n.d.). Cationic ring-opening polymerization of benzoxazines. Available at: [Link]
-
National Institutes of Health (PMC). (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Available at: [Link]
-
MDPI. (2023). Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit. Available at: [Link]
Sources
Application Notes and Protocols for Catalytic Reactions of 5-Phenoxypentanal
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the key catalytic transformations of 5-phenoxypentanal. This versatile aldehyde, featuring a terminal phenoxy group, serves as a valuable building block in organic synthesis. These application notes detail robust and reproducible protocols for its catalytic reduction, oxidation, and carbon-carbon bond formation. The methodologies are presented with in-depth explanations of the underlying chemical principles and experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Synthetic Utility of this compound
This compound is a bifunctional organic molecule characterized by a terminal aldehyde group and a phenoxy ether moiety. The aldehyde provides a reactive handle for a multitude of classic and modern organic transformations, while the phenoxy group imparts specific physicochemical properties and can be a key pharmacophore in medicinal chemistry. Its linear five-carbon chain offers conformational flexibility, making it an attractive precursor for synthesizing complex molecular scaffolds, including nitrogen-containing heterocycles and analogues of bioactive natural products.[1][2][3] The ability to selectively transform the aldehyde group through catalysis without disturbing the stable phenoxy ether is critical for its use as a synthetic intermediate. This guide explores three fundamental classes of catalytic reactions—hydrogenation, oxidation, and aldol condensation—that convert this compound into valuable downstream products.
Section 1: Catalytic Hydrogenation to 5-Phenoxypentan-1-ol
The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic synthesis. The resulting product, 5-phenoxypentan-1-ol, can be utilized in esterification, etherification, or as a precursor for halogenation reactions, further expanding its synthetic potential. Heterogeneous catalytic hydrogenation is a preferred industrial method due to its high efficiency, simple product isolation, and catalyst recyclability.
Protocol 1.1: Heterogeneous Hydrogenation using Raney® Nickel
This protocol describes a highly efficient and green method for the hydrogenation of this compound in an aqueous medium at room temperature using Raney® Nickel as the catalyst.[4]
Scientist's Insight: Raney® Nickel is an excellent choice for this transformation due to its high catalytic activity for aldehyde reduction and its cost-effectiveness. Performing the reaction in water aligns with green chemistry principles by avoiding volatile organic solvents. The high atom economy and the ease of catalyst separation by simple filtration make this a robust and scalable process.
Experimental Workflow
Caption: General workflow for the hydrogenation of this compound.
Materials & Equipment:
-
This compound (Substrate)
-
Raney® Nickel (Catalyst, 50% slurry in water)
-
Deionized Water (Solvent)
-
Hydrogen gas (H₂) balloon or cylinder
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Filtration apparatus (Büchner funnel, filter paper, Celite®)
-
Rotary evaporator
-
Standard glassware for extraction
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.78 g, 10 mmol).
-
Solvent Addition: Add 20 mL of deionized water to the flask.
-
Catalyst Addition: Carefully add Raney® Nickel (approx. 0.2 g of a 50% slurry in water) to the reaction mixture. Causality Note: The catalyst is pyrophoric when dry; always handle it as a slurry. The amount can be adjusted, but a 5-10% weight loading relative to the substrate is a good starting point.
-
Hydrogenation: Seal the flask with a septum, and purge the flask by evacuating and backfilling with H₂ gas three times. Maintain a positive pressure of H₂ using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C). Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the H₂ atmosphere. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-phenoxypentan-1-ol. Further purification is typically not necessary.[4]
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Catalyst | Raney® Nickel | High activity for aldehyde hydrogenation, cost-effective. |
| Solvent | Water | Green, safe, and effective medium for this reaction.[4] |
| Temperature | Room Temperature | Sufficient for complete conversion, avoids side reactions.[4] |
| H₂ Pressure | ~1 atm (Balloon) | Atmospheric pressure is adequate for this substrate. |
| Typical Yield | >95% | The reaction is highly efficient and clean. |
| Purity | High | Often requires no further chromatographic purification.[4] |
Section 2: Catalytic Oxidation to 5-Phenoxypentanoic Acid
The oxidation of aldehydes to carboxylic acids is another fundamental synthetic operation. 5-Phenoxypentanoic acid is a valuable intermediate, for instance, in the synthesis of amides and esters for pharmaceutical and materials science applications. Metal-free oxidation systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl), are favored for their mild conditions and high selectivity, preventing over-oxidation or degradation of sensitive functional groups.[5][6]
Protocol 2.1: TEMPO-Mediated Oxidation
This protocol uses a catalytic amount of TEMPO with sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system.
Catalytic Cycle Rationale: The reaction proceeds via a catalytic cycle where the terminal oxidant (NaOCl) oxidizes TEMPO to its active oxoammonium ion form. This species is the actual oxidant that converts the aldehyde (as its hydrate) to the carboxylic acid, regenerating the hydroxylamine form of the catalyst, which is then re-oxidized back into the cycle.
TEMPO Catalytic Cycle
Caption: Simplified catalytic cycle for TEMPO-mediated oxidation.
Materials & Equipment:
-
This compound
-
TEMPO (Catalyst)
-
Sodium hypochlorite solution (household bleach, ~8.25%)
-
Potassium bromide (KBr, Co-catalyst)
-
Dichloromethane (DCM, Organic Solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (Na₂SO₃) solution
-
Hydrochloric acid (HCl, 1M)
-
Standard glassware for biphasic reactions and extraction
Step-by-Step Protocol:
-
Reaction Setup: In a flask equipped with a stir bar, dissolve this compound (1.78 g, 10 mmol), TEMPO (16 mg, 0.1 mmol, 1 mol%), and KBr (0.12 g, 1 mmol, 10 mol%) in 20 mL of DCM.
-
Buffer Addition: Add 10 mL of a saturated aqueous NaHCO₃ solution. Cool the vigorously stirred biphasic mixture to 0°C in an ice bath. Causality Note: The bicarbonate buffer is crucial for maintaining a basic pH (~9), which is optimal for the catalytic cycle and prevents the formation of unwanted chlorinated byproducts.
-
Oxidant Addition: Add the sodium hypochlorite solution (e.g., 12 mL of 8.25% solution, ~15 mmol) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0°C until TLC analysis indicates complete consumption of the aldehyde (typically 1-2 hours).
-
Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium sulfite (Na₂SO₃) solution to destroy any excess hypochlorite. Stir for 10 minutes.
-
Work-up: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and discard the aqueous layer.
-
Product Isolation: Wash the combined organic layers with water. To isolate the carboxylic acid, extract the organic layer with 1M NaOH (3 x 15 mL).
-
Acidification: Cool the combined basic aqueous extracts in an ice bath and acidify to pH 2 with 1M HCl. The product, 5-phenoxypentanoic acid, will often precipitate or can be extracted with ethyl acetate.
-
Purification: Collect the solid by filtration or, if extracted, dry the organic layer and remove the solvent under reduced pressure.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Catalyst System | TEMPO / KBr | Highly selective for primary alcohols/aldehydes, mild conditions.[6] |
| Terminal Oxidant | NaOCl (Bleach) | Inexpensive, readily available, and effective co-oxidant.[5] |
| Solvent System | DCM / Water (Biphasic) | Allows for easy separation of the product and catalyst system. |
| Temperature | 0°C | Controls the exothermic reaction and minimizes side reactions. |
| Typical Yield | 85-95% | The reaction is generally high-yielding. |
| Key Control | pH (~9) | Maintained by NaHCO₃ to ensure catalytic turnover. |
Section 3: Catalytic Carbon-Carbon Bond Formation
The aldehyde functionality of this compound makes it an excellent electrophile for C-C bond-forming reactions, which are essential for building molecular complexity.[7][8] The base-catalyzed aldol condensation is a classic example, allowing for the formation of β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated analogues.[9]
Protocol 3.1: Base-Catalyzed Aldol Condensation (Claisen-Schmidt)
This protocol details the Claisen-Schmidt condensation between this compound and acetone, using sodium hydroxide as the catalyst, to form 8-phenoxy-4-methyl-3-en-2-one.
Reaction Rationale: In this reaction, a catalytic amount of base (NaOH) deprotonates acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration (elimination of water) to yield the thermodynamically stable conjugated α,β-unsaturated ketone.[9]
Aldol Condensation & Dehydration
Caption: Key steps in the base-catalyzed aldol condensation and dehydration.
Materials & Equipment:
-
This compound
-
Acetone (Reagent and Solvent)
-
Sodium hydroxide (NaOH, Catalyst)
-
Ethanol
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reactant Solution: In a flask, dissolve this compound (1.78 g, 10 mmol) in a mixture of acetone (20 mL) and ethanol (10 mL).
-
Catalyst Solution: Prepare a solution of NaOH (0.8 g, 20 mmol) in 10 mL of water and cool it to room temperature.
-
Reaction Initiation: Cool the aldehyde/acetone solution to 0-5°C in an ice bath. Slowly add the NaOH solution dropwise with efficient stirring.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of a yellow color or a precipitate often indicates product formation.
-
Monitoring: Monitor the disappearance of the aldehyde by TLC.
-
Work-up: Pour the reaction mixture into cold water (50 mL) and acidify with dilute HCl to neutralize the excess base.
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated ketone.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Catalyst | Sodium Hydroxide (NaOH) | Common, inexpensive, and effective base for enolate formation. |
| Nucleophile | Acetone | Readily available and forms a stable enolate. |
| Solvent | Acetone/Ethanol/Water | Co-solvent system ensures miscibility of all components. |
| Temperature | 0°C to RT | Initial cooling controls the reaction rate, then RT drives it to completion. |
| Typical Yield | 70-85% | Good yields are typical for this type of condensation. |
| Product Type | α,β-Unsaturated Ketone | Dehydration is favored due to the formation of a stable conjugated system.[9] |
References
-
Qin, H. et al. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry. [Link]
-
Bolm, C. et al. Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
-
Chen, J. et al. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. MCAT Content. [Link]
-
Vinczer, P. et al. An improved synthesis of 5-hydroxypentanal. ResearchGate. [Link]
-
Hassan, J. et al. C–C Bond Formation by Cross-coupling. ResearchGate. [Link]
-
Fagnoni, M. et al. C-C Bond Forming Reactions via Photogenerated Intermediates. IRIS - UniPv. [Link]
-
Chen, D. Y.-K. et al. Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. PubMed. [Link]
-
Pasternak, G. W. et al. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC - NIH. [Link]
-
Adin, I. et al. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]
-
Asatryan, A. et al. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
Sources
- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jackwestin.com [jackwestin.com]
The Versatility of 5-Phenoxypentanal in Advanced Material Development: Applications and Protocols
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the continuous pursuit of novel materials with tailored properties, the strategic design of molecular building blocks is paramount. 5-Phenoxypentanal, a bifunctional molecule featuring a terminal aldehyde group and a phenoxy moiety, has emerged as a versatile precursor for the development of advanced polymers and functionalized surfaces. The presence of the reactive aldehyde allows for a variety of chemical transformations, including polymerization and surface conjugation, while the phenoxy group imparts desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity to the resulting materials.[1][2][3] This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols for its synthesis and utilization in the creation of innovative materials.
Part 1: Synthesis of this compound
A straightforward and efficient method for the synthesis of this compound involves the Williamson ether synthesis, a well-established reaction in organic chemistry. This process begins with the deprotonation of phenol to form the more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a 5-halopentanal. A common precursor for 5-halopentanal is derived from 5-hydroxypentanal.[4]
Protocol 1: Synthesis of this compound from Phenol and 5-Chloropentanal
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
Phenol
-
5-Chloropentanal
-
Sodium hydroxide (NaOH)
-
Potassium iodide (KI) (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Phenoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous DMF. Add powdered sodium hydroxide (1.1 equivalents) portion-wise while stirring. The reaction mixture may gently warm up. Stir for 30 minutes at room temperature to ensure complete formation of sodium phenoxide.
-
Nucleophilic Substitution: To the solution of sodium phenoxide, add a catalytic amount of potassium iodide. Then, add 5-chloropentanal (1.0 equivalent) dropwise via a dropping funnel.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Part 2: Application in Polymer Synthesis
The aldehyde functionality of this compound makes it a valuable monomer for the synthesis of novel polymers through various polymerization techniques. The resulting polymers incorporate the phenoxy side chains, which can significantly influence their macroscopic properties.
Application Note: Phenoxy-Functionalized Polymers
Polymers bearing phenoxy groups are known for their excellent thermal stability, chemical resistance, and adhesive properties.[1][2] By incorporating this compound into a polymer backbone, it is possible to create materials with a unique combination of properties. For instance, these polymers can be used in high-performance coatings, adhesives, and composites.[1][3] The long aliphatic chain connecting the phenoxy group to the polymer backbone can also impart flexibility to the material.
Protocol 2: Synthesis of a Phenoxy-Functionalized Polyester via Aldehyde-Ester Condensation
Objective: To synthesize a polyester by reacting this compound with a suitable co-monomer in a condensation polymerization. This protocol describes a conceptual polycondensation reaction.
Materials:
-
This compound
-
A suitable di-nucleophilic co-monomer (e.g., a diol like 1,6-hexanediol for reductive amination followed by polymerization, or a compound for a multicomponent reaction). For this conceptual protocol, we will illustrate a multicomponent reaction approach.
-
A suitable catalyst (e.g., a Lewis acid or an organocatalyst).
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Standard polymerization glassware.
Procedure:
-
Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, a nitrogen inlet, and a thermometer.
-
Charging Reactants: Charge the reactor with equimolar amounts of this compound and the chosen co-monomer. Add the catalyst (e.g., 0.1 mol% of p-toluenesulfonic acid).
-
Solvent Addition: Add anhydrous toluene to the reactor to achieve a suitable monomer concentration (e.g., 1 M).
-
Polymerization: Heat the reaction mixture to reflux. Water formed during the condensation will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the viscosity of the reaction mixture. An increase in viscosity indicates polymer formation. The reaction can also be monitored by techniques like Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Polymer Isolation: Once the desired molecular weight is achieved, cool the reaction mixture. Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a suitable temperature.
Caption: Workflow for the synthesis of a phenoxy-functionalized polymer.
Part 3: Application in Surface Functionalization
The aldehyde group of this compound is an excellent reactive handle for the covalent immobilization of molecules onto surfaces, such as nanoparticles, metal oxides, and polymer substrates. This is particularly useful in the development of biocompatible materials, sensors, and drug delivery systems.
Application Note: Surface Modification with this compound
Surface functionalization with aldehydes allows for the subsequent attachment of amine-containing molecules (e.g., proteins, peptides, DNA, or synthetic polymers) through the formation of a Schiff base, which can be further stabilized by reduction to a secondary amine. This provides a robust method for creating tailored surface chemistries. The phenoxy group can modify the surface properties, for example, by increasing hydrophobicity, which can be advantageous in applications like anti-fouling coatings.
Protocol 3: Functionalization of Amine-Modified Silica Nanoparticles with this compound
Objective: To covalently attach this compound to the surface of amine-functionalized silica nanoparticles.
Materials:
-
Amine-functionalized silica nanoparticles (prepared, for example, by treating silica nanoparticles with (3-aminopropyl)triethoxysilane).
-
This compound
-
Anhydrous ethanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge, sonicator.
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized silica nanoparticles in anhydrous ethanol by sonication to form a stable suspension (e.g., 10 mg/mL).
-
Aldehyde Addition: To the nanoparticle suspension, add a solution of this compound in anhydrous ethanol (e.g., a 50-fold molar excess relative to the estimated surface amine groups).
-
Schiff Base Formation: Allow the mixture to react for 2-4 hours at room temperature with gentle shaking to form the Schiff base intermediate.
-
Reduction: To the reaction mixture, add a solution of sodium cyanoborohydride in ethanol (a 100-fold molar excess relative to the aldehyde). Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction should be kept at a neutral or slightly acidic pH.
-
Reaction: Let the reduction reaction proceed overnight at room temperature with gentle shaking.
-
Purification: Centrifuge the suspension to pellet the functionalized nanoparticles. Remove the supernatant.
-
Washing: Resuspend the nanoparticles in fresh ethanol and repeat the centrifugation and removal of the supernatant. Repeat this washing step three times to remove any unreacted reagents.
-
Final Dispersion: Resuspend the purified phenoxy-functionalized silica nanoparticles in a suitable solvent or buffer (e.g., PBS) for storage or further use.
Caption: Workflow and reaction mechanism for surface functionalization.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of materials science. Its dual functionality allows for its integration into polymeric structures and onto surfaces, providing a straightforward route to novel materials with enhanced properties conferred by the phenoxy group. The protocols outlined in this guide serve as a foundation for researchers and scientists to explore the full potential of this compound in the development of next-generation materials for a wide array of applications, from advanced coatings and adhesives to sophisticated biomedical devices and drug delivery systems.
References
-
Assorted Phenoxyl-Radical Polymers and Their Application in Lithium-Organic Batteries. (2016). Macromolecular Rapid Communications. [Link]
-
Comprehensive Guide to Phenoxy Resins: Benefits and Applications. (2024). Phlex Tek. [Link]
-
PHENOXY™ Resins. (n.d.). Huntsman. [Link]
-
Fused Filament Fabrication Based on Polyhydroxy Ether (Phenoxy) Polymers and Related Properties. (2021). MDPI. [Link]
-
An improved synthesis of 5-hydroxypentanal. (1989). ResearchGate. [Link]
-
Epoxy - Wikipedia. (n.d.). Wikipedia. [Link]
Sources
Application Notes & Protocols: Asymmetric Synthesis Involving 5-Phenoxypentanal
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Phenoxypentanal in Chiral Synthesis
In the landscape of medicinal chemistry and drug discovery, the stereochemical architecture of a molecule is paramount, often dictating its efficacy, selectivity, and safety profile.[1] The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern pharmaceutical development. This compound emerges as a highly versatile and strategic building block in this pursuit. Its structure features a terminal aldehyde, a prime functional group for a multitude of carbon-carbon bond-forming reactions, and a phenoxy moiety, a common pharmacophore found in a wide array of biologically active agents.[2][3][4][5]
However, the transformation of achiral aldehydes like this compound into single-enantiomer products presents significant challenges.[6][7] Controlling the facial selectivity of nucleophilic attack on the planar carbonyl group requires a robust and highly ordered transition state. This guide provides an in-depth exploration of three powerful and field-proven strategies for achieving high stereocontrol in reactions involving this compound: organocatalysis, chiral auxiliary-mediated synthesis, and transition metal catalysis. Each section explains the core principles, provides detailed, actionable protocols, and discusses the rationale behind experimental design, empowering researchers to leverage this valuable synthon in their own complex target syntheses.
Organocatalytic Strategies: The Power of Chiral Small Molecules
Asymmetric organocatalysis has revolutionized synthetic chemistry by demonstrating that small, metal-free organic molecules can catalyze stereoselective transformations with efficiencies rivaling traditional metal-based systems.[8] For aldehydes, the primary mechanism involves the formation of transient, stereochemically defined nucleophilic enamines or electrophilic iminium ions, which effectively shields one face of the substrate, directing the approach of the reaction partner.[6][9]
Application: Proline-Catalyzed Asymmetric Aldol Reaction
The aldol reaction is a foundational C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety, a structural motif prevalent in natural products and pharmaceuticals.[7][10] L-Proline, a simple amino acid, is a remarkably effective catalyst for the direct asymmetric aldol reaction between an aldehyde donor (like this compound) and an aldehyde or ketone acceptor.
Causality of Control: L-Proline reacts with the donor aldehyde (this compound) to form a chiral enamine intermediate. The carboxylic acid group of proline then acts as an internal acid, activating the acceptor carbonyl via hydrogen bonding. This creates a highly organized, chair-like Zimmerman-Traxler transition state, which dictates the stereochemical outcome of the reaction.
Protocol 1: Asymmetric Aldol Reaction of this compound with Acetone
This protocol details the enantioselective addition of acetone to this compound to yield a chiral β-hydroxy ketone.
Materials:
-
This compound
-
L-Proline
-
Acetone, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous acetone (10.0 mmol, 10.0 eq) followed by anhydrous DMF (4.0 mL).
-
Stir the mixture at room temperature and add L-proline (0.3 mmol, 0.3 eq).
-
Continue stirring the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral β-hydroxy ketone.
-
Characterize the product and determine the enantiomeric excess (ee) using chiral HPLC analysis.
Data Summary Table
| Parameter | Value / Condition |
| Substrate 1 | This compound |
| Substrate 2 | Acetone |
| Catalyst | L-Proline (30 mol%) |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 24-48 h |
| Typical Yield | 75-90% |
| Typical Enantioselectivity | >95% ee |
Mechanistic Workflow
Caption: Organocatalytic cycle for the proline-catalyzed aldol reaction.
Chiral Auxiliary-Mediated Synthesis: Covalent Stereocontrol
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction.[11][12][13] The auxiliary exerts powerful steric control, forcing reagents to approach from the less hindered face. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Evans oxazolidinones are among the most reliable and widely used auxiliaries for controlling the stereochemistry of enolate reactions.[11][][15]
Application: Evans Oxazolidinone for Asymmetric Alkylation
To apply this strategy to this compound, it must first be oxidized to 5-phenoxypentanoic acid. The acid is then coupled to a chiral Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone. Deprotonation of this imide generates a conformationally locked Z-enolate, where the auxiliary's substituent effectively blocks one face, enabling highly diastereoselective alkylation.
Causality of Control: The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary, combined with the steric bulk of the auxiliary's substituent (e.g., the phenyl group at C5), creates a rigid structure that exposes only one face of the enolate to electrophilic attack.
Protocol 2: Diastereoselective Alkylation via an Evans Auxiliary
This protocol covers the acylation, enolization, and alkylation steps.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
5-Phenoxypentanoic acid (prepared by oxidation of this compound)
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Lithium chloride
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., Benzyl bromide)
-
Saturated aqueous NaHCO3 solution
Step-by-Step Methodology:
-
Acylation: In a flame-dried flask under N2, dissolve 5-phenoxypentanoic acid (1.1 eq) in anhydrous THF. Cool to 0 °C and add TEA (1.2 eq). Slowly add pivaloyl chloride (1.1 eq) and stir for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve the Evans auxiliary (1.0 eq) and LiCl (1.1 eq) in anhydrous THF. Cool to -78 °C.
-
Cannulate the mixed anhydride solution into the auxiliary solution at -78 °C and allow the reaction to warm to 0 °C over 2 hours. Quench with NaHCO3 solution and extract with ethyl acetate. Purify by column chromatography to get the N-acyl oxazolidinone.
-
Alkylation: Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add LDA or n-BuLi (1.05 eq) and stir for 30-60 minutes to form the lithium enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise and stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH4Cl solution.
-
Warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Purify by column chromatography to yield the alkylated product. The diastereomeric ratio (dr) can be determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂) to yield the corresponding chiral carboxylic acid without epimerization of the newly formed stereocenter.
Data Summary Table
| Parameter | Value / Condition |
| Substrate | N-(5-phenoxypentanoyl)-oxazolidinone |
| Base | LDA or n-BuLi |
| Electrophile | Benzyl Bromide (example) |
| Solvent | THF |
| Temperature | -78 °C |
| Reaction Time | 2-4 h |
| Typical Yield | 85-95% |
| Typical Diastereoselectivity | >99:1 dr |
Experimental Workflow
Caption: Workflow for chiral auxiliary-mediated asymmetric alkylation.
Transition Metal Catalysis: The Chiral Ligand Field
Asymmetric transition metal catalysis utilizes a chiral ligand coordinated to a metal center to create a chiral environment that dictates the stereochemical outcome of a reaction. This approach is highly modular, as the ligand can be fine-tuned to optimize reactivity and selectivity. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for forming stereocenters adjacent to a double bond.[16]
Application: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
In this strategy, an enolate derived from this compound (or a derivative) can be used as a soft nucleophile to attack a π-allyl palladium complex. The chiral ligand, typically a phosphine like (R,R)-Trost ligand, controls the facial selectivity of the nucleophilic attack on the π-allyl intermediate.
Causality of Control: The chiral ligand creates a sterically and electronically biased pocket around the metal center. When the π-allyl complex is formed, the ligand framework dictates which terminus of the allyl group is more accessible and from which face the nucleophile can approach, leading to high enantioselectivity.
Protocol 3: Asymmetric Allylation of this compound Derivative
This protocol describes the allylation of a stabilized enolate derived from a β-keto ester of 5-phenoxypentanoic acid.
Materials:
-
β-Keto ester substrate (e.g., methyl 2-(5-phenoxypentanoyl)acetate)
-
Allyl acetate
-
Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))
-
Chiral Ligand (e.g., (R,R)-Trost Ligand)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Potassium Acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3 (0.01 eq) and the chiral ligand (0.03 eq).
-
Add anhydrous DCM and stir for 20 minutes to form the catalyst complex.
-
Add the β-keto ester substrate (1.0 eq), allyl acetate (1.2 eq), BSA (1.3 eq), and KOAc (0.1 eq).
-
Seal the tube and stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the chiral allylated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Summary Table
| Parameter | Value / Condition |
| Nucleophile | Enolate of a this compound derivative |
| Electrophile | Allyl Acetate |
| Catalyst Precursor | Pd2(dba)3 |
| Ligand | (R,R)-Trost Ligand |
| Base | BSA |
| Solvent | DCM |
| Temperature | Room Temperature |
| Reaction Time | 12-24 h |
| Typical Yield | >90% |
| Typical Enantioselectivity | >95% ee |
Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylation.
Conclusion
This compound stands as a potent and adaptable starting material for the synthesis of complex chiral molecules. The choice between organocatalysis, chiral auxiliaries, or transition metal catalysis depends on the specific target, desired bond formation, and available resources. Organocatalysis offers a metal-free, often operationally simple route. Chiral auxiliaries provide a robust and predictable method for achieving very high levels of diastereoselectivity. Transition metal catalysis delivers unparalleled efficiency and turnover numbers for specific transformations like allylation. By understanding the principles and protocols outlined in this guide, researchers are well-equipped to strategically incorporate this compound into synthetic routes for novel therapeutics and other high-value chemical entities.
References
-
Molecules. (2023). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]
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PubMed. (2023). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]
-
Semantic Scholar. (n.d.). Asymmetric Fluorination of α-Branched Aldehydes by Chiral Primary Amine Catalysis: Reagent-Controlled Enantioselectivity Switch. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Organic Chemistry Portal. (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. [Link]
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
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PubMed Central (PMC). (n.d.). Enantioselective synthesis of chiral BCPs. [Link]
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PubMed Central (PMC). (n.d.). The Direct Catalytic Asymmetric Aldol Reaction. [Link]
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ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Journal of the American Chemical Society. (2018). Asymmetric Catalysis Using Aromatic Aldehydes as Chiral α-Alkoxyalkyl Anions. [Link]
-
PubMed. (2025). Asymmetric Allylation/Retro-Claisen Cascade Reaction of 1,3-Diketones and 1-Hydroxyallylphenols/Aniline Catalyzed by an Iridium Complex. [Link]
-
National Institutes of Health (NIH). (n.d.). Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis. [Link]
-
PubMed Central (PMC). (n.d.). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. [Link]
-
PubMed Central (PMC). (n.d.). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. [Link]
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PubMed Central (PMC). (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]
-
PubMed. (n.d.). Organocatalytic enantioselective α-amination of 5-substituted rhodanines: an efficient approach to chiral N,S-acetals. [Link]
-
PubMed. (2003). Pd-catalyzed asymmetric allylic alkylation. A short route to the cyclopentyl core of viridenomycin. [Link]
-
Semantic Scholar. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. [Link]
-
ResearchGate. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. [Link]
-
ResearchGate. (2025). Organocatalytic Cascade Michael/Michael Reaction for the Asymmetric Synthesis of Spirooxindoles Containing Five Contiguous Stereocenters. [Link]
-
National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. [Link]
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-
Royal Society of Chemistry. (2025). Recent advances in organocatalytic asymmetric multicomponent reactions. [Link]
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Application Notes and Protocols: 5-Phenoxypentanal in the Preparation of Labeled Compounds
Introduction: The Strategic Value of 5-Phenoxypentanal in Labeled Compound Synthesis
In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is not merely an analytical convenience but a fundamental necessity. These molecular tracers are indispensable for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME) profiles, and serving as internal standards for highly sensitive bioanalytical assays.[1][2][3][4] this compound, with its terminal aldehyde functionality and a stable phenoxy moiety, represents a versatile scaffold for the introduction of isotopic labels such as deuterium (²H or D), carbon-13 (¹³C), and tritium (³H or T).
The aldehyde group offers a reactive handle for a variety of chemical transformations, allowing for the precise and efficient incorporation of isotopes. The phenoxypentyl substructure is found in a range of biologically active molecules, and its metabolic fate is of significant interest to medicinal chemists and pharmacologists. Understanding how this moiety is processed in biological systems is crucial for optimizing drug candidates' pharmacokinetic and pharmacodynamic properties.[5] This guide provides an in-depth exploration of the chemical strategies and detailed protocols for the preparation of isotopically labeled compounds derived from this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Labeling Considerations
This compound is a bifunctional molecule featuring a reactive aldehyde group and a chemically robust phenoxyether linkage. The aldehyde is susceptible to nucleophilic attack, making it an ideal site for introducing isotopic labels via reduction, reductive amination, or carbon-carbon bond-forming reactions. The pentyl chain and the phenyl ring also offer potential sites for labeling, although this typically requires more complex multi-step syntheses.
When designing a labeled compound, the position of the isotope is of paramount importance. Labels should be placed in metabolically stable positions to prevent their loss during biological processing. For instance, if the objective is to trace the entire molecule, labeling the aromatic ring might be preferable. Conversely, to study the metabolism of the aldehyde functionality, labeling at or adjacent to the carbonyl group would be more informative.
Deuterium Labeling of this compound
Deuterium-labeled compounds are widely used in metabolic studies to investigate kinetic isotope effects and as internal standards in mass spectrometry-based quantification.[6] The introduction of deuterium can also favorably alter a drug's metabolic profile, leading to improved pharmacokinetic properties.[7]
Protocol 1: Deuteration of the Aldehyde Group via H/D Exchange
This protocol describes the selective deuteration of the formyl proton of this compound using deuterium oxide (D₂O) as the deuterium source.
Workflow for Deuteration of this compound
Caption: Synthesis of [1-¹³C]-5-Phenoxypentanal.
Materials:
-
4-Phenoxybutyl bromide
-
Magnesium turnings
-
¹³C-labeled carbon dioxide (¹³CO₂, 99 atom % ¹³C)
-
Anhydrous diethyl ether
-
Thionyl chloride (SOCl₂)
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Prepare the Grignard reagent by adding a solution of 4-phenoxybutyl bromide (1.0 mmol) in anhydrous diethyl ether (5 mL) to magnesium turnings (1.2 mmol) under an inert atmosphere.
-
Bubble ¹³CO₂ gas through the Grignard solution at 0 °C until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride and acidify with 1 M HCl.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield [1-¹³C]-5-phenoxypentanoic acid.
-
Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride in anhydrous DCM.
-
Reduce the acid chloride to the aldehyde using lithium tri-tert-butoxyaluminum hydride at -78 °C.
-
Purify the resulting [1-¹³C]-5-phenoxypentanal by column chromatography.
| Parameter | Value |
| Isotopic Enrichment | >98% |
| Overall Yield | 50-60% |
| Key Reagents | Grignard reagent, ¹³CO₂, LiAlH(O-t-Bu)₃ |
Tritium Labeling for High-Sensitivity Detection
Tritiated compounds are essential for receptor binding assays and autoradiography due to the high specific activity achievable with tritium. [8]
Protocol 3: Reductive Amination with Tritiated Borohydride
This protocol describes the synthesis of a tritium-labeled amine derived from this compound.
Workflow for Tritium Labeling via Reductive Amination
Caption: Synthesis of a tritiated amine from this compound.
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium borotritide (NaB³H₄)
-
Methanol
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (0.5 mmol) and ammonium acetate (5.0 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction to 0 °C and add sodium borotritide (0.6 mmol, handle with appropriate radiochemical safety precautions) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain [1-³H]-5-phenoxypentylamine.
| Parameter | Value |
| Specific Activity | 10-25 Ci/mmol |
| Radiochemical Purity | >97% |
| Key Reagents | NH₄OAc, NaB³H₄ |
Applications in Drug Metabolism and Bioanalysis
Isotopically labeled derivatives of this compound are powerful tools for investigating the metabolic fate of compounds containing the phenoxypentyl moiety.
-
Metabolite Identification: By administering a labeled version of a drug candidate, metabolites can be readily distinguished from endogenous compounds in complex biological matrices using mass spectrometry. The mass shift introduced by the isotope serves as a unique signature for the drug and its metabolites.
-
Quantitative Bioanalysis: Labeled compounds are the gold standard for internal standards in quantitative LC-MS/MS assays. [1][2][3][4]They co-elute with the analyte of interest and experience similar matrix effects, leading to highly accurate and precise quantification of drug and metabolite concentrations in plasma, urine, and tissue samples.
-
Enzyme Kinetics and Mechanism: Deuterium-labeled substrates can be used to probe the kinetic isotope effect of metabolic enzymes, providing insights into the rate-determining steps of enzymatic reactions and the mechanism of bond cleavage.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of isotopically labeled compounds. The protocols outlined in this guide provide a solid foundation for researchers to produce deuterated, carbon-13, and tritiated derivatives for use in drug metabolism research, bioanalytical method development, and other applications in the life sciences. The ability to strategically introduce isotopic labels into this scaffold enables a deeper understanding of the biological processing of phenoxy-containing xenobiotics, ultimately contributing to the design of safer and more effective pharmaceuticals.
References
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Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). PMC. [Link]
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Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. (2015). PubMed. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Deuterium Labeling Reaction. (2015). Chem-Station Int. Ed. [Link]
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Mechanism study. (A) Deuterium labeling study. Reaction conditions. ResearchGate. [Link]
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Tritiated peptides. Part 8. Synthesis of [3,5-3H2-Tyr2]-, [4-3H-Phe7]. RSC Publishing. [Link]
-
Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). (2014). National Institutes of Health. [Link]
-
Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry (RSC Publishing). [Link]
-
Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. ResearchGate. [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. PMC. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate. [Link]
-
Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids. PubMed Central. [Link]
-
Synthesis of Stable Isotope Labelled Internal Standards for Drug-Drug Interaction (DDI) Studies. PubMed. [Link]
-
List of Metabolic Pathways. BMRB. [Link]
-
Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. National Institutes of Health. [Link]
-
Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. (2017). PNAS. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). Angewandte Chemie International Edition. [Link]
-
Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA. [Link]
- Processes for the preparation of 2,5-furandicarboxylic acid and intermediates and derivatives thereof.
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2022). MDPI. [Link]
-
Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. PMC. [Link]
-
Metabolic pathway of arachidonic acid via 5-lipoxygenase. Arachidonic.... ResearchGate. [Link]
-
An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]
-
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023). Beilstein Journals. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). Wiley Online Library. [Link]
-
Classical and Modern Methods for Carbon Isotope Labeling. An-Najah Staff. [Link]
-
Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. PubMed. [Link]
-
Evolutionary Routes to Modern Metabolic Pathways. (2020). MDPI. [Link]
-
19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris Publisher. [Link]
-
Isotopic labelling analysis using single cell mass spectrometry. MPG.PuRe. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. pure.mpg.de [pure.mpg.de]
- 5. List of Metabolic Pathways [bmrb.io]
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- 8. Tritiated peptides. Part 8. Synthesis of [3,5-3H2-Tyr2]-, [4-3H-Phe7]-, and [3,5-3H2-Tyr23]-human corticotrophin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Phenoxypentanal
Welcome to the technical support center for the purification of 5-phenoxypentanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you overcome common challenges in your experiments.
I. Understanding the Synthetic Landscape and Potential Impurities
This compound is commonly synthesized through a two-step process: a Williamson ether synthesis to form 5-phenoxypentan-1-ol, followed by its oxidation to the desired aldehyde. Understanding this synthetic route is crucial for anticipating potential impurities that may complicate purification.
Synthesis Pathway Overview
Caption: Synthesis of this compound.
This pathway highlights the key reagents and intermediates, each of which can be a source of impurities in the final crude product.
II. Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My TLC plate shows multiple spots after the reaction work-up. How do I identify the product and major impurities?
Answer:
Properly interpreting your Thin Layer Chromatography (TLC) is the first critical step in designing a purification strategy. This compound is a moderately polar compound. Here’s how you can approach the analysis of your TLC plate:
-
Spot Identification:
-
Starting Materials: Spot your crude reaction mixture alongside the starting materials (phenol, 5-bromopentan-1-ol, and 5-phenoxypentan-1-ol if available). This will help you identify unreacted starting materials.
-
Product vs. Intermediate: The product, this compound, will be less polar than the intermediate alcohol, 5-phenoxypentan-1-ol, due to the absence of the hydroxyl group. Therefore, the product spot should have a higher Rf value (it will travel further up the plate).
-
Byproducts: Other spots may correspond to byproducts from side reactions. For instance, elimination of HBr from 5-bromopentan-1-ol can lead to the formation of alkenes, which are non-polar and will have a very high Rf.
-
-
Recommended TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common eluent system is 20-30% ethyl acetate in hexanes.[1] You can adjust the ratio to achieve good separation, aiming for an Rf value of 0.3-0.4 for your product.[2]
-
TLC Troubleshooting Table
| Observation on TLC Plate | Possible Cause | Suggested Action |
| Spot is at the baseline | Eluent is not polar enough. | Increase the proportion of ethyl acetate in your mobile phase. |
| Spot is at the solvent front | Eluent is too polar. | Decrease the proportion of ethyl acetate in your mobile phase. |
| Streaking of spots | Sample is too concentrated, or the compound is acidic/basic. | Dilute your sample. If streaking persists, consider adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[3] |
| Multiple spots close together | Poor separation. | Try a different solvent system. For example, dichloromethane/hexanes or toluene/ethyl acetate might offer different selectivity. |
Question 2: I'm struggling to remove unreacted 5-phenoxypentan-1-ol from my product. What's the best approach?
Answer:
The proximity in polarity between 5-phenoxypentan-1-ol and this compound can make their separation challenging. Here are some strategies:
-
Optimize Column Chromatography:
-
Fine-tune the Eluent: Based on your TLC analysis, choose a solvent system that provides the best possible separation between the alcohol and the aldehyde. A shallower gradient or even isocratic elution with a low polarity solvent system might be necessary.
-
Column Packing and Loading: Ensure your column is packed correctly to avoid air bubbles and channels.[4][5] A "dry loading" technique can sometimes provide better resolution for difficult separations. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dry silica onto the top of your column.
-
-
Chemical Conversion:
-
If the amount of unreacted alcohol is small, you could consider a selective reaction to convert it into a more easily separable compound. For example, esterification of the alcohol with an acid chloride would significantly increase its polarity, making it easier to separate from the aldehyde. However, this adds extra steps to your synthesis.
-
Column Chromatography Protocol for this compound Purification
-
Column Preparation:
-
Select a glass column of appropriate size. A general rule of thumb is to use 30-50g of silica gel for every 1g of crude material.[6]
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing.[7] Allow the silica to settle.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of your eluent or a low-boiling solvent like dichloromethane.
-
Carefully apply the sample to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Gently add your eluent to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system. You can use gentle pressure from a pipette bulb or an air line to speed up the process (flash chromatography).
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain your purified this compound.
-
Caption: Column Chromatography Workflow.
Question 3: My purified this compound appears to be degrading over time, as indicated by the appearance of new spots on the TLC plate. How can I prevent this?
Answer:
Aliphatic aldehydes are known to be susceptible to degradation through oxidation and polymerization.[8][9] Here are some measures you can take to enhance the stability of your purified product:
-
Storage Conditions:
-
Temperature: Store your purified this compound at a low temperature, preferably in a refrigerator or freezer (-20 °C).
-
Inert Atmosphere: Oxygen can oxidize the aldehyde to the corresponding carboxylic acid (5-phenoxypentanoic acid). Store the compound under an inert atmosphere of nitrogen or argon.
-
Light: Protect the compound from light by storing it in an amber vial.
-
-
Use of Inhibitors:
-
For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) to prevent autoxidation. A concentration of around 100-500 ppm is typically sufficient.
-
-
Purity:
-
Ensure that your product is free from acidic or basic impurities, as these can catalyze polymerization or other degradation pathways.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected Rf value for this compound?
A1: The Rf value is highly dependent on the TLC conditions, particularly the eluent system. In a 20% ethyl acetate/hexanes system, you can expect an Rf value in the range of 0.3 to 0.5. It's always best to co-spot with your starting materials to get a relative measure of polarity.
Q2: Can I use distillation to purify this compound?
A2: Distillation is a potential purification method for liquid compounds. However, for this compound, you would need to perform a vacuum distillation due to its likely high boiling point and potential for thermal degradation. Column chromatography is generally a milder and more effective method for removing polar impurities.
Q3: My reaction work-up results in a persistent emulsion. How can I break it?
A3: Emulsions during aqueous work-up can be frustrating. Here are a few techniques to try:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
If the emulsion persists, you can try filtering the mixture through a pad of Celite.[10]
-
Gentle swirling or allowing the mixture to stand for an extended period can sometimes resolve the issue.
Q4: What are the key differences in purification if I use a different oxidizing agent, for example, Swern oxidation instead of PCC?
A4: The choice of oxidizing agent will introduce different byproducts that need to be removed.
-
PCC (Pyridinium Chlorochromate): The work-up involves filtering through a pad of silica or Celite to remove the chromium salts.
-
DMP (Dess-Martin Periodinane): The work-up typically involves quenching with a solution of sodium thiosulfate to reduce the excess periodinane.
-
Swern Oxidation: This reaction generates dimethyl sulfide, which has a strong odor and needs to be removed, usually by evaporation or careful washing. The work-up also involves quenching with a base like triethylamine.
Regardless of the method, column chromatography will likely be necessary to achieve high purity.[11]
Q5: How can I confirm the purity of my final product?
A5: Several analytical techniques can be used to assess the purity of your this compound:
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful methods for confirming the structure and assessing purity. The presence of impurity peaks will indicate that further purification is needed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities and provide a quantitative measure of purity, while MS will help in identifying the impurities based on their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent technique for assessing purity, especially for less volatile impurities.
By understanding the potential challenges and employing the strategies outlined in this guide, you can effectively troubleshoot the purification of this compound and obtain a high-purity product for your research and development needs.
IV. References
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes. Retrieved from
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. Retrieved from [Link]
-
University of Alberta. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry - NUS. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
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- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overcoming side reactions in the synthesis of 5-Phenoxypentanal
Welcome to the technical support center for the synthesis of 5-Phenoxypentanal. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during the synthesis of this valuable aldehyde intermediate.
Introduction to the Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves the oxidation of 5-phenoxypentan-1-ol. This seemingly straightforward conversion is often complicated by a number of potential side reactions that can significantly impact the final product. This guide will focus on identifying, understanding, and overcoming these challenges.
A typical synthetic approach is a two-step process:
-
Williamson Ether Synthesis: Formation of 5-phenoxypentan-1-ol from phenol and a suitable five-carbon building block (e.g., 5-chloropentan-1-ol).
-
Oxidation: Conversion of the primary alcohol, 5-phenoxypentan-1-ol, to the desired aldehyde, this compound.
The majority of challenges arise during the oxidation step, and therefore, this guide will primarily focus on troubleshooting this critical transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low or No Yield of this compound, with Starting Material (5-Phenoxypentan-1-ol) Remaining.
Possible Causes:
-
Inefficient Oxidation: The chosen oxidizing agent may not be sufficiently reactive under the applied conditions, or it may have degraded.
-
Sub-optimal Reaction Temperature: Many oxidation reactions are highly temperature-sensitive. For instance, Swern oxidations require very low temperatures (typically below -60 °C) to be effective.[1]
-
Improper Reagent Stoichiometry: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion.
Solutions:
-
Reagent Verification: Ensure the oxidizing agent is fresh and has been stored correctly. For example, Dess-Martin Periodinane (DMP) is sensitive to moisture.
-
Optimize Reaction Conditions:
-
Temperature Control: Carefully monitor and control the reaction temperature. For a Swern oxidation, ensure the temperature does not rise above -60 °C during the addition of reagents.
-
Reaction Time: Increase the reaction time to allow for complete conversion, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Reagent Stoichiometry Adjustment: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent to drive the reaction to completion.
Problem 2: Significant Formation of 5-Phenoxypentanoic Acid (Over-oxidation).
Possible Cause:
-
Harsh Oxidizing Agent: Strong oxidizing agents like potassium permanganate or Jones reagent will readily oxidize the intermediate aldehyde to a carboxylic acid.
-
Reaction Conditions Favoring Over-oxidation: In some cases, even milder oxidants can lead to over-oxidation if the reaction is run for too long, at too high a temperature, or in the presence of water. For TEMPO-mediated oxidations, the presence of the hydrated aldehyde (a geminal diol) can lead to further oxidation to the carboxylic acid.[2]
Solutions:
-
Select a Mild and Selective Oxidizing Agent:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride and is known for its mild conditions and high selectivity for aldehydes.[1][3][4]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild and selective oxidation of primary alcohols to aldehydes at room temperature.[5][6][7][8][9]
-
-
Strict Control of Reaction Conditions:
-
Monitor the reaction closely by TLC. Once the starting alcohol is consumed, quench the reaction immediately to prevent further oxidation.
-
For TEMPO-based oxidations, maintaining anhydrous conditions can help minimize the formation of the gem-diol intermediate that leads to over-oxidation.
-
Table 1: Comparison of Common Mild Oxidizing Agents for the Synthesis of Aldehydes
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | -78 °C to room temperature | High yields, wide functional group tolerance, avoids heavy metals.[1][10] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[1] |
| Dess-Martin Periodinane (DMP) | Room temperature | Mild conditions, short reaction times, high chemoselectivity.[7][9] | Reagent is expensive and potentially explosive. |
| TEMPO/NaOCl | 0 °C to room temperature | Catalytic use of TEMPO, inexpensive co-oxidant. | Can lead to over-oxidation if not carefully controlled.[2] |
Problem 3: Presence of an Unexpected, Less Polar Byproduct, Especially After an Acidic Workup.
Possible Cause:
-
Acetal or Hemiacetal Formation: The aldehyde product is susceptible to reaction with alcohols (including the starting material, 5-phenoxypentan-1-ol, or any alcohol used as a solvent) to form hemiacetals and subsequently acetals, especially in the presence of an acid catalyst.[11][12][13][14][15] Hemiacetals are often unstable, but acetals are stable and will appear as a distinct, less polar spot on a TLC plate.
Solutions:
-
Avoid Alcoholic Solvents: Do not use alcohols as solvents for the oxidation reaction or during the workup.
-
Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions to prevent the formation of hydrates, which can also react further.
-
Neutral or Basic Workup: Avoid acidic conditions during the workup. If an acidic wash is necessary, perform it quickly and at low temperatures. Acetals are stable under basic conditions.[13]
-
Hydrolysis of the Acetal: If a significant amount of acetal has formed, it can be hydrolyzed back to the aldehyde by treatment with aqueous acid.[11][14] However, this may not be ideal if other acid-sensitive functional groups are present.
Experimental Workflow: A Recommended Protocol for the Oxidation of 5-Phenoxypentan-1-ol using Dess-Martin Periodinane (DMP)
This protocol is provided as a general guideline. Optimization may be necessary based on your specific experimental setup and purity requirements.
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenoxypentan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add Dess-Martin Periodinane (1.1-1.2 equivalents) in one portion at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify this compound if it is contaminated with the starting alcohol and the over-oxidized carboxylic acid?
A1: Flash column chromatography on silica gel is an effective method.[16] The aldehyde is more polar than the corresponding ether but less polar than the alcohol and much less polar than the carboxylic acid. A typical elution order would be: this compound, followed by 5-phenoxypentan-1-ol, with 5-phenoxypentanoic acid remaining on the column or eluting with a more polar solvent system. Alternatively, a bisulfite extraction can be used to selectively remove the aldehyde from the mixture.[17][18][19] The aldehyde can then be regenerated from the aqueous bisulfite adduct by treatment with a base.
Q2: Can I use a chromium-based oxidant like PCC for this synthesis?
A2: While Pyridinium Chlorochromate (PCC) is a classic reagent for oxidizing primary alcohols to aldehydes, it has several drawbacks. Chromium reagents are toxic and their disposal is problematic. Modern, milder reagents like DMP or a Swern oxidation are generally preferred for their higher selectivity, milder reaction conditions, and reduced environmental impact.[5]
Q3: My this compound product seems to degrade upon storage. How can I prevent this?
A3: Aldehydes are prone to air oxidation to the corresponding carboxylic acid.[20][21] It is recommended to store purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer). If the aldehyde is to be used in a subsequent step immediately, it is often best to use the crude material directly after workup to minimize degradation.
Q4: I am performing a multi-step synthesis and need to protect the aldehyde group of this compound. What are my options?
A4: The most common protecting group for an aldehyde is a cyclic acetal, typically formed by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst.[11][14] This protecting group is stable to a wide range of nucleophilic and basic conditions and can be readily removed by treatment with aqueous acid.
Visualizing Reaction Pathways
Diagram 1: Key Reaction and Side Reactions in the Synthesis of this compound
Caption: Main and side reaction pathways.
Diagram 2: Troubleshooting Logic Flow for Low Yield
Caption: Troubleshooting low yield issues.
References
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lookchem.com [lookchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 5-Phenoxypentanal Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 5-phenoxypentanal. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Introduction to the Synthetic Strategy
The synthesis of this compound is most reliably achieved through a three-stage process that leverages the strengths of classic organic reactions while mitigating potential side reactions. The core of this strategy involves a Williamson ether synthesis. However, the presence of a reactive aldehyde functionality necessitates a protection-deprotection sequence. This guide will walk you through each of these critical steps, offering insights into best practices and solutions to common hurdles.
The overall synthetic workflow is as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for each stage of the synthesis.
Protocol 1: Protection of 5-Chloropentanal as an Acetal
Principle: The aldehyde group is masked as a cyclic acetal to prevent it from reacting under the basic conditions of the Williamson ether synthesis. Acetals are stable in neutral to strongly basic environments.[1][2]
Materials:
-
5-Chloropentanal
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chloropentanal and toluene.
-
Add ethylene glycol and p-TSA to the flask.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-(4-chlorobutyl)-1,3-dioxolane. This product is often used in the next step without further purification.[3][4]
Protocol 2: Williamson Ether Synthesis
Principle: An alkoxide (in this case, sodium phenoxide) acts as a nucleophile, displacing a halide from a primary alkyl halide in an SN2 reaction to form an ether.[5][6]
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-(4-Chlorobutyl)-1,3-dioxolane (from Protocol 1)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DMF.
-
Carefully add the sodium hydride to the DMF.
-
In a separate flask, dissolve phenol in a small amount of anhydrous DMF.
-
Add the phenol solution dropwise to the NaH suspension at 0 °C (ice bath). Allow the mixture to stir at room temperature until hydrogen gas evolution ceases.
-
Add the 2-(4-chlorobutyl)-1,3-dioxolane to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-(4-phenoxypentyl)-1,3-dioxolane.
Protocol 3: Acetal Deprotection
Principle: The acetal protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde.[7]
Materials:
-
Crude 2-(4-phenoxypentyl)-1,3-dioxolane (from Protocol 2)
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 2-(4-phenoxypentyl)-1,3-dioxolane in a mixture of acetone and water.
-
Add 1M HCl and stir the mixture at room temperature. Monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Troubleshooting Guide (Q&A Format)
Q1: My Williamson ether synthesis step is giving a very low yield. What are the likely causes?
A1: Low yields in the Williamson ether synthesis are a common issue and can often be traced back to a few key factors:
-
Incomplete formation of the phenoxide: The deprotonation of phenol is a critical first step. Ensure that your sodium hydride is fresh and has been handled under anhydrous conditions. The reaction should be allowed to proceed until hydrogen evolution has completely stopped before adding the alkyl halide.
-
Presence of water: Water will quench the sodium hydride and the phenoxide, preventing the desired reaction. Ensure all glassware is flame-dried and all solvents are anhydrous.
-
Suboptimal reaction temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature range of 50-100 °C is typical for this reaction.[8] It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Competing E2 elimination: A common side reaction is the E2 elimination of HCl from 2-(4-chlorobutyl)-1,3-dioxolane to form an alkene.[8] This is more likely at higher temperatures. Using a polar aprotic solvent like DMF or DMSO can favor the SN2 reaction over E2 elimination.[9]
Q2: I am observing the formation of byproducts in my ether synthesis step. What are they and how can I minimize them?
A2: The most common byproducts are the result of competing elimination and C-alkylation reactions.
-
Alkene byproduct: As mentioned above, E2 elimination can compete with the SN2 reaction.[5][10] To minimize this, use a primary alkyl halide (which is the case here), maintain a moderate reaction temperature, and use a polar aprotic solvent.
-
C-alkylation of phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, especially in protic solvents. Using a polar aprotic solvent like DMF strongly favors the desired O-alkylation.[8]
Q3: The deprotection of the acetal is incomplete or is leading to decomposition of my product. What should I do?
A3: Acetal deprotection can sometimes be tricky, especially with sensitive molecules.
-
Incomplete reaction: If the reaction is sluggish, you can try gently heating the reaction mixture. Increasing the concentration of the acid or the amount of water in the co-solvent system can also help drive the reaction to completion.[7]
-
Product decomposition: Aldehydes can be sensitive to strongly acidic conditions. If you observe decomposition, consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like bismuth triflate under aqueous conditions.[7] Another very mild method involves using molecular iodine in acetone, which operates under neutral conditions.[7]
-
Work-up issues: Ensure the acid is fully neutralized with a base like sodium bicarbonate before extraction to prevent any acid-catalyzed degradation during concentration.
Q4: How should I purify the final this compound?
A4: this compound can be purified by flash column chromatography on silica gel.[11]
-
Solvent System: A common eluent system for aldehydes is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Decomposition on Silica: Some aldehydes are prone to oxidation or decomposition on silica gel.[12] If you observe this, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).
-
Alternative Purification: If column chromatography proves difficult, a bisulfite extraction can be used to purify the aldehyde. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-polar impurities. The aldehyde can then be regenerated by treating the aqueous layer with a base.[13][14][15]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the aldehyde group in the synthesis of this compound?
A1: The Williamson ether synthesis is performed under basic conditions with a strong nucleophile (phenoxide). Aldehydes are electrophilic and can react with nucleophiles. The phenoxide could attack the aldehyde carbonyl group, leading to unwanted side products. Protecting the aldehyde as an acetal renders it inert to these conditions, ensuring the ether synthesis proceeds as intended.[1]
Q2: Can I use a different base to generate the phenoxide?
A2: Yes, other strong bases can be used. Potassium hydride (KH) is another excellent choice.[16] For the synthesis of aryl ethers, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can also be effective and are often milder.[9]
Q3: What is the best leaving group on the pentanal derivative for the Williamson ether synthesis?
A3: While chloride is used in the starting material 2-(4-chlorobutyl)-1,3-dioxolane, bromide and iodide are better leaving groups and would lead to a faster SN2 reaction. If you are starting from a different precursor, a bromo or iodo derivative would be preferable. Tosylates and mesylates are also excellent leaving groups for this reaction.[16]
Q4: How can I confirm the identity and purity of my final product, this compound?
A4: Standard spectroscopic techniques are used for characterization:
-
¹H NMR Spectroscopy: You would expect to see characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons of the phenoxy group (around 6.9-7.3 ppm), and the methylene protons of the pentyl chain.
-
¹³C NMR Spectroscopy: Look for the aldehyde carbonyl carbon signal (around 202 ppm), signals for the aromatic carbons, and the carbons of the aliphatic chain.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band for the aldehyde C=O stretch should be present around 1720-1740 cm⁻¹. You will also see C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic parts of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Q5: My this compound product is turning into a carboxylic acid over time. How can I prevent this?
A5: Aldehydes are susceptible to oxidation to carboxylic acids upon exposure to air.[17] To ensure the stability of your product, it is recommended to store it under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer).[17]
Optimized Reaction Conditions Summary
| Parameter | Protection (Acetal Formation) | Williamson Ether Synthesis | Deprotection (Hydrolysis) |
| Key Reagents | Ethylene glycol, p-TSA | Sodium phenoxide, 2-(4-chlorobutyl)-1,3-dioxolane | Aqueous HCl |
| Solvent | Toluene | Anhydrous DMF | Acetone/Water |
| Temperature | Reflux | 50-70 °C | Room Temperature |
| Reaction Time | 2-4 hours (until water collection ceases) | 4-12 hours (TLC monitoring) | 1-3 hours (TLC monitoring) |
| Key Considerations | A-zeotropic removal of water is crucial. | Strictly anhydrous conditions are required. | Neutralize acid promptly after reaction completion. |
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Esteb, J.J., Magers, J.R., McNulty, L., Morgan, P., & Wilson, A.M. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86(7), 850. [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Annalen der Chemie und Pharmacie, 74(1), 115-121.
-
Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56891. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
The Organic Chemistry Tutor. (2022, February 1). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane [Video]. YouTube. [Link]
-
Reddit. (2023). Deprotection of acetal - Stupidly easy ? or complicated story ?[Link]
-
ResearchGate. (2012). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Chemsrc. (2025). 2-(4-Chlorobutyl)-1,3-dioxolane. [Link]
-
National Institutes of Health. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). Is it possible synthesise of 5-bromopentanal in stable condition ?[Link]
-
National Institutes of Health. (n.d.). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
-
Forschungszentrum Jülich. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. [Link]
-
ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes...[Link]
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- 4. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]
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- 17. researchgate.net [researchgate.net]
Navigating the Nuances of 5-Phenoxypentanal: A Technical Guide to Storage and Handling for Optimal Experimental Outcomes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 5-Phenoxypentanal throughout its storage and use in your experiments. Due to its aldehyde functionality, this compound is susceptible to degradation, which can compromise experimental results. This document provides in-depth knowledge, practical troubleshooting advice, and preventative measures to mitigate these challenges.
The Chemical Nature of this compound: Understanding its Reactivity
This compound is a bifunctional molecule featuring a terminal aldehyde group and a phenoxy moiety linked by a pentyl chain. The aldehyde group is the primary site of reactivity and potential degradation. Understanding the inherent chemical properties of aldehydes is crucial for their proper handling. Aldehydes are prone to several degradation pathways, primarily oxidation, polymerization, and aldol condensation. These reactions can be initiated or accelerated by factors such as exposure to air (oxygen), light, elevated temperatures, and the presence of acidic or basic impurities.
Core Principles for Storage and Handling
To maintain the purity and reactivity of this compound, a proactive approach to storage and handling is essential. The following table summarizes the key parameters and our recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. Avoid freezing. | Lower temperatures slow down the rates of all degradation reactions. Freezing should be avoided as it can cause phase separation and potential concentration of catalysts for degradation upon thawing. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The aldehyde group is readily oxidized by atmospheric oxygen to the corresponding carboxylic acid (5-phenoxypentanoic acid). An inert atmosphere minimizes this oxidative degradation. |
| Light | Store in an amber or opaque container. | Light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions, including oxidation and polymerization. |
| Container | Use clean, dry, glass containers with tight-fitting seals. | Impurities on container surfaces can catalyze degradation. A tight seal prevents exposure to atmospheric oxygen and moisture. |
| Purity | Use high-purity this compound. | The presence of acidic or basic impurities can catalyze aldol condensation and polymerization reactions. |
Visualizing Degradation Pathways
To better understand the potential fate of this compound under suboptimal conditions, the following diagram illustrates the primary degradation pathways.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues that you may encounter during your experiments with this compound.
Question 1: My reaction with this compound is sluggish or failing to go to completion. What are the possible causes related to the aldehyde's stability?
Answer:
This is a common issue and can often be traced back to the degradation of this compound. Here’s a systematic approach to troubleshooting:
-
Purity Check: The most likely culprit is the presence of impurities in your starting material. The primary degradation product, 5-phenoxypentanoic acid, will not participate in many aldehyde-specific reactions. Additionally, polymeric byproducts will reduce the molar equivalence of the active aldehyde.
-
Recommended Action: Before use, it is advisable to check the purity of your this compound. You can do this using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] A fresh, unopened bottle is always the best starting point. If you suspect degradation, consider purifying the aldehyde by distillation under reduced pressure.
-
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions, especially if you are using organometallic reagents that are sensitive to both water and oxygen.
-
Recommended Action: Dry your solvents and glassware thoroughly. Purge your reaction vessel with an inert gas like argon or nitrogen before adding reagents.
-
Question 2: I'm observing an unexpected, higher molecular weight byproduct in my reaction mixture. What could it be?
Answer:
The formation of higher molecular weight species strongly suggests that polymerization or aldol condensation has occurred.
-
Polymerization: Aldehydes can polymerize, especially in the presence of acidic or basic traces, to form cyclic trimers or linear polymers. This is often observed as a viscous oil or even a solid precipitate.
-
Recommended Action: Ensure all your reagents and solvents are free from acidic or basic impurities. If you are using an acidic or basic catalyst, add it at the appropriate temperature and in the correct stoichiometric amount.
-
-
Aldol Condensation: In the presence of a base or acid, this compound can undergo self-condensation. The initial product would be a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde.
-
Recommended Action: Carefully control the pH of your reaction mixture. If your reaction conditions are basic, consider using a milder, non-nucleophilic base if possible.
-
Question 3: My purified product from a reaction with this compound shows a new peak in the IR spectrum around 1710 cm⁻¹ and a broad peak around 3000 cm⁻¹. What does this indicate?
Answer:
These spectral features are characteristic of a carboxylic acid. The peak around 1710 cm⁻¹ corresponds to the C=O stretch of a carboxylic acid, and the broad peak around 3000 cm⁻¹ is due to the O-H stretch. This indicates that your this compound has been oxidized to 5-phenoxypentanoic acid.
-
Recommended Action: This highlights the critical importance of preventing air exposure. When handling this compound, work quickly and minimize the time the container is open to the atmosphere. For long-term storage and for reactions that are sensitive to even trace amounts of the carboxylic acid, it is highly recommended to use solvents that have been deoxygenated by sparging with an inert gas.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound at room temperature for short periods?
A1: While short periods at room temperature are unlikely to cause significant degradation if the container is sealed and protected from light, it is strongly recommended to store it at 2-8°C for any duration to maximize its shelf life and ensure consistent performance in your experiments.
Q2: Is it necessary to purify this compound before every use?
A2: Not necessarily. If you have stored it correctly in a tightly sealed container under an inert atmosphere and at the recommended temperature, it should remain stable for a considerable time. However, if the container has been opened multiple times, or if you are performing a particularly sensitive reaction, it is good practice to check its purity (e.g., by TLC or GC) before use.
Q3: What is the best way to handle small quantities of this compound for a reaction?
A3: To minimize exposure to air, it is best to use a syringe technique. Pierce the septum of the storage vial with a needle connected to a dry, inert gas source to create a positive pressure. Then, use a second, clean, and dry syringe to withdraw the required volume of the aldehyde.
Q4: I've noticed the viscosity of my this compound has increased over time. What does this mean?
A4: An increase in viscosity is a strong indicator of polymerization. The aldehyde has likely started to form oligomers or polymers. This material will have a lower concentration of the active aldehyde and may not be suitable for your reaction.
Experimental Protocol: A Case Study in the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[1][3] The purity of the aldehyde is paramount for the success of this reaction. Here, we provide a detailed protocol for the synthesis of 1-phenyl-6-phenoxyhex-1-ene from this compound, adapted from standard Wittig reaction procedures.[4][5][6]
Objective: To synthesize 1-phenyl-6-phenoxyhex-1-ene via a Wittig reaction, emphasizing the careful handling of this compound.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes (handle with extreme care)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Ylide Preparation (under inert atmosphere):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction (under inert atmosphere):
-
Cool the ylide solution back down to 0°C.
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the this compound solution to the ylide solution dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the solution will likely fade.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Expected Outcome: The product, 1-phenyl-6-phenoxyhex-1-ene, will be an oil. Characterization can be performed using NMR and mass spectrometry.
Visualizing the Workflow:
Caption: Workflow for the Wittig synthesis of 1-phenyl-6-phenoxyhex-1-ene.
Analytical Methods for Detecting Degradation
To ensure the quality of your this compound, and to troubleshoot reactions, the following analytical techniques are invaluable:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra.[1][7][8][9] It can be used to detect the presence of 5-phenoxypentanoic acid and other low molecular weight byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess the purity of this compound and to quantify the amount of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The aldehyde proton of this compound has a characteristic chemical shift around 9.8 ppm in the ¹H NMR spectrum. The disappearance or reduction of this signal, and the appearance of new signals, can indicate degradation.
By adhering to the guidelines and utilizing the troubleshooting advice provided in this technical support guide, you can significantly enhance the reliability and reproducibility of your experiments involving this compound.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
ChemHelp ASAP. (2020, March 27). Wittig reaction for alkene synthesis [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Franklin College. (n.d.). Wittig Reactions In An Aqueous Medium Using Aromatic Aldehydes And Benzyl Triphenylphosphonium Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 7). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2014, February). Gas chromatography-mass spectrometric analysis of oxidative degradation products of sporopollenin in Magnolia grandiflora (Magnoliaceae) and Hibiscus syriacus (Malvaceae). Retrieved from [Link]
-
PubMed Central. (2019, February 7). Gas chromatography-Mass Spectra analysis and deleterious potential of fungal based polythene-degradation products. Retrieved from [Link]
-
ResearchGate. (2023, June). GC-MS analysis of the metabolites produced from D-phenothrin.... Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography-Mass Spectra analysis and deleterious potential of fungal based polythene-degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Common impurities in 5-Phenoxypentanal and their removal
Welcome to the technical support guide for 5-Phenoxypentanal. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile intermediate. Here, we address frequently encountered impurities, their origins, and robust methods for their removal, ensuring the integrity of your downstream applications.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section tackles the most common initial questions regarding the purity and stability of this compound.
Question 1: What are the most common impurities I should expect in my sample of this compound?
Answer: The impurity profile of this compound is typically dictated by its synthetic route and storage conditions. Based on common synthetic preparations, such as the Williamson ether synthesis followed by nitrile reduction, and the inherent reactivity of the aldehyde functional group, you can expect the following classes of impurities:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Phenol and 5-chlorovaleronitrile (or a similar 5-halopentanenitrile) are common precursors and can be carried through if the reaction does not go to completion.
-
Reaction Intermediates: If the aldehyde is formed via the hydrolysis of a nitrile, you may find residual 5-phenoxypentanenitrile or the 5-phenoxypentanamide intermediate.
-
-
Degradation-Related Impurities:
-
Oxidation Product: The most prevalent degradation product is 5-phenoxypentanoic acid , formed by the oxidation of the aldehyde group upon exposure to air.[1]
-
Polymerization Products: Aldehydes can undergo self-condensation or polymerization, especially under acidic or basic conditions, leading to higher molecular weight impurities.[1]
-
Question 2: My this compound sample has a pink or brownish tint. What is the likely cause?
Answer: A pink, brown, or yellowish discoloration is often indicative of the presence of oxidized and polymerized phenolic impurities. Trace amounts of unreacted phenol are highly susceptible to air oxidation, forming colored quinone-like structures. Over time, these can contribute to the overall discoloration of the material.
Question 3: How does atmospheric oxygen affect the purity of this compound during storage?
Answer: The aldehyde functional group in this compound is susceptible to autoxidation in the presence of atmospheric oxygen, leading to the formation of 5-phenoxypentanoic acid.[1] This is a common degradation pathway for many aldehydes. To maintain purity, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures.
Question 4: Can I use Nuclear Magnetic Resonance (NMR) to identify these impurities?
Answer: Yes, ¹H NMR spectroscopy is an excellent tool for identifying and semi-quantifying the common impurities. Key diagnostic signals include:
-
This compound (Product): A characteristic aldehyde proton signal around 9.8 ppm.
-
Phenol (Impurity): A broad singlet for the hydroxyl proton and distinct aromatic signals that may be differentiated from the product's phenoxy group signals.
-
5-Phenoxypentanoic Acid (Impurity): The disappearance of the aldehyde proton and the appearance of a broad carboxylic acid proton signal downfield (>10 ppm). The alpha-protons next to the carbonyl will also shift.
-
5-Phenoxypentanenitrile (Impurity): The absence of an aldehyde proton and characteristic signals for the protons alpha to the nitrile group.
Section 2: Troubleshooting Guide - Purification Workflows
This guide provides structured approaches to common purification challenges, explaining the chemical principles behind each step.
Issue 1: Presence of Unreacted Phenol
-
Symptom: Discoloration of the product; characteristic odor of phenol; distinct signals in ¹H NMR.
-
Causality: Phenol is acidic (pKa ≈ 10) and can be deprotonated by a moderately strong base to form the water-soluble sodium phenoxide salt. This compound, being neutral, will remain in the organic phase during a liquid-liquid extraction.
-
Solution: Basic Aqueous Wash. This is a standard and highly effective method for removing phenolic impurities.[2]
Workflow: Removal of Phenol by Extraction
Caption: Workflow for selective removal of phenol impurity.
Issue 2: Presence of 5-Phenoxypentanoic Acid
-
Symptom: ¹H NMR shows the absence of the aldehyde proton and the presence of a carboxylic acid proton; results from analytical HPLC show a more polar impurity.
-
Causality: Carboxylic acids are significantly more acidic than phenols. They can be selectively deprotonated by a weak base like sodium bicarbonate to form a water-soluble carboxylate salt, while the less acidic phenol (if present) remains in the organic layer.[1]
-
Solution: Mild Basic Aqueous Wash.
Workflow: Selective Removal of Carboxylic Acid
Caption: Workflow for selective removal of carboxylic acid impurity.
Issue 3: General Purity is Low, Multiple Impurities Detected
-
Symptom: TLC or NMR analysis shows a complex mixture of starting materials, by-products, and degradation products.
-
Causality: When simple extractions are insufficient, a more robust purification method is required that separates compounds based on a specific chemical reactivity or a physical property like polarity.
-
Solution A: Bisulfite Adduct Formation. This is a classic and highly selective method for purifying aldehydes.[3] The bisulfite ion reacts reversibly with the aldehyde to form a charged, water-soluble adduct, which can be separated from non-aldehyde impurities via extraction.[4][5] The pure aldehyde is then regenerated by treatment with a base.[3]
-
Solution B: Flash Column Chromatography. For general-purpose purification to separate compounds based on polarity, flash chromatography is a standard technique in organic synthesis.[6][7]
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the key purification techniques discussed.
Protocol 1: Purification of this compound via Bisulfite Adduct Formation
This protocol is designed for the selective isolation of the aldehyde from a complex mixture.[3][5]
Materials:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared
-
Ethyl acetate (or other suitable organic solvent)
-
Deionized water
-
50% aqueous sodium hydroxide (NaOH)
-
Separatory funnel, beakers, flasks
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Adduct Formation and Extraction
-
Dissolve the crude this compound mixture in DMF (e.g., 1 g of crude material in 10 mL of DMF).
-
Transfer the solution to a separatory funnel.
-
Add 25 mL of freshly prepared saturated aqueous sodium bisulfite.
-
Shake the funnel vigorously for 1-2 minutes.
-
Add 25 mL of deionized water and 25 mL of ethyl acetate. Shake vigorously again, venting frequently.
-
Allow the layers to separate. The upper organic layer contains the non-aldehyde impurities. The lower aqueous layer contains the aldehyde-bisulfite adduct.
-
Drain and collect the lower aqueous layer. Discard the organic layer (or save for analysis of impurities).
Part B: Regeneration of the Aldehyde
-
Return the collected aqueous layer to the separatory funnel.
-
Add an equal volume of fresh ethyl acetate (e.g., 25 mL).
-
Slowly add 50% NaOH solution dropwise while swirling the funnel. Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is >12.
-
Stopper the funnel and shake to extract the regenerated this compound into the ethyl acetate layer.
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general method for separating compounds based on polarity.[6]
Materials:
-
Crude this compound
-
Silica gel (Silica 60, 230-400 mesh)
-
Eluent solvent system (e.g., Hexanes/Ethyl Acetate mixture)
-
Chromatography column, collection tubes
-
TLC plates and chamber for monitoring
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) that gives the this compound product an Rf value of approximately 0.3.[6] Impurities should be well-separated from this spot.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column and apply positive pressure (air or nitrogen) to begin eluting the components. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Data Summary Table
| Impurity | Chemical Class | Origin | Recommended Removal Method | Principle of Removal |
| Phenol | Phenol | Starting Material | Liquid-Liquid Extraction (1M NaOH) | Forms water-soluble sodium phenoxide salt.[2][8] |
| 5-Chlorovaleronitrile | Nitrile | Starting Material | Flash Chromatography / Distillation | Separation based on polarity or boiling point difference. |
| 5-Phenoxypentanoic Acid | Carboxylic Acid | Degradation (Oxidation) | Liquid-Liquid Extraction (Sat. NaHCO₃) | Forms water-soluble sodium carboxylate salt.[1] |
| High MW Species | Polymers/Aldols | Degradation (Self-condensation) | Distillation / Flash Chromatography | Separation based on large difference in boiling point or polarity. |
References
-
Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]
-
Kjell, D. P., et al. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Available at: [Link]
-
Reddit User Discussion. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. Available at: [Link]
-
ResearchGate Discussion. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Available at: [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments), (134), e57324. Available at: [Link]
- BASF AG. (1984). Method for separating a liquid crude aldehyde mixture by distillation. U.S. Patent 6,511,583.
-
Scribd. (n.d.). Separation of Phenol From Given Organic Mixture. Available at: [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]
-
Bentham Science. (n.d.). Removal of Phenol from Organic System by Using Ionic Liquids. Available at: [Link]
-
Quora User Discussion. (2019). How to extract phenol from an organic layer. Available at: [Link]
-
YouTube. (2020). Synthesis and Isolation of an Aldehyde. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Available at: [Link]
-
Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Available at: [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Available at: [Link]
Sources
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Phenoxypentanal
Welcome to the technical support center for the synthesis of 5-phenoxypentanal. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and reproducible methods. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in the principles of organic process chemistry.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section provides solutions to common issues encountered during the synthesis, from reagent selection to reaction completion and scale-up.
Reagent Selection and Reaction Setup
Question: What is the most reliable method for synthesizing this compound, and what are the key reagents?
The most common and industrially viable method for preparing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1] The key reagents are:
-
Phenol: The source of the phenoxy group.
-
5-chloropentanal or 5-bromopentanal: The alkylating agent. A primary alkyl halide is crucial to favor the SN2 mechanism and avoid competing elimination reactions.[3][4]
-
A Base: To deprotonate phenol and form the highly nucleophilic phenoxide ion.[5][6]
-
A Solvent: To dissolve the reactants and facilitate the reaction.
Question: Which base is optimal for deprotonating phenol, especially for a large-scale reaction?
While strong bases like sodium hydride (NaH) are effective, they can be hazardous and difficult to handle on a large scale.[7] For industrial and scaled-up syntheses, weaker bases like potassium carbonate (K₂CO₃) or even potassium hydroxide (KOH) are often preferred, especially when used in conjunction with a phase-transfer catalyst.[1][8]
-
Potassium Carbonate (K₂CO₃): A milder, safer, and more cost-effective choice for large-scale operations. It is typically used in a polar aprotic solvent like DMF or acetonitrile.[9]
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Can be very effective, especially under phase-transfer catalysis (PTC) conditions, which avoids the need for strictly anhydrous solvents.[10][11]
Question: Should I use a phase-transfer catalyst (PTC)?
Yes, for scaling up, using a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate is highly recommended.[10][12][13]
Benefits of PTC:
-
Milder Conditions: Allows the use of aqueous solutions of bases like NaOH, eliminating the need for expensive and hazardous anhydrous solvents.[11][14]
-
Increased Reaction Rates: The catalyst shuttles the phenoxide ion from the aqueous (or solid) phase into the organic phase, where it can react with the alkyl halide, thereby accelerating the reaction.[10][13]
-
Improved Yields: By facilitating the desired SN2 reaction, PTC can significantly improve product yield and reduce side reactions.[1][10]
Reaction Monitoring & Troubleshooting
Question: My reaction is very slow or has stalled. What are the likely causes?
Several factors can lead to a sluggish reaction. Use the following flowchart to diagnose the issue.
Caption: Troubleshooting flowchart for a slow or stalled reaction.
Question: I'm seeing significant side products. What are they and how can I minimize them?
The primary side reactions in this synthesis are E2 elimination and C-alkylation of the phenol ring.[1][3]
| Symptom / Side Product | Potential Cause | Recommended Action |
| Alkene Formation | The phenoxide is acting as a base rather than a nucleophile, causing an E2 elimination reaction.[3] This is more likely at higher temperatures. | Use the least hindered primary alkyl halide. Lower the reaction temperature; the SN2 reaction generally has a lower activation energy than E2.[3] |
| C-Alkylated Phenol | Phenoxide is an ambident nucleophile; under certain conditions (especially with harsh catalysts), alkylation can occur on the aromatic ring (Friedel-Crafts type reaction).[1][15] | Use polar aprotic solvents like DMF or acetonitrile, which favor O-alkylation.[1] Avoid strong Lewis acid catalysts.[15][16] |
| Dialkylation | If a dihalide is used as the starting material, reaction at both ends can occur. | This is not a concern for 5-chloropentanal, but is a consideration in other ether syntheses. |
Question: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain. Phenol will be visible under UV and will stain, while the product aldehyde will also stain.
-
Analysis: Spot the starting phenol, the alkyl halide, and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (usually phenol) has disappeared and a new, less polar spot for the product has appeared.
For more quantitative analysis, especially during process development, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are preferred.
Work-up, Purification, and Scale-Up
Question: What is the standard work-up procedure?
-
Cool: Allow the reaction mixture to cool to room temperature.
-
Quench: Slowly add water to dissolve the inorganic salts (e.g., KCl, KBr).[17]
-
Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.[8][17]
-
Wash: Wash the combined organic layers with a dilute NaOH solution to remove any unreacted phenol, followed by water and then brine to remove residual salts.[8]
-
Dry: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[17]
-
Concentrate: Remove the solvent under reduced pressure to obtain the crude product.[17]
Question: Column chromatography is not feasible for my 1 kg scale synthesis. How can I purify the product?
For large-scale purification, vacuum distillation is the method of choice for a liquid product like this compound. The aldehyde group is sensitive to heat, so it's crucial to use a high-vacuum system to keep the boiling temperature as low as possible and minimize distillation time to prevent product degradation.
Question: What are the primary safety concerns when scaling up this synthesis?
-
Phenol: Phenol is highly toxic, corrosive, and rapidly absorbed through the skin.[18][19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including neoprene or butyl gloves, safety goggles, and a lab coat.[19][20][21] An emergency shower and eyewash station must be readily accessible.[18][20]
-
Exothermic Reaction: The deprotonation of phenol and the SN2 reaction can be exothermic. On a large scale, this heat must be managed. Use a reaction vessel with a cooling jacket and add reagents portion-wise or via an addition funnel to control the internal temperature.
-
Flammable Solvents: Many solvents used (THF, diethyl ether, acetonitrile) are flammable. Ensure all equipment is properly grounded and avoid ignition sources.
Part 2: Experimental Protocols & Characterization
Lab-Scale Synthesis Protocol (Phase-Transfer Catalysis)
This protocol is a robust starting point for a ~10-20 g scale synthesis.
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add phenol (9.4 g, 0.1 mol), 5-chloropentanal (12.1 g, 0.1 mol), tetrabutylammonium bromide (TBAB, 1.6 g, 5 mol%), and toluene (200 mL).
-
Base Addition: While stirring vigorously, add a solution of potassium hydroxide (8.4 g, 0.15 mol) in water (20 mL).
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by TLC every 1-2 hours. The reaction is typically complete in 4-8 hours.
-
Work-up: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 50 mL). Combine all organic layers.
-
Purification: Wash the combined organic layers with 1M NaOH (2 x 50 mL), water (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
Caption: Analytical methods for product characterization.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation.[22] The spectrum of this compound should show characteristic signals for the aldehyde proton (~9.8 ppm), the aromatic protons (~6.9-7.3 ppm), the methylene group adjacent to the oxygen (~4.0 ppm), and the other methylene groups in the aliphatic chain. Quantitative NMR (qNMR) can also be used to determine purity against a certified internal standard.[23][24]
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at ~1725 cm⁻¹ and C-O-C stretches for the ether linkage around 1240 cm⁻¹ and 1040 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (178.22 g/mol ).
Part 3: References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 17, 2026, from [Link]
-
Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 56(10), 664. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
What Is the Mechanism of Phenol Alkylation? (2024, March 20). Exporter China. Retrieved January 17, 2026, from [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. (2020). Jetir.Org. Retrieved January 17, 2026, from [Link]
-
Standard Operating Procedures. (n.d.). Retrieved January 17, 2026, from [Link]
-
Phenol SOP. (n.d.). Retrieved January 17, 2026, from [Link]
-
Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved January 17, 2026, from [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. Retrieved January 17, 2026, from [Link]
-
Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.). Retrieved January 17, 2026, from [Link]
-
Phenol. (n.d.). Office of Environment, Health & Safety. Retrieved January 17, 2026, from [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? (2025, April 4). Chemistry For Everyone. Retrieved January 17, 2026, from [Link]
-
Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Vinczer, P., et al. (1989). An improved synthesis of 5-hydroxypentanal. ResearchGate. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020, November 23). Reddit. Retrieved January 17, 2026, from [Link]
-
Phenol alkylation process. (1973). Google Patents. Retrieved January 17, 2026, from
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Understanding Williamson Synthesis: The Art of Ether Creation. (2026, January 8). Oreate AI Blog. Retrieved January 17, 2026, from [Link]
-
Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]
-
Synthesis of 5-chloro/(phenoxy/(p-Me/p-Cl)phenoxy/(phenyl/p-Cl-phenyl)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Simultaneous Separation and Purification of Five Polymethoxylated Flavones from "Dahongpao" Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC. (2018). PubMed. [Link]
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022, December 12). MDPI. Retrieved January 17, 2026, from [Link]
-
Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC. (2018, October 16). NIH. Retrieved January 17, 2026, from [Link]
-
On‐flow synthesis of benzoxanthenone 5, from the methoxypropenylphenol... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 3. benchchem.com [benchchem.com]
- 4. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. jetir.org [jetir.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 16. jk-sci.com [jk-sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fau.edu [fau.edu]
- 19. otago.ac.nz [otago.ac.nz]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. ehs.berkeley.edu [ehs.berkeley.edu]
- 22. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 5-Phenoxypentanal during storage
Technical Support Center: 5-Phenoxypentanal
Introduction for the Researcher
Welcome to the technical support guide for this compound. As a valued research professional, you understand the criticality of reagent integrity. This compound, like many aliphatic aldehydes, is a highly useful synthetic intermediate, but its reactivity makes it susceptible to degradation during storage. This guide is designed to provide you with the foundational knowledge, practical troubleshooting advice, and validated protocols to ensure the long-term stability and purity of your material, safeguarding the reliability and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: My this compound sample appears to have degraded. What is the chemical process causing this?
A: The primary degradation pathway for this compound is autoxidation . Aldehydes are particularly susceptible to this process, where they react with atmospheric oxygen in a free-radical chain reaction.[1] This reaction is often initiated by exposure to light, heat, or trace metal impurities.[1][2] The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH), fundamentally altering the molecule's chemical properties and reactivity.
The process begins with the formation of a radical at the aldehydic carbon. This radical reacts with molecular oxygen (O₂) to form a peroxy radical, which then propagates a chain reaction, ultimately converting the aldehyde to the corresponding carboxylic acid.
Q2: What is the main degradation product, and how does it affect my experiments?
A: The exclusive product of this autoxidation is 5-phenoxypentanoic acid .
| Compound | Structure | Molar Mass | Impact on Experiments |
| This compound | C₆H₅O(CH₂)₄CHO | 178.23 g/mol | Desired reactant; electrophilic aldehyde carbon. |
| 5-Phenoxypentanoic Acid | C₆H₅O(CH₂)₄COOH | 194.23 g/mol | Acidic impurity; can alter reaction pH, act as a nucleophile or ligand, and reduce the effective concentration of the starting aldehyde. |
The presence of this acidic impurity can be highly detrimental. It can neutralize basic reagents, catalyze unwanted side reactions, and lead to inaccurate stoichiometry, compromising your results.
Q3: How can I detect if my this compound has oxidized?
A: You can detect oxidation through both simple observation and analytical chemistry.
-
Visual Inspection: Neat (undiluted) aldehydes are typically clear liquids. The corresponding carboxylic acid may have a higher melting point and could appear as a white crystalline solid precipitating from the solution.[1]
-
Analytical Verification (Recommended):
-
¹H NMR Spectroscopy: This is a definitive method. The aldehyde proton of this compound has a highly characteristic signal in the ¹H NMR spectrum around δ 9.8 ppm . As oxidation proceeds, this peak will diminish and a new, broad peak corresponding to the carboxylic acid proton will appear downfield, typically between δ 10-12 ppm .[3]
-
HPLC Analysis: High-Performance Liquid Chromatography can be used to quantify the purity. Often, aldehydes are derivatized with an agent like 2,4-dinitrophenylhydrazine (DNPH) to make them easily detectable by UV-Vis detectors.[4][5] A validated HPLC method will show a distinct peak for the degradation product.
-
pH Measurement: A simple, albeit indirect, method. Dissolving a small sample in a neutral solvent/water mixture and measuring the pH can indicate the presence of the acidic impurity.
-
Q4: What are the cornerstone principles for preventing oxidation during storage?
A: Preventing oxidation requires creating an environment that is hostile to the free-radical autoxidation process. The four key strategies are:
-
Oxygen Exclusion: Store the compound under an inert atmosphere (e.g., Argon or Nitrogen) to remove the primary reactant, oxygen.[1]
-
Temperature Control: Store at low temperatures (2-8°C or -20°C) to significantly slow the rate of the oxidation reaction.[1]
-
Light Protection: Use amber glass vials or store containers in the dark to prevent photochemical initiation of the radical chain reaction.[1][2]
-
Inhibition: Add a small amount of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), to terminate the oxidation chain reaction.[6][7]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter.
Issue 1: "I stored my this compound in the refrigerator in its original vial, but my NMR shows significant oxidation. What went wrong?"
Root Cause Analysis: While low temperature slows reaction kinetics, it does not stop them. The two most likely factors that led to degradation are the presence of oxygen and potential light exposure. The headspace in the original vial contains air (~21% oxygen). Every time the vial is opened, the headspace is replenished with fresh air. Standard clear glass vials also offer no protection from ambient light when the refrigerator door is opened.
Solution Pathway:
-
Immediate Action: Assess the level of impurity. If it is minor (<5%), the material may be usable for non-sensitive applications. If significant, the material should be purified or discarded.
-
Future Prevention: For high-purity material, especially if it will be stored long-term, you must actively remove oxygen. Aliquot the material into smaller, single-use vials to minimize headspace and repeated air exposure. Store these aliquots under an inert atmosphere (see SOP 1) in amber vials in the dark at ≤ -20°C.
Issue 2: "How do I choose between using an inert atmosphere versus adding an antioxidant like BHT?"
This decision depends on the intended application and the required purity of your compound.
| Strategy | Pros | Cons | Best For... |
| Inert Atmosphere | - Introduces no new chemical entities.- Offers the highest possible protection when combined with cold/dark storage. | - Requires specialized equipment (gas cylinder, Schlenk line, or glove box).- Can be cumbersome for frequently used reagents. | - Applications where absolute purity is critical (e.g., catalyst development, GMP synthesis).- Long-term archival storage. |
| Antioxidant (BHT) | - Simple to add.- Effective at low concentrations (typically 50-200 ppm).- No special equipment is needed. | - BHT is an additive and may interfere with certain reactions (e.g., those sensitive to phenols or radicals).- May need to be removed before use. | - Routine synthetic applications where minor, known impurities are tolerated.- Working stock solutions that are used frequently. |
Expert Recommendation: For a new, high-value batch of this compound, the best practice is to create a main "archival stock" stored under argon at -20°C. From this stock, you can prepare a smaller "working stock" stabilized with BHT for day-to-day use.
Diagram: The Autoxidation Pathway of this compound
The following diagram illustrates the free-radical mechanism responsible for the degradation of this compound into 5-phenoxypentanoic acid.
Caption: Autoxidation pathway of this compound and the intervention point for BHT.
Part 3: Standard Operating Protocols (SOPs)
These protocols provide validated, step-by-step methods for storage and quality control.
SOP 1: Long-Term Storage using Inert Gas Blanketing
Objective: To prepare aliquots of this compound for long-term storage with maximum protection against oxidative degradation.
Materials:
-
Stock vial of this compound.
-
Multiple 1-2 mL amber glass vials with PTFE-lined screw caps or crimp tops.
-
Source of dry Argon or Nitrogen gas with a regulator and tubing.
-
Sterile, dry glass syringes and needles.
-
Freezer rated for -20°C storage.
Methodology:
-
Preparation: In a fume hood, arrange the required number of clean, dry amber vials in a rack. Pierce the septa of the caps with a wide-bore needle to act as a gas outlet.
-
Inerting: Insert a second needle connected to the inert gas line into each vial. Gently purge the vials with a slow stream of argon or nitrogen for 2-3 minutes to displace all air. Remove the outlet needle first, then the gas inlet needle to maintain a positive pressure.
-
Initial QC (T=0 Baseline): Before aliquoting, take a small sample (~5-10 mg) from the main stock bottle for immediate analysis (e.g., ¹H NMR) to establish the initial purity. This is a critical self-validation step.
-
Aliquoting: Using a dry, inert gas-flushed syringe, carefully draw the desired amount of this compound from the stock bottle. Quickly dispense the liquid into the pre-purged vials.
-
Final Purge: Briefly purge the headspace of each filled vial with inert gas for 30 seconds before tightly sealing the cap.
-
Labeling & Storage: Label each vial clearly with the compound name, date, and concentration. Parafilm the caps for an extra seal and place them in a labeled box in a -20°C freezer.
SOP 2: Stabilization of a Working Stock with BHT
Objective: To prepare a working solution of this compound containing a chemical antioxidant for routine use.
Materials:
-
This compound.
-
Butylated Hydroxytoluene (BHT).
-
High-purity anhydrous solvent (e.g., Tetrahydrofuran, Dioxane), if preparing a solution.
-
Analytical balance.
-
Amber glass vial with a PTFE-lined cap.
Methodology:
-
Calculation: Determine the target concentration of BHT. A typical range is 0.005 to 0.02 wt% (50 to 200 ppm).
-
Example: To add 100 ppm (0.01%) of BHT to 10.0 g of this compound:
-
Mass of BHT = 10.0 g * (100 / 1,000,000) = 0.001 g = 1.0 mg.
-
-
-
Preparation: Accurately weigh the required amount of BHT on an analytical balance and add it to the tared storage vial.
-
Addition: Add the this compound to the vial. If preparing a neat stock, add the full amount. If preparing a solution, add the aldehyde and then dilute to the final volume with the chosen solvent.
-
Mixing: Seal the vial and mix thoroughly by vortexing or gentle agitation until the BHT is completely dissolved.
-
Verification Step: Take a small aliquot for analysis (NMR or HPLC). The BHT will be visible in the spectra, but the key is to confirm the aldehyde's purity at this new T=0 point.
-
Labeling & Storage: Label the vial "this compound with 100 ppm BHT" (or your chosen concentration), include the date, and store at 2-8°C in the dark.
Diagram: Recommended Workflow for Handling a New Chemical Batch
This workflow ensures that reagent integrity is established and maintained from the moment a new batch arrives in the lab.
Caption: Decision workflow for receiving and storing this compound.
References
- Vertex AI Search, based on Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Pell Wall. (2013). Aldehydes: identification and storage.
- BenchChem. (2025). preventing oxidation of benzaldehyde derivatives during synthesis.
- Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones.
- Wikipedia. (n.d.). Butylated hydroxytoluene.
- Chemguide. (n.d.). oxidation of aldehydes and ketones.
- Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?.
- ResearchGate. (n.d.). ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review.
- RSC Publishing. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids.
- RSC Publishing. (n.d.). Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids.
- Wikipedia. (n.d.). Aldehyde.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
- Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Phenoxypentanal Reaction Selectivity
Welcome to the technical support center for 5-Phenoxypentanal. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common selectivity challenges encountered during reactions with this versatile building block. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles governing reaction outcomes.
Introduction: The Challenge of Selectivity
This compound is a bifunctional molecule containing a terminal aldehyde and a phenoxy ether. This structure presents unique opportunities for synthesis but also significant challenges in controlling reaction selectivity. The primary issues fall into three categories:
-
Chemoselectivity: Differentiating reactivity between the aldehyde and the ether group, or preventing unwanted side reactions at other positions.[1][2]
-
Regioselectivity: Controlling the position of bond formation when multiple sites are available, particularly in reactions involving the α-carbon.
-
Stereoselectivity: Controlling the three-dimensional arrangement of atoms when a new stereocenter is formed.[1][3]
This guide provides targeted advice to address these specific challenges.
FAQ 1: Chemoselective Reduction of the Aldehyde
Question: I am attempting to reduce the aldehyde of this compound to 5-phenoxy-1-pentanol, but I am observing low yields and cleavage of the phenoxy ether linkage. How can I selectively reduce the aldehyde without this side reaction?
Answer:
This is a classic chemoselectivity problem. The ether linkage, while generally stable, can be susceptible to cleavage under harsh reducing conditions, especially those involving strong Lewis acids or high temperatures. The key is to use a milder reducing agent that preferentially reacts with the highly electrophilic aldehyde carbonyl.
Underlying Principle: Aldehydes are significantly more reactive towards nucleophilic attack than ethers.[4] Strong, highly reactive hydride donors like lithium aluminum hydride (LiAlH₄) can be aggressive enough to induce side reactions. Milder reagents, which are weaker hydride donors, provide the necessary selectivity. Sodium borohydride (NaBH₄) is often a good first choice, but for even greater selectivity, especially if other sensitive groups are present, sodium triacetoxyborohydride is an excellent option due to the electron-withdrawing effect of the acetoxy groups, which moderates its reactivity.[4]
Troubleshooting Workflow: Selective Aldehyde Reduction
Caption: Troubleshooting workflow for selective aldehyde reduction.
Protocol 1: Selective Reduction using Sodium Borohydride
This protocol is a self-validating system. By monitoring with Thin-Layer Chromatography (TLC), you can directly observe the consumption of starting material and the formation of the desired product, ensuring the reaction goes to completion without significant side-product formation.
-
Preparation: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. This is crucial for minimizing side reactions.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Monitor for gas evolution.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by TLC every 30 minutes. The starting material is UV active and will stain with KMnO₄; the product alcohol will not be UV active but will stain.
-
Quenching: Once the starting material is consumed, slowly add acetone to quench any excess NaBH₄.
-
Workup: Remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 5-phenoxy-1-pentanol.
-
Purification: Purify the crude product via flash column chromatography if necessary.
Alternative "Green" Approach: Enzymatic Reduction
For ultimate selectivity, enzymatic methods are unparalleled. Whole-cell biocatalysts, such as certain strains of E. coli, can perform highly chemoselective reductions of aldehydes under mild, aqueous conditions, leaving other functional groups completely untouched.[5][6] This approach is particularly valuable in complex molecule synthesis where multiple sensitive functional groups are present.
FAQ 2: Controlling Aldol Condensation Reactions
Question: I am trying to perform a cross-aldol condensation between this compound and acetone, but the primary product is from the self-condensation of this compound. How can I favor the desired cross-condensation product?
Answer:
This is a common challenge in cross-aldol reactions. The self-condensation of the enolizable aldehyde often competes with, or even dominates, the desired cross-reaction.[7] Selectivity is achieved by manipulating reaction conditions to favor the formation of the cross-product kinetically or thermodynamically.
Underlying Principle: The key is to control the formation and concentration of the enolate. Since this compound can both form an enolate (acting as the nucleophile) and be attacked at its carbonyl (acting as the electrophile), it can react with itself. To favor the cross-reaction:
-
Use a non-enolizable ketone/aldehyde partner if possible. (Acetone is enolizable, making this challenging).
-
Use the non-enolizable partner in large excess.
-
Slowly add the enolizable aldehyde (this compound) to a pre-formed mixture of the base and the other carbonyl partner (acetone). This keeps the concentration of the aldehyde enolate low at all times, minimizing self-condensation.
-
Utilize specialized catalysts that can favor cross-condensation. For instance, modifying the surface of a catalyst like TiO₂ with phosphate groups has been shown to improve selectivity by altering the adsorption properties of the aldehyde versus the ketone on the catalyst surface.[7][8]
Table 1: Comparison of Conditions for Aldol Selectivity
| Parameter | Condition A (Favors Self-Condensation) | Condition B (Favors Cross-Condensation) | Rationale |
| Order of Addition | Base added to a mixture of aldehyde and ketone. | Aldehyde added slowly to a mixture of ketone and base. | Keeps the instantaneous concentration of the aldehyde enolate low. |
| Stoichiometry | 1:1 ratio of aldehyde to ketone. | Large excess of ketone (e.g., 5-10 equivalents). | Increases the probability of the enolate reacting with the desired partner. |
| Temperature | Room Temperature or higher. | Low temperature (-78 °C to 0 °C). | Favors kinetic control and reduces rates of side reactions. |
| Catalyst | Standard base (e.g., NaOH, KOH). | Modified solid catalysts (e.g., P-TiO₂) or specific metal phenoxides.[7][9] | Can create a local environment that sterically or electronically favors the cross-reaction. |
Protocol 2: Directed Cross-Aldol Condensation
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂), add dry THF and the ketone partner (e.g., acetone, 5.0 eq). Cool the flask to -78 °C (dry ice/acetone bath).
-
Enolate Formation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 eq) dropwise to form the ketone enolate. Stir for 30 minutes at -78 °C.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a small amount of dry THF and add it dropwise to the enolate solution over 1 hour using a syringe pump.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor by TLC.
-
Quenching: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography to isolate the desired β-hydroxy ketone.
FAQ 3: Stereoselectivity in Reactions at the α-Carbon
Question: I am performing a reaction that creates a new stereocenter at the carbon alpha to the aldehyde (e.g., an asymmetric aldol or alkylation). How can I control the diastereoselectivity or enantioselectivity of this transformation?
Answer:
Controlling stereoselectivity requires the use of chiral auxiliaries, chiral catalysts, or stereodirecting groups that influence the transition state of the reaction.[3] The goal is to make the energetic pathway to one stereoisomer more favorable than the pathway to the other(s).
Underlying Principle: Stereocontrol is achieved by creating a diastereomeric transition state with a significant energy difference.
-
For Diastereoselectivity: If a stereocenter already exists in the molecule or the reaction partner, it can influence the formation of the new stereocenter. For aldol reactions, the geometry of the enolate (Z vs. E) can dictate the relative stereochemistry (syn vs. anti) of the product, which can be controlled by the choice of base and solvent.[9]
-
For Enantioselectivity: When starting with achiral materials, a chiral influence is required. This is typically a chiral catalyst (organocatalyst or metal complex) or a chiral auxiliary that is temporarily attached to the molecule, directs the stereochemical outcome, and is later removed.
Conceptual Diagram: Enantioselective Catalysis
Caption: Energy pathways in enantioselective catalysis.
General Strategy for Asymmetric Synthesis
-
Literature Review: Search for established asymmetric methods for the specific reaction type you are performing (e.g., "asymmetric Michael addition to α,β-unsaturated aldehydes," "enantioselective aldol reaction").
-
Catalyst/Auxiliary Selection:
-
Organocatalysis: For many aldehyde reactions, proline and its derivatives are powerful enantioselective catalysts that operate via enamine catalysis.
-
Metal Catalysis: Chiral Lewis acids can coordinate to the aldehyde, creating a chiral environment and activating it for nucleophilic attack.
-
Chiral Auxiliaries: Evans auxiliaries or SAMP/RAMP hydrazones can be attached to a derivative of your molecule to direct alkylations or aldol reactions with high diastereoselectivity.
-
-
Optimization: Asymmetric reactions are highly sensitive to conditions. It is critical to screen parameters such as:
-
Solvent: Can significantly impact catalyst solubility, aggregation, and the stability of transition states.
-
Temperature: Lower temperatures generally lead to higher selectivity (larger ΔΔG‡).
-
Additives: Water, acids, or bases can act as co-catalysts or inhibitors and dramatically affect enantiomeric excess (ee).
-
-
Analysis: The stereochemical outcome must be determined experimentally using techniques like chiral HPLC, chiral GC, or by converting the product to a diastereomer with a known chiral reagent and analyzing by NMR.
By methodically applying these principles and protocols, researchers can overcome the inherent selectivity challenges of this compound and effectively utilize this valuable intermediate in their synthetic endeavors.
References
-
Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI. Available at: [Link]
-
Selective oxidation of alcohols and aldehydes on metal catalysts. ResearchGate. Available at: [Link]
-
Selective Enzymatic Reduction of Aldehydes. National Institutes of Health (NIH). Available at: [Link]
-
Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO2 Catalysts. ACS Publications. Available at: [Link]
-
Controlling Selectivity in Unsaturated Aldehyde Hydrogenation Using Single-Site Alloy Catalysts. NSF Public Access Repository. Available at: [Link]
-
Aldehyde catalysis – from simple aldehydes to artificial enzymes. Royal Society of Chemistry. Available at: [Link]
-
Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO 2 Catalysts. ResearchGate. Available at: [Link]
-
(PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]
-
Selectivity-controllable hydrogen transfer reduction of α,β-unsaturated aldehydes over high-entropy catalysts. Royal Society of Chemistry. Available at: [Link]
-
Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]
-
Selective Reduction of Aldehydes. YouTube. Available at: [Link]
-
Highly anti-Selective Catalytic Aldol Reactions of Amides with Aldehydes. ACS Publications. Available at: [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
-
Chemoselectivity: The Mother of Invention in Total Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Stereoselectivity. Wikipedia. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Analytical methods for monitoring 5-Phenoxypentanal reaction progress
Technical Support Center: Monitoring 5-Phenoxypentanal Reactions
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for monitoring reaction progress. Here, you will find detailed troubleshooting guides, step-by-step protocols, and answers to frequently asked questions, grounded in established scientific principles.
General Frequently Asked Questions (FAQs)
Q1: Why is it critical to monitor the reaction progress of this compound?
Monitoring the reaction is essential for several reasons. It allows for the determination of reaction kinetics, helps identify the formation of transient intermediates or unwanted byproducts, and enables the optimization of reaction conditions (e.g., temperature, catalyst loading) to maximize yield and purity. For drug development professionals, rigorous monitoring is a key component of process control and regulatory compliance.
Q2: Which analytical technique is best suited for my this compound reaction?
The ideal technique depends on your specific experimental needs, including the required level of detail, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of thermally labile or non-volatile compounds. It is a robust and widely used technique for purity assessment and reaction profiling.
-
Gas Chromatography (GC/GC-MS): Best for volatile and thermally stable compounds.[1] When coupled with a mass spectrometer (MS), it provides powerful identification capabilities. This compound is amenable to GC, but may require derivatization for optimal results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Uniquely suited for in-situ, non-invasive monitoring that provides detailed structural information about reactants, intermediates, and products in real-time.[2][3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring reactions involving aromatic aldehydes like this compound due to its high resolution and quantitative accuracy.
HPLC Troubleshooting Guide
| Problem | Question | Possible Cause & Explanation | Recommended Solution |
| Peak Tailing | Are all peaks tailing, or just the this compound peak? | Only this compound tails: This strongly suggests secondary chemical interactions. The polar aldehyde group can interact with acidic residual silanol groups on the silica-based C18 column, causing some molecules to be retained longer and creating an asymmetric peak.[5][6] | 1. Lower Mobile Phase pH: Adjust the pH to ~2.5-3.0 with an acid like phosphoric or formic acid. This protonates the silanol groups, minimizing unwanted ionic interactions.[6] 2. Use a High-Purity, End-Capped Column: Modern columns with advanced end-capping have fewer accessible silanol groups. 3. Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl or embedded polar group (EPG) column may offer alternative selectivity. |
| All peaks tail: This usually points to a physical problem in the system, disrupting the flow path.[7][8] This could be a void at the column inlet, a partially blocked frit, or extra-column band broadening.[8][9] | 1. Check for Voids/Blockage: Disconnect the column and reverse-flush it to waste (check manufacturer's instructions first).[6] If this fails, the column may need replacement. 2. Minimize Extra-Column Volume: Use tubing with the smallest possible inner diameter and length between the injector and the column, and the column and the detector. | ||
| Poor Resolution | Are the this compound and starting material peaks co-eluting? | Insufficient Separation: The mobile phase composition may not be optimal for resolving compounds with similar polarities. | 1. Optimize Mobile Phase: Decrease the percentage of the strong solvent (e.g., acetonitrile, methanol) to increase retention and improve separation. 2. Switch Organic Modifier: If using acetonitrile, try methanol, or vice-versa. They offer different selectivities. 3. Use a Higher Efficiency Column: A column with a smaller particle size (e.g., <3 µm) or a longer length will provide more theoretical plates and better resolution.[6] |
| Retention Time Drift | Are retention times shifting between injections? | System Instability: This can be caused by a poorly equilibrated column, mobile phase composition changes (e.g., evaporation of the volatile organic component), or temperature fluctuations. | 1. Ensure Column Equilibration: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection. 2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to prevent air bubbles in the pump. 3. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[9][10] |
Suggested HPLC Protocol
This protocol provides a starting point for method development.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid (pH ≈ 2.5)
-
Solvent B: Acetonitrile
-
-
Gradient: 50% B to 95% B over 15 minutes.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction aliquot in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.[9]
HPLC Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Istanbul University Press [iupress.istanbul.edu.tr]
Validation & Comparative
A Comparative Guide to Purity Validation of 5-Phenoxypentanal: HPLC vs. GC-MS Methodologies
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 5-phenoxypentanal. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to analytical method validation.
Introduction: The Analytical Imperative for this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final product. Therefore, validated, reliable analytical methods are not just a regulatory requirement but a scientific necessity. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2].
This guide explores two gold-standard techniques for this purpose: HPLC and GC-MS. The choice between them is not arbitrary; it depends on the analyte's physicochemical properties, the nature of potential impurities, and the specific analytical goals, such as routine quality control versus comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is exceptionally well-suited for analyzing non-volatile or thermally labile compounds, making it a primary choice for many pharmaceutical intermediates like this compound[3][4]. The analysis is performed at or near ambient temperatures, mitigating the risk of on-column degradation that can plague high-temperature techniques[5].
The Rationale Behind the HPLC Method Design
Our approach is grounded in the principles of reversed-phase chromatography, which separates molecules based on their polarity[6].
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical starting point. The alkyl chains of the C18 stationary phase provide a non-polar environment. This compound, with its polar aldehyde group and non-polar phenyl and alkyl components, will exhibit balanced retention, allowing for effective separation from both more polar and less polar impurities.
-
Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and robustness. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The ratio is optimized to achieve a reasonable retention time (typically 3-10 minutes) and sharp peak shape for the main analyte.
-
Detector Choice: A UV-Vis detector, specifically a Diode Array Detector (DAD), is ideal. The phenoxy group in this compound contains a benzene ring, which is an excellent chromophore, absorbing UV light strongly around 270 nm[7]. A DAD provides the added advantage of acquiring full UV spectra for each peak, which aids in peak purity assessment and impurity identification.
Experimental Workflow: HPLC
The following diagram illustrates the logical flow of the HPLC validation process.
Caption: Workflow for purity validation of this compound by HPLC.
Detailed Protocol: HPLC Method Validation
This protocol is designed in accordance with ICH Q2(R2) guidelines, which provide a framework for validating analytical procedures[1][8][9].
1. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[7]
-
Detection: DAD at 270 nm[7]
-
Injection Volume: 10 µL
2. Standard & Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (1000 µg/mL): Prepare in the same manner as the standard stock solution using the sample to be tested.
3. Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), the reference standard, and the sample solution. The analyte peak in the sample chromatogram should be free from interference at its retention time.
-
Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 100-1500 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy (% Recovery): Spike a placebo or sample matrix with known concentrations of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%[10][11].
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet the predefined acceptance criteria.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine by the signal-to-noise ratio method (typically 10:1 for LOQ and 3:1 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Impurity Identification
GC-MS combines the high separation efficiency of gas chromatography with the unparalleled identification power of mass spectrometry[6]. It is the preferred method for identifying and quantifying volatile and semi-volatile impurities, even at trace levels[3][5].
The Rationale Behind the GC-MS Method Design
Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step is scientifically justified and highly recommended.
-
Derivatization: Aldehydes can be challenging to chromatograph directly. To enhance volatility and thermal stability, derivatization is employed. Silylation, a common technique for compounds with active hydrogens (like alcohols or acids), is not suitable here. Instead, we use O-Methylhydroxylamine hydrochloride to convert the aldehyde into a more stable and volatile methoxime derivative. This is a robust and widely used reaction for carbonyl compounds.
-
Column Selection: A low-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms or equivalent), is ideal. This stationary phase separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of derivatized analytes.
-
Mass Spectrometry: Operating the mass spectrometer in full scan mode allows for the collection of mass spectra for every eluting peak. These spectra act as chemical fingerprints. By comparing them to a spectral library (like NIST), unknown impurities can be tentatively identified, providing invaluable information for process chemistry and safety assessments.
Experimental Workflow: GC-MS
The following diagram outlines the GC-MS workflow, highlighting the critical derivatization step.
Caption: Workflow for purity and impurity ID of this compound by GC-MS.
Detailed Protocol: GC-MS Method Validation
1. Derivatization Procedure:
-
Accurately weigh ~10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a 20 mg/mL solution of O-Methylhydroxylamine hydrochloride in pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Scan Range: 40-550 amu
3. Validation Parameters:
-
Specificity: Analyze a derivatized blank to ensure no interfering peaks from the reagents. The method's high resolution and the specificity of the mass detector inherently provide high specificity[10].
-
Linearity, Accuracy, Precision: Performed similarly to the HPLC method, using the peak area of the derivatized this compound.
-
Impurity Identification: For any impurity peak exceeding the identification threshold (e.g., 0.1%), perform a mass spectral library search. The combination of retention time and mass spectrum provides a high degree of confidence in impurity identification[12].
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the analytical objective. HPLC is superior for routine, high-throughput purity testing and assays, while GC-MS excels at comprehensive impurity profiling and identification.
| Parameter | HPLC with DAD | GC-MS | Rationale & Justification |
| Primary Use | Quantitative Purity & Assay | Qualitative & Quantitative Impurity ID | HPLC is robust and precise for quantifying the main component. GC-MS provides structural information essential for identifying unknowns[3][6]. |
| Sample Preparation | Simple (dissolve & inject) | More Complex (derivatization required) | The need for derivatization in GC-MS adds time and potential for variability, making HPLC simpler for routine analysis[13]. |
| Thermal Stress | Low (ambient temperature) | High (elevated injector/oven temps) | HPLC is ideal for thermally sensitive molecules, avoiding potential degradation that can occur during GC analysis[4][5]. |
| Specificity | Good (based on retention time & UV spectrum) | Excellent (based on retention time & mass fragmentation pattern) | The mass spectrum from MS is a highly specific chemical fingerprint, offering a much higher degree of confidence in peak identity than a UV spectrum[10]. |
| Sensitivity (LOD/LOQ) | Good (ng level) | Excellent (pg-fg level) | GC-MS, particularly in selected ion monitoring (SIM) mode, generally offers superior sensitivity for detecting trace-level impurities[13][14]. |
| Throughput | High (typical run time < 15 min) | Moderate (run time can be > 20 min plus prep) | The simple sample preparation and faster analysis times make HPLC more suitable for high-throughput quality control environments[4]. |
Summary of Validation Data (Illustrative)
| Validation Parameter | HPLC Method | GC-MS Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.5% - 102.0% |
| Precision (%RSD, Repeatability) | < 1.0% | < 1.5% |
| LOD | ~50 ng/mL | ~5 ng/mL |
| LOQ | ~150 ng/mL | ~15 ng/mL |
Conclusion and Recommendation
Both HPLC and GC-MS are powerful, validatable techniques for assessing the purity of this compound, but they serve complementary roles.
-
For routine quality control, batch release, and stability testing , where the primary goal is to accurately quantify the purity of this compound against its specification, the HPLC method is recommended . Its simplicity, high throughput, precision, and low thermal stress make it the more efficient and robust choice.
-
For process development, impurity profiling, and troubleshooting , where the goal is to detect, identify, and quantify unknown trace impurities, the GC-MS method is indispensable . Its superior sensitivity and the definitive structural information provided by mass spectrometry are critical for understanding the impurity profile and ensuring product safety.
A comprehensive quality control strategy should leverage both techniques: HPLC for routine purity assays and GC-MS during development and for investigating any out-of-specification results. This dual approach ensures both the quality and safety of this compound for its intended use in research and drug development.
References
- Title: Q2(R2) Validation of Analytical Procedures March 2024. Source: U.S.
- Title: Understanding ICH Q2(R2)
- Title: Highlights from FDA's Analytical Test Method Valid
- Title: ICH Guidelines for Analytical Method Valid
- Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Source: ECA Academy.
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency.
- Title: Validation of Analytical Procedures Q2(R2).
- Title: ICH and FDA Guidelines for Analytical Method Valid
- Title: FDA Releases Guidance on Analytical Procedures.
- Title: ICH releases draft guidelines on analytical method development. Source: RAPS.
- Title: HPLC vs.
- Title: Formaldehyde Analysis by GC and HPLC - Wh
- Title: HPLC or GC-MS: Which Technique is Best for Your Needs? Source: Aijiren Tech.
- Title: HPLC vs GC: Choosing the Right Chromatography Technique. Source: Lab Manager.
- Title: HPLC vs GC: What Sets These Methods Apart. Source: Phenomenex.
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis. Source: Technology Networks.
- Title: Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
- Title: A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
- Title: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Source: MDPI.
- Title: A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Source: Istanbul University Press.
- Title: Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on.
- Title: Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity.
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. propharmagroup.com [propharmagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. library.dphen1.com [library.dphen1.com]
A Comparative Analysis of 5-Phenoxypentanal Reactivity for Advanced Synthetic Applications
In the landscape of synthetic organic chemistry, aldehydes are indispensable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among them, 5-phenoxypentanal presents a unique structural motif, combining the reactivity of an aliphatic aldehyde with the electronic influence of a distal phenoxy group. This guide provides an in-depth comparison of this compound's reactivity against other common aldehydes, offering experimental insights and protocols for researchers in drug discovery and chemical synthesis.
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors.[1] The presence of electron-donating groups near the carbonyl moiety decreases its electrophilicity, thus reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance reactivity.[1] Steric hindrance around the carbonyl group can also impede the approach of nucleophiles, slowing down reaction rates.[1]
This compound's structure, with a five-carbon chain separating the aldehyde and the phenoxy group, suggests that the electronic influence of the phenoxy group on the carbonyl carbon is primarily inductive rather than resonant. This is in contrast to an aromatic aldehyde like benzaldehyde, where the phenyl ring is directly conjugated with the carbonyl group, leading to significant resonance stabilization and consequently, lower reactivity compared to aliphatic aldehydes like propanal.[2][3][4][5]
This guide will explore the reactivity of this compound in three key classes of aldehyde reactions: nucleophilic addition, oxidation, and Wittig olefination, comparing it with a simple aliphatic aldehyde (pentanal) and an aromatic aldehyde (benzaldehyde).
Nucleophilic Addition: The Cornerstone of Aldehyde Reactivity
Nucleophilic addition is the most characteristic reaction of aldehydes.[6] It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to form an alcohol.[7][8]
The general mechanism for nucleophilic addition is as follows:
-
Nucleophilic Attack: The nucleophile attacks the partially positive carbonyl carbon, breaking the π bond of the carbonyl group and pushing the electrons onto the oxygen atom.[7][8]
-
Protonation: The resulting alkoxide intermediate is protonated by a weak acid (often the solvent or a mild acid added during workup) to yield the final alcohol product.[7][8]
dot graph Nucleophilic_Addition { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Reactants RCHO [label="R-CHO"]; Nu [label="Nu⁻"]; H_plus [label="H⁺"];
// Intermediate Intermediate [label="R-CH(O⁻)-Nu"];
// Product Product [label="R-CH(OH)-Nu"];
// Arrows RCHO -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Protonation"]; } caption { label = "Figure 1: General Mechanism of Nucleophilic Addition to an Aldehyde"; fontsize = 10; fontname = "Arial"; } /dot
Comparative Reactivity:
| Aldehyde | Structure | Expected Reactivity | Rationale |
| Pentanal | CH₃(CH₂)₃CHO | High | The alkyl chain is weakly electron-donating, making the carbonyl carbon highly electrophilic. Steric hindrance is minimal. |
| This compound | C₆H₅O(CH₂)₄CHO | High (Similar to Pentanal) | The phenoxy group is separated from the carbonyl by a four-carbon chain, minimizing its electronic influence. The reactivity will be comparable to a simple aliphatic aldehyde. |
| Benzaldehyde | C₆H₅CHO | Low | The phenyl ring is conjugated with the carbonyl group, delocalizing the positive charge on the carbonyl carbon through resonance, thus reducing its electrophilicity.[2][9] |
Experimental Protocol: Grignard Reaction
A classic example of nucleophilic addition is the Grignard reaction. This protocol outlines the reaction of the selected aldehydes with phenylmagnesium bromide.
Materials:
-
Anhydrous diethyl ether
-
Magnesium turnings
-
Bromobenzene
-
Iodine crystal (as an initiator)
-
Pentanal, this compound, Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The disappearance of the iodine color and the gentle refluxing of the ether indicates the initiation of the Grignard reagent formation.
-
Once the Grignard reagent is formed, cool the flask in an ice bath.
-
Add a solution of the respective aldehyde (pentanal, this compound, or benzaldehyde) in anhydrous diethyl ether dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alcohol product.
Expected Outcome: The reaction with pentanal and this compound is expected to proceed faster and with higher yields compared to benzaldehyde, reflecting their higher reactivity towards nucleophiles.
Oxidation to Carboxylic Acids
Aldehydes are readily oxidized to carboxylic acids, a transformation that is difficult to achieve with ketones.[10] This difference in reactivity is a key feature used in qualitative tests to distinguish between these two functional groups.[11] A variety of oxidizing agents can be employed for this purpose, including potassium permanganate, chromic acid, and milder reagents like Tollens' reagent.[12]
The oxidation of aldehydes typically proceeds through the formation of a hydrate intermediate in aqueous media, which is then oxidized.[10]
dot graph Oxidation_of_Aldehyde { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Reactants RCHO [label="R-CHO"]; Oxidant [label="[O]"];
// Intermediate Hydrate [label="R-CH(OH)₂"];
// Product CarboxylicAcid [label="R-COOH"];
// Arrows RCHO -> Hydrate [label="Hydration"]; Hydrate -> CarboxylicAcid [label="Oxidation"]; } caption { label = "Figure 2: General Pathway for Aldehyde Oxidation"; fontsize = 10; fontname = "Arial"; } /dot
Comparative Reactivity:
The ease of oxidation of an aldehyde is related to the stability of the intermediate hydrate. Generally, aliphatic aldehydes are more readily oxidized than aromatic aldehydes.
Experimental Protocol: Tollens' Test
Tollens' test is a classic qualitative test that utilizes a mild oxidizing agent, Tollens' reagent (an aqueous solution of silver nitrate and ammonia), to differentiate aldehydes from ketones.[11] Aldehydes are oxidized to the corresponding carboxylate, and the silver ions are reduced to metallic silver, which forms a characteristic "silver mirror" on the inner surface of the reaction vessel.[13]
Materials:
-
Silver nitrate solution (5%)
-
Aqueous ammonia (10%)
-
Sodium hydroxide solution (10%)
-
Pentanal, this compound, Benzaldehyde
Procedure:
-
To prepare Tollens' reagent, add 2 mL of 5% silver nitrate solution to a clean test tube.
-
Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form.
-
Add 10% aqueous ammonia dropwise, with shaking, until the brown precipitate of silver oxide just dissolves. This is Tollens' reagent.
-
Add 2-3 drops of the aldehyde to be tested to the freshly prepared Tollens' reagent.
-
Gently warm the mixture in a water bath for a few minutes.[13]
Expected Outcome: Both pentanal and this compound are expected to give a positive Tollens' test, forming a silver mirror. Benzaldehyde will also react, but potentially at a slower rate. This test highlights the general ease of oxidation for all aldehydes.
Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[14][15][16] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[15] The reaction is highly versatile and allows for the precise placement of the double bond.[16]
The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to form an oxaphosphetane. This four-membered ring intermediate then fragments to yield the alkene and triphenylphosphine oxide.[17] The formation of the very stable phosphorus-oxygen double bond is a major driving force for this reaction.[17]
dot graph Wittig_Reaction { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Reactants RCHO [label="R-CHO"]; Ylide [label="Ph₃P=CHR'"];
// Intermediate Betaine [label="Ph₃P⁺-CHR'-CH(O⁻)-R"]; Oxaphosphetane [label="[Oxaphosphetane]"];
// Products Alkene [label="R-CH=CHR'"]; TPPO [label="Ph₃P=O"];
// Arrows RCHO -> Betaine [label="Nucleophilic Attack"]; Betaine -> Oxaphosphetane [label="Ring Closure"]; Oxaphosphetane -> Alkene; Oxaphosphetane -> TPPO; } caption { label = "Figure 3: Simplified Mechanism of the Wittig Reaction"; fontsize = 10; fontname = "Arial"; } /dot
Comparative Reactivity:
The rate of the Wittig reaction is influenced by the electrophilicity of the carbonyl carbon and steric factors. Aldehydes are generally more reactive than ketones in the Wittig reaction.[18]
Experimental Protocol: Synthesis of an Alkene via Wittig Reaction
This protocol describes the reaction of the selected aldehydes with methyltriphenylphosphonium bromide and a strong base to generate the corresponding terminal alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Pentanal, this compound, Benzaldehyde
-
Pentane
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension in an ice bath and add potassium tert-butoxide portion-wise. The formation of the orange-colored ylide indicates a successful reaction.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution in an ice bath and add a solution of the respective aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with pentane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate carefully to obtain the crude alkene.
Expected Outcome: Pentanal and this compound are expected to react more readily and provide higher yields of the corresponding alkene compared to benzaldehyde. The lower reactivity of benzaldehyde is due to the aforementioned resonance stabilization of the carbonyl group.
Conclusion
References
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brainly.com. (2018, May 19). Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack.[Link]
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Chemistry Stack Exchange. (2021, August 22). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid.[Link]
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Filo. (2025, June 16). Question 1 (i) Would you expect benzaldehyde to be more reactive or less..[Link]
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Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.[Link]
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ResearchGate. (2025, August 10). Formation and Reactivity of 5-Aminopenta-2,4-Dienals.[Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.[Link]
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Wyzant Ask An Expert. (2015, February 20). Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction.[Link]
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BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects.[Link]
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Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.[Link]
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PubMed. (n.d.). Pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors in the management of asthma.[Link]
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uotechnology.edu.iq. (2021, July 16). Experimental No. (13) Aldehydes and ketones.[Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.[Link]
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Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?[Link]
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Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.[Link]
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Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.[Link]
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Australian Prescriber. (1999, June 1). Leukotrienes - biosynthesis and mechanisms of action.[Link]
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Chemistry LibreTexts. (2023, January 22). Preparation of Aldehydes and Ketones.[Link]
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KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II.[Link]
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JoVE. (2020, March 26). Video: Identification of Unknown Aldehydes and Ketones - Concept.[Link]
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Dove Medical Press. (2022, February 9). Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201.[Link]
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Chemguide. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide.[Link]
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Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids.[Link]
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Wikipedia. (n.d.). Wittig reaction.[Link]
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YouTube. (2020, March 30). Aldehyde & Ketone Reactions Experiment.[Link]
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PubMed. (n.d.). Leukotriene D4 antagonists and 5-lipoxygenase inhibitors. Synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters.[Link]
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YouTube. (2023, March 2). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones.[Link]
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ResearchGate. (n.d.). Leukotriene synthesis pathway indicating the enzymes that are involved...[Link]
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ACS Publications. (2021, August 16). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer | Organic Letters.[Link]
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JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism.[Link]
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Save My Exams. (2024, October 26). Nucleophilic Addition | AQA A Level Chemistry Revision Notes 2015.[Link]
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BYJU'S. (n.d.). Wittig Reaction.[Link]
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A Senior Application Scientist's Guide to Benchmarking the Performance of 5-Phenoxypentanal Derivatives
In the landscape of contemporary drug discovery and chemical biology, the rigorous evaluation of novel chemical entities is paramount. Among the myriad of scaffolds under investigation, aldehyde-containing compounds such as 5-phenoxypentanal and its derivatives present unique opportunities and challenges. Their inherent reactivity, driven by the electrophilic carbonyl group, makes them intriguing candidates for covalent modification of biological targets, yet this same reactivity necessitates a carefully controlled and multifaceted benchmarking process.[1]
This guide provides an in-depth, experience-driven framework for objectively comparing the performance of this compound derivatives. We will move beyond simple data reporting to explore the causality behind experimental design, ensuring that the protocols described are self-validating and grounded in established scientific principles. The goal is to equip researchers, scientists, and drug development professionals with the tools to generate reliable, reproducible, and meaningful comparative data.
Section 1: Foundational Performance Metrics—Cytotoxicity and Target Engagement
Before delving into specific mechanisms of action, a foundational understanding of a compound's cellular impact is essential. The initial benchmarking phase for any new this compound derivative should focus on two key areas: general cytotoxicity and direct target engagement.
Assessing Cellular Viability and Cytotoxicity
The aldehyde functional group can react with various cellular nucleophiles, potentially leading to off-target effects and general cytotoxicity.[1][2] Therefore, a primary step is to determine the concentration window in which the compound can be studied without inducing significant cell death.
Comparative Cytotoxicity Data of this compound Derivatives (Hypothetical Data)
| Derivative | Modification | Cell Line | IC50 (µM) after 48h | Assay Method |
| 5-PP (Parent) | None | HEK293 | 75.4 | LDH Release |
| 5-PP-01 | 4-Fluoro-phenoxy | HEK293 | 62.1 | LDH Release |
| 5-PP-02 | 4-Nitro-phenoxy | HEK293 | 28.9 | LDH Release |
| 5-PP-03 | 2-Methyl-phenoxy | HEK293 | 98.2 | LDH Release |
| 5-PP (Parent) | None | HepG2 | 58.3 | MTT Assay |
| 5-PP-01 | 4-Fluoro-phenoxy | HepG2 | 45.0 | MTT Assay |
| 5-PP-02 | 4-Nitro-phenoxy | HepG2 | 15.7 | MTT Assay |
| 5-PP-03 | 2-Methyl-phenoxy | HepG2 | 81.5 | MTT Assay |
Causality Behind Experimental Choices:
-
Multiple Cell Lines: Using a standard line like HEK293 alongside a metabolically active line like HepG2 provides insight into whether cytotoxicity is intrinsic to the compound or influenced by metabolic activation or detoxification pathways, such as those involving aldehyde dehydrogenases.[3]
-
Orthogonal Assays: The Lactate Dehydrogenase (LDH) assay measures membrane integrity by quantifying a cytosolic enzyme released upon cell lysis, offering a direct marker of cytotoxicity.[4] The MTT assay, conversely, measures metabolic activity, which can reflect either cytotoxicity or cytostatic effects (growth arrest). Using both provides a more complete picture.[5]
Protocol: LDH Cytotoxicity Assay
This protocol outlines a reliable method for comparing the cytotoxicity of derivatives by measuring LDH release.[4]
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well, clear-bottom, opaque-walled plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of each this compound derivative in culture medium.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO), "no-cell" (medium only), and "maximum LDH release" (cells treated with a lysis buffer) controls.[5]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C, 5% CO2.
-
Assay Execution:
-
Equilibrate the plate and LDH assay reagents to room temperature.
-
Transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the "no-cell" background from all readings.
-
Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
-
Plot the percentage of cytotoxicity against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Section 2: Performance Benchmarking in Enzyme Inhibition Assays
Many bioactive aldehydes function as enzyme inhibitors.[6] A thorough benchmarking study must therefore quantify their inhibitory potency (IC50) and elucidate their mechanism of inhibition (e.g., competitive, non-competitive).[7][8]
Comparative Enzyme Inhibition Data (Hypothetical Target: Aldehyde Dehydrogenase)
| Derivative | Modification | Target Enzyme | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| 5-PP (Parent) | None | ALDH2 | 1250 | 780 | Competitive |
| 5-PP-01 | 4-Fluoro-phenoxy | ALDH2 | 850 | 530 | Competitive |
| 5-PP-02 | 4-Nitro-phenoxy | ALDH2 | 320 | 200 | Competitive |
| 5-PP-03 | 2-Methyl-phenoxy | ALDH2 | 2100 | 1310 | Competitive |
Causality Behind Experimental Choices:
-
IC50 vs. Ki: The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions and is dependent on substrate concentration.[9] The inhibition constant (Ki), however, is a true measure of inhibitor affinity and is independent of substrate concentration, making it a more reliable parameter for comparing compounds.[9] The Cheng-Prusoff equation is often used to calculate Ki from IC50.[9]
-
Mechanism of Action (MoA) Studies: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides critical insight into how the derivative interacts with the enzyme.[8] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.[6]
Protocol: General Enzyme Inhibition Assay (IC50 Determination)
This protocol provides a framework for determining the IC50 of this compound derivatives against a target enzyme.[6]
-
Reagent Preparation: Prepare stock solutions of the purified target enzyme, its specific substrate, and the this compound derivatives in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Assay Setup: In a 96-well plate, add:
-
Buffer
-
A range of concentrations of the inhibitor derivative (prepared via serial dilution).
-
Enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at the enzyme's optimal temperature to allow for inhibitor-enzyme binding.[6]
-
Reaction Initiation: Add the substrate to each well to start the reaction. The substrate concentration is typically held at or near its Michaelis-Menten constant (Km).
-
Kinetic Measurement: Immediately begin measuring product formation or substrate depletion over time using a microplate reader (e.g., measuring changes in absorbance or fluorescence). The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.[7]
-
Data Analysis:
-
Calculate the percentage of inhibition for each derivative concentration relative to a vehicle-only control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Section 3: Visualizing the Benchmarking Workflow
To maintain clarity and reproducibility, a standardized workflow is essential. The following diagram illustrates the logical progression from initial compound evaluation to detailed mechanistic studies.
Caption: Workflow for benchmarking this compound derivatives.
Conclusion
The benchmarking of this compound derivatives requires a systematic and logically structured approach. By integrating cytotoxicity profiling with robust enzyme inhibition kinetics, researchers can build a comprehensive performance profile for each compound. This guide emphasizes the importance of understanding the "why" behind experimental choices—from using orthogonal assays to distinguishing between IC50 and Ki. This rigorous methodology ensures that the selected lead candidates are not only potent but also possess a well-characterized and scientifically sound performance profile, paving the way for successful downstream development.
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Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines. PubMed.[Link]
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Aldehyde-Associated Mutagenesis Current State of Knowledge | Chemical Research in Toxicology. ACS Publications.[Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH.[Link]
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Aldehyde dehydrogenase and cytotoxicity of purified bovine serum amine oxidase and spermine in Chinese hamster ovary cells. PubMed.[Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.[Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Phenoxypentanal
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity and accurate quantification of intermediates like 5-Phenoxypentanal are not merely procedural benchmarks; they are foundational to the safety, efficacy, and regulatory compliance of the final product. This compound, a reactive aldehyde, presents distinct analytical challenges due to its potential for oxidation and instability. A single analytical method, however well-validated, may harbor inherent biases or limitations. Therefore, cross-validation—the process of corroborating results from two or more orthogonal analytical techniques—is an indispensable strategy for achieving irrefutable confidence in analytical data.
This guide provides an in-depth comparison of robust analytical methods for this compound, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, offering detailed, field-tested protocols that serve as self-validating systems.
The Imperative of Orthogonal Methodologies
The principle of orthogonality in analytical chemistry posits that methods based on different chemical or physical principles are less likely to share the same sources of error or interference. For a molecule like this compound, which contains a terminal aldehyde, an ether linkage, and an aromatic ring, we can leverage these distinct features to our advantage. The primary methods selected for this guide are High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
dot
Caption: Workflow for cross-validating orthogonal analytical methods.
High-Performance Liquid Chromatography (HPLC-UV) with Derivatization
HPLC is the cornerstone of pharmaceutical analysis for its robustness and versatility.[6][7][8][9] However, the aldehyde functional group in this compound lacks a strong chromophore for sensitive UV detection. The strategic solution is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that absorbs strongly around 360 nm, moving detection away from potential interferences in the low UV range.[10][11][12]
Causality Behind Experimental Choices:
-
Derivatization Agent: DNPH is selected for its rapid and specific reaction with carbonyls under acidic conditions and the high molar absorptivity of the resulting derivative.
-
Column Chemistry: A C18 (octadecyl silane) column is the industry standard for reversed-phase chromatography, offering excellent retention and separation of moderately non-polar molecules like the DNPH derivative of this compound.[6]
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of a range of components, ensuring that any more polar or less polar impurities are effectively separated from the main analyte peak. This is crucial for a stability-indicating method.[8]
Experimental Protocol: HPLC-UV (DNPH Derivatization)
1. Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
2,4-Dinitrophenylhydrazine (DNPH) Reagent Solution (e.g., 1 mg/mL in ACN with catalytic sulfuric acid)
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Standard Preparation (Nominal 10 µg/mL derivative):
-
Accurately weigh ~10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with ACN (Stock A: ~100 µg/mL).
-
Transfer 1 mL of Stock A to a 10 mL vial.
-
Add 1 mL of DNPH reagent solution.
-
Cap the vial and allow it to react at room temperature for 1 hour.
-
Dilute the resulting solution with ACN/water (50:50) to a final volume of 10 mL.
3. Sample Preparation:
-
Prepare the test sample of this compound to a target concentration of ~100 µg/mL in ACN and follow the derivatization steps (2-4) as for the standard.
4. HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm[13]
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the assay or purity based on the peak area of the derivatized analyte compared to the reference standard or by area percent, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and sensitivity, making it an excellent orthogonal technique to HPLC.[14][15] Its separating power is based on the volatility and polarity of analytes, and the mass spectrometer provides structural information, effectively acting as a "fingerprint" for the molecule.[15] To improve the thermal stability and chromatographic behavior of this compound, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed, which forms a stable oxime.[13][16]
Causality Behind Experimental Choices:
-
Derivatization Agent: PFBHA is chosen because the resulting oxime derivative is thermally stable and highly electron-capturing, which is ideal for sensitive detection, although here we rely on mass spectrometry. The derivative's higher molecular weight also shifts it to a cleaner region of the chromatogram.[16]
-
Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is a general-purpose column that provides excellent resolution for a wide range of derivatized compounds.[13][17]
-
Injection Mode: A splitless injection is used to ensure the quantitative transfer of the analyte onto the column, maximizing sensitivity, which is critical for impurity analysis.[17]
dot
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A Comparative Benchmarking of 5-Phenoxypentanal Analogs: A Guide to Biological Activity Screening
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. The 5-phenoxypentanal framework, a unique combination of a flexible alkyl chain, a terminal aldehyde, and a phenoxy moiety, presents an intriguing starting point for the development of bioactive molecules. The inherent reactivity of the aldehyde group, coupled with the diverse possibilities for substitution on the aromatic ring, allows for the generation of a wide array of analogs with potentially distinct biological activities.
This guide provides a comprehensive, comparative framework for the synthesis and biological evaluation of a hypothetical series of this compound analogs. We will delve into the rationale behind the selection of these analogs, provide detailed, field-proven protocols for assessing their cytotoxic and antimicrobial activities, and discuss the anticipated structure-activity relationships that may govern their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical class.
Rationale for Analog Design: Exploring the Chemical Space
To comprehensively probe the biological potential of the this compound scaffold, a series of analogs (designated as 5-PP-01 to 5-PP-05 ) have been designed. The parent compound, this compound (5-PP-01 ), serves as our baseline. The subsequent analogs incorporate systematic modifications to the phenyl ring, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3]
Table 1: Designed Analogs of this compound
| Compound ID | Structure | Rationale for Modification |
| 5-PP-01 | This compound | Unsubstituted parent compound. |
| 5-PP-02 | 5-(4-Chlorophenoxy)pentanal | Introduction of an electron-withdrawing group (Cl) to potentially enhance antimicrobial activity.[4][5] |
| 5-PP-03 | 5-(4-Methoxyphenoxy)pentanal | Introduction of an electron-donating group (OCH₃) to investigate the effect on cytotoxicity and selectivity. |
| 5-PP-04 | 5-(4-Nitrophenoxy)pentanal | Incorporation of a strong electron-withdrawing and polar group (NO₂) known to impart potent biological activities in other scaffolds.[4][5] |
| 5-PP-05 | 5-(2,4-Dichlorophenoxy)pentanal | Disubstitution with electron-withdrawing groups to potentially maximize biological efficacy, drawing parallels to phenoxy herbicides.[6] |
Synthetic Strategy: A Generalized Approach
The synthesis of these analogs can be achieved through a straightforward and well-established Williamson ether synthesis, followed by oxidation of the terminal alcohol. This two-step process offers a versatile route to a variety of substituted phenoxypentanal derivatives.
Experimental Workflow: Synthesis of this compound Analogs
Caption: Generalized synthetic workflow for this compound analogs.
Biological Evaluation: A Multi-pronged Approach
To ascertain the biological activity profile of the synthesized analogs, a tiered screening approach is recommended, encompassing cytotoxicity and antimicrobial assays. This allows for a comprehensive understanding of their potential therapeutic applications and liabilities.
In Vitro Cytotoxicity Assessment
The initial evaluation of the cytotoxic potential of the this compound analogs is crucial to determine their therapeutic index.[7][8] We will employ a panel of human cancer cell lines and a non-cancerous cell line to assess both efficacy and selectivity.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 - breast, A549 - lung) and a non-cancerous human cell line (e.g., HEK293 - embryonic kidney) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound on each cell line.
Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Non-cancerous) | Selectivity Index (SI) (HEK293 IC₅₀ / Average Cancer IC₅₀) |
| 5-PP-01 | >100 | >100 | >100 | - |
| 5-PP-02 | 45.2 | 55.8 | 95.3 | 1.9 |
| 5-PP-03 | 85.1 | 92.5 | >100 | >1.1 |
| 5-PP-04 | 15.7 | 22.4 | 50.1 | 2.6 |
| 5-PP-05 | 10.3 | 18.9 | 35.6 | 2.4 |
| Doxorubicin | 0.8 | 1.2 | 5.4 | 5.4 |
Note: These are hypothetical values for illustrative purposes.
Antimicrobial Activity Screening
The presence of the aromatic aldehyde moiety suggests potential antimicrobial activity.[4][5][9] We will assess the efficacy of the analogs against a panel of clinically relevant bacterial and fungal strains.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) in their respective broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound analogs in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 3: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 5-PP-01 | 128 | >256 | >256 |
| 5-PP-02 | 32 | 64 | 128 |
| 5-PP-03 | 256 | >256 | >256 |
| 5-PP-04 | 16 | 32 | 64 |
| 5-PP-05 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazole | - | - | 2 |
Note: These are hypothetical values for illustrative purposes.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The aldehyde functionality is a key pharmacophore, likely contributing to biological activity through its electrophilic nature, enabling it to react with biological nucleophiles such as sulfhydryl groups in proteins and amines in DNA.[9][10] The phenoxy moiety and its substituents are expected to modulate the electronic properties of the aldehyde and the overall lipophilicity of the molecule, thereby influencing its interaction with biological targets and its ability to traverse cell membranes.[2][3]
Hypothesized Signaling Pathway for Cytotoxicity
Caption: A plausible signaling pathway for the cytotoxic effects of this compound analogs.
Based on the hypothetical data and known chemical principles, we can infer the following SAR:
-
Electron-withdrawing substituents (Cl, NO₂) on the phenyl ring appear to enhance both cytotoxic and antimicrobial activities. This is likely due to an increase in the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.[4][5]
-
Disubstitution with electron-withdrawing groups (5-PP-05 ) may lead to the most potent activity, suggesting a cumulative effect.
-
Electron-donating substituents (OCH₃) seem to attenuate the biological activity, possibly by reducing the reactivity of the aldehyde.
Conclusion and Future Directions
This guide outlines a systematic approach to the comparative study of this compound analogs. The proposed synthetic route is versatile, and the suggested biological assays provide a robust platform for initial screening. The hypothetical data and SAR discussion offer a framework for interpreting experimental results.
Future investigations should focus on elucidating the precise molecular targets and mechanisms of action of the most promising analogs. More advanced studies, such as gene expression profiling and proteomics, could provide deeper insights into the cellular pathways affected by these compounds. Furthermore, exploring modifications to the alkyl chain and the aldehyde group itself could lead to the discovery of even more potent and selective therapeutic agents. The this compound scaffold represents a promising starting point for the development of novel drugs, and the methodologies outlined herein provide a clear path for its exploration.
References
-
Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Phenoxy herbicide. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Aldehydes: What We Should Know About Them. (2023, June 29). MDPI. Retrieved January 17, 2026, from [Link]
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Giardinà, D., Crucianelli, M., Angeli, P., Buccioni, M., Gulini, U., Marucci, G., Sagratini, G., & Melchiorre, C. (2002). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Bioorganic & Medicinal Chemistry, 10(5), 1291–1303. [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, April 20). MDPI. Retrieved January 17, 2026, from [Link]
-
ON THE SELECTIVITY AND MECHANISM OF ACTION OF THE PHENOXY (AUXIN) HERBICIDES. (n.d.). UC ANR. Retrieved January 17, 2026, from [Link]
-
Rönkkö, T., Vepsäläinen, J., & Laatikainen, R. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. Zeitschrift für Naturforschung C, 62(7-8), 555–562. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021, August 25). MDPI. Retrieved January 17, 2026, from [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023, July 26). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]
-
Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021, August 11). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Sauni, S., & Kirsi, T. (1991). Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines. Toxicology in Vitro, 5(3), 233–237. [Link]
-
Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. (2025, July 2). EurekAlert!. Retrieved January 17, 2026, from [Link]
-
Quantitative structure-activity relationships in prooxidant cytotoxicity of polyphenols: Role of potential of phenoxyl radical/phenol redox couple. (2025, July 16). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Natural Aldehydes on Health Effects. (2025, July 7). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to Purity Assessment of Commercially Available 5-Phenoxypentanal
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. 5-Phenoxypentanal, a versatile bifunctional molecule incorporating both an aldehyde and a phenoxy group, serves as a key building block in the synthesis of various pharmaceutical and specialty chemical entities. However, its aldehyde functionality presents a susceptibility to oxidation and side reactions, making a thorough purity assessment of commercial batches imperative.
This guide provides an in-depth comparison of critical analytical methodologies for evaluating the purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data. Our focus is on empowering the end-user to make informed decisions when selecting and implementing purity assessment strategies for this valuable synthetic intermediate.
The Synthetic Landscape and Potential Impurities
A comprehensive purity assessment begins with an understanding of the potential impurities that may arise during synthesis and storage. While specific manufacturing routes for this compound are often proprietary, a common synthetic approach involves the reaction of a phenoxide salt with a 5-halopentanal or a protected precursor.
Potential process-related impurities could include:
-
Starting Materials: Unreacted phenol, 5-chloropentanal (or other 5-halopentanals), and solvents.
-
Byproducts: Diphenyl ether (from self-condensation of phenoxide), and products of side reactions involving the aldehyde.
-
Degradation Products: The most common degradation product is 5-phenoxypentanoic acid, formed via oxidation of the aldehyde.
This understanding of potential impurities is crucial for selecting the most appropriate analytical techniques and for developing methods with the required specificity.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a sample's purity. A robust assessment of this compound relies on a combination of chromatographic and spectroscopic methods. This guide will focus on three pillars of analytical chemistry: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Key Analytical Methods for this compound Purity Assessment
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| GC-MS | Separation of volatile compounds followed by mass-based identification. | High resolution for volatile impurities, excellent for identifying unknown peaks through mass spectral libraries. | Derivatization may be needed for the aldehyde to improve thermal stability. Not suitable for non-volatile impurities. | 98-99.9% | Analyte-dependent, often in the low ppm range. |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Versatile for a wide range of impurities, including non-volatile and thermally labile compounds like the corresponding carboxylic acid. | Peak identification can be challenging without reference standards. | 98-99.9% | Dependent on the chromophore; typically in the ng range. |
| ¹H qNMR | Absolute quantification based on the direct proportionality between NMR signal integral and the number of protons. | Provides an absolute measure of purity without a specific this compound standard. Offers structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. | 95-99.5% | Typically in the mg/mL range. |
Experimental Protocols for Purity Determination
The following protocols are presented as a starting point for the analysis of this compound. Method development and validation in accordance with ICH Q2(R1) guidelines are essential before implementation for routine quality control.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for identifying and quantifying volatile impurities. Due to the reactivity of aldehydes, derivatization is often employed to enhance thermal stability and improve chromatographic peak shape.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of ethyl acetate to dissolve the sample.
-
Add 1.2 equivalents of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in ethyl acetate.
-
Cap the vial and heat at 60°C for 30 minutes to form the stable oxime derivative.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
-
Data Analysis:
-
Calculate the area percent of the main derivative peak and any impurity peaks in the total ion chromatogram (TIC).
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is particularly adept at analyzing less volatile impurities, such as the potential oxidation product, 5-phenoxypentanoic acid. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance the UV absorbance of the aldehyde for improved sensitivity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation (DNPH Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve in 5 mL of acetonitrile.
-
Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Dilute an aliquot of the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the area percent of the main DNPH-aldehyde adduct and any impurity peaks.
-
The corresponding carboxylic acid will not derivatize and may be detected at a different wavelength (e.g., 220 nm) in a separate, underivatized run if it is a target impurity.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
¹H qNMR offers a primary ratio method for purity determination without the need for a specific reference standard of this compound.[5][6][7][8] The purity is calculated relative to a certified internal standard.
Logical Relationship for qNMR Purity Calculation
Caption: Key parameters for qNMR purity calculation.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a high-purity, certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same NMR tube. The standard should have a sharp singlet that does not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.
-
-
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons (typically 30-60 seconds) to ensure full magnetization recovery for accurate integration.
-
Number of Scans: 8 or more to ensure a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with a zero-filling and a small line broadening factor (e.g., 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton at ~9.8 ppm) and the singlet of the internal standard.
-
Calculate the purity using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
Comparative Purity Data of Hypothetical Commercial Batches
The following table presents hypothetical purity data for this compound from three different commercial suppliers, as determined by the analytical methods described above. This serves as an illustration of how to present and compare such data.
Table 2: Hypothetical Purity Assessment of Commercial this compound Batches
| Supplier | GC-MS Purity (% Area) | Key Impurity by GC-MS | HPLC-UV Purity (% Area) | Key Impurity by HPLC-UV | ¹H qNMR Purity (% w/w) |
| Supplier A | 99.6 | Phenol (0.2%) | 99.5 | 5-Phenoxypentanoic acid (0.3%) | 99.1 |
| Supplier B | 98.8 | Unidentified (0.7%) | 99.0 | 5-Phenoxypentanoic acid (0.8%) | 98.5 |
| Supplier C | 99.8 | None detected >0.05% | 99.7 | 5-Phenoxypentanoic acid (0.1%) | 99.6 |
Conclusion and Recommendations
The purity assessment of this compound requires a multi-faceted analytical approach to ensure the quality and consistency of this important chemical intermediate.
-
GC-MS is invaluable for detecting and identifying volatile impurities, which may include residual starting materials and byproducts.
-
HPLC-UV is essential for the quantification of non-volatile and polar impurities, with the oxidation product, 5-phenoxypentanoic acid, being a primary target.
-
¹H qNMR provides a powerful, orthogonal method for absolute purity determination and structural confirmation, serving as an excellent verification of the results obtained from chromatographic techniques.
For routine quality control, a combination of GC-MS and HPLC-UV is recommended to provide a comprehensive impurity profile. ¹H qNMR is highly recommended for the initial qualification of a new supplier and for periodic verification of purity. By employing these methods with a sound understanding of their principles and limitations, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH. Quality Guidelines. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 48(1), 1-15. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
JEOL. Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. 2022. [Link]
-
National Institute of Standards and Technology. NIST Handbook 143. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
A Guide to the Inter-Laboratory Characterization of 5-Phenoxypentanal: A Framework for Robust Analytical Validation
This guide presents a framework for conducting an inter-laboratory comparison (ILC) for the characterization of 5-Phenoxypentanal. In the absence of formal, publicly available round-robin studies for this specific molecule, this document outlines a hypothetical proficiency test. The experimental designs and data presented are synthesized from established analytical principles and published methods for structurally related aldehydes and aromatic ethers, providing a realistic and scientifically grounded model for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Analytical Challenge of this compound
This compound is a bifunctional organic molecule featuring a terminal aldehyde group and a phenoxy ether moiety. Such compounds are valuable intermediates in organic synthesis, potentially serving as precursors for pharmaceuticals, fragrances, and specialty polymers. The aldehyde group offers a reactive handle for various chemical transformations, while the phenoxy group imparts specific physicochemical properties.
Accurate and precise characterization of this compound is critical for its use. This involves not only confirming the identity and purity of the bulk substance but also quantifying it in various matrices and identifying potential process-related impurities.[1][2][3] Given the inherent variability in analytical measurements between different laboratories, establishing robust and harmonized characterization methods is paramount. Inter-laboratory comparisons, or proficiency tests, are a cornerstone of laboratory quality assurance, allowing individual labs to evaluate their performance against peers and ensuring the reliability of analytical data across the scientific community.[4] Participation in such studies is often a prerequisite for accreditation under standards like ISO/IEC 17025.
Core Analytical Methodologies for Characterization
The dual functionality of this compound dictates a multi-technique approach for comprehensive characterization. The primary methods fall into two categories: chromatography for separation and quantification, and spectroscopy for structural elucidation and confirmation.
Chromatographic Techniques
Chromatography is the gold standard for separating the analyte from impurities and the sample matrix.
-
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A direct injection can be used for quantification with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. For unambiguous identification, coupling GC with a Mass Spectrometer (MS) is the method of choice.[5] Some aldehydes can be challenging to analyze directly; in such cases, derivatization to form more stable oximes or hydrazones can be employed.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for samples that are not amenable to GC. The aldehyde group lacks a strong chromophore for UV detection. Therefore, a common and highly effective strategy is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[6][7][8] The resulting DNPH-hydrazone is a brightly colored compound with strong UV absorbance, enabling highly sensitive detection and quantification.[9][10] This technique is a standard method for aldehyde analysis in various matrices.[7]
Spectroscopic Techniques
Spectroscopy provides definitive structural information, confirming the identity of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation.[11] For this compound, ¹H NMR would be expected to show distinct signals for the aldehyde proton (~9.8 ppm), the aromatic protons of the phenoxy group (~6.9-7.3 ppm), and the aliphatic protons of the pentyl chain, with characteristic chemical shifts and splitting patterns that confirm the connectivity.[12][13][14]
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. When coupled with GC, it allows for the identification of the compound as it elutes from the column. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) and characteristic fragments resulting from alpha-cleavage adjacent to the carbonyl group and cleavage of the ether bond.[15][16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying key functional groups.[11] The spectrum of this compound will be dominated by a strong, sharp carbonyl (C=O) stretching vibration for the aldehyde around 1720-1740 cm⁻¹ and characteristic absorptions for the aromatic ring and the C-O ether linkage.[15][17]
Design of a Hypothetical Inter-Laboratory Comparison (ILC)
This section outlines a robust ILC designed to assess laboratory proficiency in the analysis of this compound.
Objective: To evaluate the ability of participating laboratories to (1) accurately quantify this compound in an acetonitrile solution and (2) correctly identify the analyte and a potential process-related impurity.
Test Materials:
-
TM-01 (Quantification): this compound of high purity (>99.5%) dissolved in acetonitrile at a target concentration of 250 µg/mL. The reference value is established by a certified reference laboratory using a validated method with traceability to a primary standard.
-
TM-02 (Identification): A solution containing this compound (~200 µg/mL) and a potential impurity, 5-chloro-2-phenoxypentanal (~20 µg/mL), in acetonitrile.
Workflow: The overall workflow for the ILC is depicted below.
Caption: High-level workflow for the inter-laboratory comparison study.
Experimental Protocols
Participating laboratories are instructed to perform the following analyses. These protocols are designed to be self-validating by including system suitability tests and quality control checks.
Protocol 1: Quantification by GC-FID
This method is for the analysis of test material TM-01 .
-
Standard Preparation: Prepare a five-point calibration curve of this compound reference standard in acetonitrile, ranging from 10 µg/mL to 500 µg/mL.
-
GC-FID System & Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector: Split/splitless, 250°C, split ratio 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
-
Detector: FID, 280°C
-
Injection Volume: 1 µL
-
-
System Suitability: Inject the mid-point calibrant (e.g., 100 µg/mL) six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.
-
Analysis: Analyze the calibration standards to establish the curve (R² ≥ 0.995 required). Analyze TM-01 in triplicate.
-
Calculation: Quantify the concentration of this compound in TM-01 using the linear regression equation from the calibration curve.
Protocol 2: Identification by GC-MS
This protocol is for the analysis of test material TM-02 .
-
GC-MS System & Conditions: Use the same GC conditions as in Protocol 4.1.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 450
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Analysis: Inject TM-02.
-
Identification:
-
Identify the main peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard.
-
Identify the minor peak corresponding to the impurity. Propose a structure for the impurity based on its mass spectrum (e.g., noting the isotopic pattern for chlorine and the molecular ion shift).
-
Caption: Standard analytical workflow for a participating laboratory.
Data Analysis and Performance Evaluation
Laboratory performance is assessed using internationally recognized statistical methods.[18] The primary metric is the Z-score, which indicates how far a laboratory's result is from the assigned reference value.[4]
Z-score Formula: Z = (x - X) / σ Where:
-
x = Result reported by the laboratory
-
X = Assigned reference value
-
σ = Proficiency standard deviation (a pre-determined measure of acceptable variability)
Interpretation of Z-scores:
-
|Z| ≤ 2.0: Satisfactory performance
-
2.0 < |Z| < 3.0: Questionable performance (warning signal)
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal)
Hypothetical Quantification Results (TM-01)
| Laboratory | Reported Mean Conc. (µg/mL) | Std. Dev. | Accuracy (%) | Z-score | Performance |
| Reference Value | 250.0 | - | - | - | - |
| Lab A | 245.8 | 2.1 | 98.3 | -0.84 | Satisfactory |
| Lab B | 265.3 | 2.5 | 106.1 | +3.06 | Unsatisfactory |
| Lab C | 253.1 | 1.9 | 101.2 | +0.62 | Satisfactory |
| (Assigned Reference Value (X) = 250.0 µg/mL; Proficiency Std. Dev. (σ) = 5.0 µg/mL) |
Hypothetical Identification Results (TM-02)
| Laboratory | This compound ID | Impurity ID | Performance |
| Lab A | Correct | Correct | Satisfactory |
| Lab B | Correct | Incorrect | Unsatisfactory |
| Lab C | Correct | Correct | Satisfactory |
Discussion of Methodological Causality
The choice of orthogonal techniques is deliberate and essential for a self-validating system.
-
Chromatography (GC/HPLC): Provides quantitative data and separates components, but retention time alone is not definitive proof of identity. A co-eluting impurity could lead to an inaccurate high result, as potentially seen with Lab B.
-
Mass Spectrometry: Provides a molecular fingerprint, confirming the identity of the eluting peak. Its use is critical for validating the specificity of the chromatographic method. It allows a lab to confirm that the peak they are quantifying is, in fact, the target analyte and nothing else.
-
NMR/IR Spectroscopy: While not used in the timed proficiency test, these techniques are fundamental in the initial characterization of the reference standard itself. They provide unambiguous structural proof, anchoring the entire analytical framework in authoritative data.
The relationship between these techniques is illustrated below.
Caption: Interrelation of analytical techniques for characterization.
In our hypothetical results, Lab B's unsatisfactory Z-score could stem from several issues: a poorly prepared calibration curve, incorrect sample dilution, or integration of a co-eluting impurity. Their failure to identify the impurity in TM-02 suggests a potential weakness in their GC-MS data interpretation or method sensitivity. Labs A and C demonstrate proficiency in both quantification and identification, indicating robust and well-controlled analytical systems.
Conclusion
The robust characterization of a chemical entity like this compound cannot be assured by a single method or a single laboratory. This guide outlines a comprehensive framework using orthogonal analytical techniques—chromatography for separation and quantification, and spectroscopy for definitive identification. The successful execution of an inter-laboratory comparison based on this model provides a validated, trustworthy system for ensuring data quality and comparability across the industry. By adhering to well-defined, self-validating protocols and evaluating performance with standardized statistical tools, research, development, and quality control communities can build confidence in their analytical results and the integrity of their materials.
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A Senior Application Scientist's Guide to Catalyst Efficacy in 5-Phenoxypentanal Synthesis
Introduction: The Significance of 5-Phenoxypentanal in Modern Chemistry
This compound is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and fragrance industries. Its bifunctional nature, possessing both an aldehyde and a phenoxy group, makes it a versatile building block. The selective oxidation of the primary alcohol, 5-phenoxypentanol, to its corresponding aldehyde is a critical transformation that demands high efficiency and selectivity to avoid the formation of the corresponding carboxylic acid or other byproducts. This guide provides a comparative analysis of various catalytic systems for this synthesis, offering experimental data and procedural insights to aid researchers in selecting the optimal methodology for their specific needs.
Comparative Analysis of Catalytic Systems
The choice of catalyst for the oxidation of 5-phenoxypentanol to this compound is a critical decision that impacts yield, selectivity, reaction conditions, and scalability. This section provides a comparative overview of several widely used catalytic systems.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the key performance indicators for various catalytic systems in the synthesis of this compound from 5-phenoxypentanol. The data presented is a synthesis of literature values for analogous long-chain alkoxy alcohols and established principles of oxidation catalysis, providing a reliable framework for comparison.
| Catalyst System | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (%) | Key Advantages & Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 to RT | 2-4 | ~90-95 | >98 | Advantages: High yield and selectivity, mild conditions.[1] Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct.[2][3] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room Temperature | 1-3 | ~90-94 | >98 | Advantages: Mild conditions, short reaction time, high selectivity.[4][5] Disadvantages: Reagent is expensive and potentially explosive. |
| TEMPO-based Catalysis | TEMPO, NaOCl, NaBr | 0 to RT | 1-2 | ~88-93 | >97 | Advantages: Catalytic, uses inexpensive oxidant, environmentally benign.[6] Disadvantages: Potential for halogenated byproducts, requires careful pH control. |
| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate | Room Temperature | 2-4 | ~80-85 | ~95 | Advantages: Readily available, straightforward procedure.[7] Disadvantages: Chromium-based reagent (toxic), acidic conditions can affect sensitive substrates.[8] |
| Heterogeneous Catalysis | Supported Ru or Pd catalyst, O₂/Air | 80-100 | 4-8 | ~75-85 | ~90-95 | Advantages: Catalyst is recyclable, environmentally friendly (uses O₂ or air). Disadvantages: Higher temperatures, potentially lower selectivity, catalyst deactivation can occur. |
Reaction Mechanisms and Experimental Workflows
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. This section outlines the mechanistic pathways for the compared catalytic systems and provides a general experimental workflow.
Catalytic Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles for the Swern, Dess-Martin, and TEMPO-based oxidation systems.
Experimental Workflow
The following diagram provides a generalized workflow for the synthesis and analysis of this compound, which can be adapted for each of the catalytic systems described.
Detailed Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound using the compared catalytic systems. These are intended as a starting point and may require optimization based on specific laboratory conditions and desired scale.
Swern Oxidation
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
5-Phenoxypentanol
Procedure:
-
To a solution of oxalyl chloride (2 eq.) in anhydrous DCM (10 Vol) at -78°C, add DMSO (4 eq.) dropwise and stir the mixture for one hour.[9]
-
Add a solution of 5-phenoxypentanol (1 eq.) in anhydrous DCM (5 Vol) at -78°C and continue stirring for two hours.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding triethylamine (8 eq.) at -78°C, followed by the addition of water (10 Vol) at the same temperature, and stir for 2 hours.
-
Allow the reaction mixture to warm to room temperature and separate the layers.
-
Wash the organic layer with brine solution (5 Vol), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
5-Phenoxypentanol
Procedure:
-
Dissolve 5-phenoxypentanol (1 eq.) in DCM.
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq.) to the solution at room temperature.[5]
-
Stir the reaction mixture for 1-3 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the mixture with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃ to quench excess DMP and remove the iodinane byproduct.[10]
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
TEMPO-based Catalysis
Materials:
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
5-Phenoxypentanol
Procedure:
-
In a round-bottomed flask cooled in a water bath, dissolve 5-phenoxypentanol in DCM to a concentration of 0.25 M - 1 M.[11]
-
Add TEMPO (0.10 eq.) to the solution.[11]
-
Sequentially add a 0.6 M NaBr solution (0.23 eq.), NaOCl (1 eq.), and saturated NaHCO₃ to adjust the pH to approximately 9.5.[11]
-
Vigorously stir the biphasic mixture at room temperature and monitor the reaction by TLC.
-
After 1 hour, quench any unreacted NaOCl by adding a 10% w/v Na₂S₂O₃ solution.[11]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Pyridinium Chlorochromate (PCC) Oxidation
Materials:
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite or silica gel
-
5-Phenoxypentanol
Procedure:
-
To a solution of 5-phenoxypentanol (1 eq.) in anhydrous DCM (5 Vol), add PCC (1.2 eq.) and Celite at 0°C.
-
Stir the mixture at room temperature for 2 to 4 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the chromium salts.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Conclusion and Future Outlook
The synthesis of this compound from its corresponding alcohol can be achieved through various catalytic methods, each with its own set of advantages and disadvantages. For high-yield, high-selectivity laboratory-scale synthesis, Swern and Dess-Martin oxidations are excellent choices, provided the necessary precautions for handling reagents and byproducts are taken. For a more environmentally friendly and scalable approach, TEMPO-based catalysis offers a compelling alternative. While PCC is a classic and effective reagent, its toxicity is a significant drawback.
The future of alcohol oxidation catalysis lies in the development of robust, recyclable, and environmentally benign heterogeneous catalysts. These systems have the potential to combine the high efficiency of homogeneous catalysts with the practical advantages of easy separation and reuse, paving the way for more sustainable chemical manufacturing processes.
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Master Organic Chemistry. (2020). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
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OrgoSolver. (n.d.). Alcohol Oxidation: Swern (DMSO/(COCl)₂, Et₃N, CH₂Cl₂). Retrieved from [Link]
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Scribd. (n.d.). Swern Oxidation: Alcohol to Aldehyde/Ketone. Retrieved from [Link]
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Request PDF. (n.d.). Recent advances on oxidation of alcohols over various types of materials as effective catalysts: An overview. Retrieved from [Link]
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Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
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National Institutes of Health. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]
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AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Retrieved from [Link]
-
Chem-Station. (2014). PCC/PDC Oxidation. Retrieved from [Link]
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Frontiers. (2022). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
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Organic Chemistry Tutor. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols [Video]. YouTube. Retrieved from [Link]
-
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-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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Wiley Online Library. (2020). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-methoxyphenylacetic acid. Retrieved from [Link]
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-
ResearchGate. (n.d.). Modern Heterogeneous Oxidation Catalysis: Design, Reactions and Characterization. Retrieved from [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
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SpringerLink. (2023). Heterogeneous catalytic ozonation for highly efficient mineralization of phenol with La-modified Ce/γ-Al2O3. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from [Link]
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Frontiers. (2022). A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst. Retrieved from [Link]
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MDPI. (n.d.). General and Prospective Views on Oxidation Reactions in Heterogeneous Catalysis. Retrieved from [Link]
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MDPI. (n.d.). Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Phenoxypentanal
Introduction: In the dynamic landscape of pharmaceutical research and drug development, the responsible management of chemical reagents is paramount. 5-Phenoxypentanal, a bifunctional organic compound featuring both an aldehyde and a phenyl ether group, requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles. By explaining the causality behind each procedural step, we aim to equip researchers with the knowledge to manage this and similar chemical wastes with confidence and integrity.
Hazard Assessment & Chemical Profile
-
Aldehyde Group: Aldehydes as a class can be irritants, sensitizers, and may be harmful if swallowed or inhaled. They are also reactive and can undergo polymerization or oxidation. Acetaldehyde, a simple aldehyde, is considered a dangerous fire and explosion hazard and can form explosive peroxides.[1]
-
Phenyl Ether Group: Ethers are notorious for their potential to form shock-sensitive and explosive peroxides upon exposure to air and light over time.[2][3][4] This is a critical, often overlooked hazard that can lead to catastrophic incidents if containers are stored improperly or for extended periods.[3][5]
Based on this analysis, this compound should be treated as a hazardous substance with multiple potential risks.
Table 1: Inferred Chemical Profile and Hazards of this compound
| Property | Inferred Assessment | Rationale & References |
| GHS Hazard Pictograms | Harmful/Irritant (based on aldehyde toxicity). Health Hazard (potential for respiratory irritation). Flammable (common for organic solvents).[3] | |
| Primary Hazards | Flammable liquid, Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation, Potential for explosive peroxide formation upon storage. | Based on the known hazards of aldehydes and ethers.[1][3][6] |
| Storage Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | To prevent violent reactions or degradation.[5][7] |
| Disposal Considerations | Must be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[3][8][9] | Federal and state laws prohibit the drain disposal of potentially hazardous chemicals to protect human health and the environment.[8][10] |
Mandatory Safety Protocols
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Note that ethers can permeate nitrile gloves; therefore, work should be planned to minimize contact time, and gloves must be changed immediately if contaminated.[5]
-
Body Protection: A lab coat or disposable gown must be worn.[5]
-
Respiratory Protection: All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4][5]
Spill Management Protocol
Accidental spills must be treated as a hazardous waste situation and handled immediately.[2]
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate spill area. Restrict access to the area.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Wearing full PPE, carefully scoop the absorbed material into a designated, sealable, and chemically compatible container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container "Hazardous Waste: this compound Spill Debris" and dispose of it along with other chemical waste. All materials used for cleanup must be treated as hazardous waste.[2][11]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Evaporation is not an acceptable disposal method, and it must never be poured down the sanitary sewer.[8][9]
Workflow for this compound Waste Management
Caption: Workflow for the safe collection and disposal of this compound waste.
Detailed Protocol:
-
Date All Containers: Due to the risk of peroxide formation from the ether functional group, it is critical to write the date received and the date opened on all containers of this compound.[2][4] Opened containers should ideally be disposed of within 6 months to a year.[2][5]
-
Waste Collection:
-
Collect waste this compound and any solutions containing it in a dedicated, chemically compatible hazardous waste container. Glass bottles are often preferred for solvent waste.[3] The original product container can be used if it is in good condition.[11]
-
The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "this compound" and any other solvents present.[9][12]
-
-
Waste Segregation (Critical Step):
-
Storage:
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.[4][9]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[10]
-
The storage area should provide secondary containment (e.g., a larger bin) to contain any potential leaks and segregate it from incompatible materials like oxidizers.[9]
-
-
Final Disposal:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for pickup.[3][11] Professional services are equipped to handle and dispose of such chemicals in compliance with all environmental regulations.[11][14]
-
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity, personnel safety, and environmental stewardship. By understanding the chemical's inherent hazards—particularly the dual risks posed by the aldehyde and ether functionalities—researchers can implement a disposal plan that is both safe and self-validating. Adherence to these protocols ensures compliance with regulatory standards and builds a foundational culture of safety that is indispensable in the pursuit of scientific advancement.
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How to Dispose of Petroleum Ether? (2024). Solvent Recycler Manufacturer.
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A Researcher's Guide to Personal Protective Equipment for Handling 5-Phenoxypentanal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the excitement of discovery must always be tempered with an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 5-Phenoxypentanal, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to foster a culture of safety and excellence in the laboratory.
Understanding the Risks: A Profile of this compound
Before we can select the appropriate PPE, we must first understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound presents the following primary risks:
-
Harmful if swallowed: Acute oral toxicity is a significant concern.
-
Causes serious eye damage: The chemical can cause severe and potentially irreversible damage to the eyes.[1]
-
May cause respiratory irritation: Inhalation of vapors or mists can lead to irritation of the respiratory tract.[2]
-
Potential for skin irritation: While not its primary hazard, prolonged or repeated contact may cause skin irritation.[2]
Given these hazards, a multi-faceted PPE strategy is essential to provide comprehensive protection.
The Core Principle: A Barrier of Defense
The fundamental principle of PPE is to create a reliable barrier between the researcher and the chemical hazard. For this compound, this means protecting the eyes, skin, and respiratory system. The following sections detail the specific PPE required and the rationale behind each selection.
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye damage, robust eye and face protection is non-negotiable.[1]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all work with this compound.
-
Enhanced Protection: When handling larger quantities (typically >50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[3] This provides a secondary layer of protection for the entire face. Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection against splashes.
Hand Protection: Selecting the Right Glove
The choice of gloves is critical and must be based on chemical compatibility, breakthrough time, and degradation. Since this compound is an aldehyde, we must select a glove material that offers adequate resistance.
-
Recommended Glove Material: Nitrile or butyl rubber gloves are the preferred choice for handling this compound. Nitrile gloves offer good resistance to a wide range of chemicals, including aldehydes, and are a common and effective choice for laboratory use.[4] Butyl gloves provide excellent protection against aldehydes and ketones.[4]
-
Gloves to Avoid: Latex gloves are not recommended as they offer poor protection against many organic chemicals and can readily be permeated.[3]
-
Glove Thickness: A minimum thickness of 4-8 mils is recommended for routine handling. For tasks with a higher risk of splash or prolonged contact, heavier-duty gloves should be considered.
-
Double Gloving: For handling larger volumes or when working with concentrated solutions, double gloving (wearing two pairs of gloves) provides an additional layer of safety.
Glove Compatibility Summary
| Glove Material | Compatibility with Aldehydes | Recommendation for this compound |
| Nitrile | Good to Excellent | Recommended |
| Butyl Rubber | Excellent | Recommended |
| Neoprene | Good | Acceptable Alternative |
| Natural Rubber (Latex) | Fair to Poor | Not Recommended[5] |
| Polyvinyl Chloride (PVC) | Fair | Not Recommended |
This table provides a general guideline. Always consult the glove manufacturer's specific chemical resistance data.
Body Protection: Shielding Against Spills and Splashes
Protecting the skin on your arms and body is crucial to prevent accidental exposure.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.[3]
Respiratory Protection: When Engineering Controls Are Not Enough
All work with this compound should ideally be conducted in a certified chemical fume hood to minimize the inhalation of vapors. However, in certain situations, such as a large spill or when engineering controls are not available or sufficient, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor (OV) cartridge is required if you must work outside of a fume hood or if there is a potential for exceeding the occupational exposure limit.[6]
-
Fit Testing: Crucially, all users of tight-fitting respirators must be properly fit-tested to ensure a protective seal.
Step-by-Step PPE Protocol for Handling this compound
-
Pre-Operational Check: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
Donning PPE:
-
Put on a clean, appropriately sized lab coat and ensure it is fully buttoned.
-
If required, don a chemical-resistant apron.
-
Select the appropriate gloves (nitrile or butyl rubber). Inspect them for any signs of damage, such as tears or pinholes, before use.
-
Put on your chemical splash goggles.
-
If the risk assessment dictates, wear a face shield over your goggles.
-
-
During Operation:
-
Handle this compound within a certified chemical fume hood whenever possible.
-
Be mindful of your movements to avoid creating splashes.
-
If your gloves become contaminated, remove them immediately, wash your hands thoroughly, and put on a new pair.
-
-
Doffing PPE:
-
Remove your PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing.
-
Remove your apron (if worn).
-
Remove your gloves using the proper technique to avoid touching the outer contaminated surface.
-
Remove your face shield and goggles.
-
Remove your lab coat.
-
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your PPE.
Disposal Plan: Managing Contaminated PPE
Proper disposal of contaminated PPE is as important as its selection and use.
-
Gloves and other disposable PPE: All disposable PPE contaminated with this compound should be placed in a designated hazardous waste container.
-
Reusable PPE: Reusable items like face shields and aprons should be decontaminated according to your institution's established procedures before reuse.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Conclusion: Safety as a Foundational Pillar of Research
The responsible handling of chemicals like this compound is not a matter of mere compliance; it is a fundamental aspect of scientific integrity and excellence. By understanding the hazards, diligently selecting and using the correct PPE, and being prepared for emergencies, we create a laboratory environment where groundbreaking research can thrive safely. This guide serves as a starting point; always consult your institution's specific safety protocols and the most current Safety Data Sheet before commencing any work.
References
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). US EPA. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Winfield Solutions, LLC. Retrieved from [Link]
-
Safety Data Sheet - 2-Phenoxyethanol. (2024, November 4). DC Fine Chemicals. Retrieved from [Link]
-
Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Glove Chemical Compatibility Guide. (n.d.). Enviro Safety Products. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Pennsylvania Environmental Health and Safety. Retrieved from [Link]
-
Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
